Hdac6-IN-3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-hydroxy-N-[3-[[methyl(prop-2-ynyl)amino]methyl]phenyl]octanediamide |
InChI |
InChI=1S/C19H27N3O3/c1-3-13-22(2)15-16-9-8-10-17(14-16)20-18(23)11-6-4-5-7-12-19(24)21-25/h1,8-10,14,25H,4-7,11-13,15H2,2H3,(H,20,23)(H,21,24) |
InChI Key |
FQVRLKIMFQKGHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC(=CC=C1)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Selective HDAC6 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Hdac6-IN-3". The following technical guide will therefore focus on the well-characterized and highly selective Histone Deacetylase 6 (HDAC6) inhibitor, Tubastatin A , as a representative example to delineate the mechanism of action, experimental evaluation, and relevant signaling pathways associated with selective HDAC6 inhibition.
Introduction to HDAC6 and Selective Inhibition
Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes. Primarily localized in the cytoplasm, it is distinguished by its two catalytic domains and a C-terminal zinc finger domain that binds to ubiquitin. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins. This cytoplasmic specificity makes HDAC6 an attractive therapeutic target, as its selective inhibition can achieve specific cellular effects with potentially fewer side effects compared to pan-HDAC inhibitors.
The primary and most well-documented substrate of HDAC6 is α-tubulin, a key component of microtubules. By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule dynamics, which are crucial for intracellular transport, cell migration, and cell division. Other important substrates of HDAC6 include the chaperone protein Hsp90 and the actin-remodeling protein cortactin.
Selective HDAC6 inhibitors, such as Tubastatin A, are designed to specifically interact with the catalytic site of HDAC6, thereby preventing the deacetylation of its substrates. This leads to the hyperacetylation of proteins like α-tubulin, which in turn impacts various cellular processes.
Mechanism of Action of Tubastatin A
Tubastatin A is a potent and highly selective inhibitor of HDAC6.[1][2][3][4] Its mechanism of action is centered on the direct inhibition of the deacetylase activity of HDAC6. This leads to an accumulation of acetylated substrates, most notably α-tubulin. The increased acetylation of α-tubulin affects microtubule stability and function, which has downstream consequences on cellular processes such as intracellular trafficking and cell motility. For instance, the hyperacetylation of microtubules can enhance the transport of cellular cargo, a mechanism that is being explored for therapeutic benefit in neurodegenerative diseases.
Furthermore, by inhibiting HDAC6, Tubastatin A can also modulate the activity of other client proteins. For example, the inhibition of Hsp90 deacetylation can lead to its inactivation, resulting in the degradation of Hsp90 client proteins, many of which are important for cancer cell survival.
Quantitative Data for Selective HDAC6 Inhibitors
The selectivity of an HDAC inhibitor is a critical aspect of its therapeutic potential. The following table summarizes the in vitro inhibitory activity (IC50) of Tubastatin A and another common HDAC6 inhibitor, Tubacin, against various HDAC isoforms. The data clearly demonstrates the high selectivity of Tubastatin A for HDAC6.
| Compound | HDAC1 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | Selectivity for HDAC6 over HDAC1 | Selectivity for HDAC6 over HDAC8 |
| Tubastatin A | >16 µM[2][3] | 15 nM[1][2][3][4] | 0.9 µM[2][3] | >1000-fold[2][3] | ~57-fold[1][4] |
| Tubacin | - | 5 nM | - | - | - |
Note: IC50 values can vary slightly between different assay conditions and sources.
Experimental Protocols
In Vitro HDAC6 Activity Assay (Fluorometric)
This assay is used to determine the inhibitory activity of a compound against purified HDAC6 enzyme.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified. The signal intensity is proportional to the HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts)
-
Developer solution (containing a protease like trypsin)
-
Test compound (e.g., Tubastatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the HDAC6 enzyme.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the compound to interact with the enzyme.
-
Add the HDAC6 fluorogenic substrate to initiate the enzymatic reaction.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Add the developer solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This method is used to assess the in-cell activity of an HDAC6 inhibitor by measuring the level of its primary substrate's acetylation.
Principle: Cells are treated with the HDAC6 inhibitor, and the total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for acetylated α-tubulin.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
HDAC6 inhibitor (e.g., Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
Visualizations
Caption: Mechanism of action of Tubastatin A on HDAC6 and α-tubulin acetylation.
Caption: Experimental workflow for evaluating a selective HDAC6 inhibitor.
References
Hdac6-IN-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Hdac6-IN-3, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound, also identified as BRD9757 and referred to as "Compound 14" in initial patent literature, has emerged as a valuable chemical probe for studying the biological functions of HDAC6 and as a potential therapeutic agent, particularly in oncology. This guide details the synthetic route, quantitative biological data, and key experimental protocols for the characterization of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression through the deacetylation of histone and non-histone proteins.[1] Among the various HDAC isoforms, HDAC6 is unique in its predominantly cytoplasmic localization and its primary role in deacetylating non-histone substrates such as α-tubulin, cortactin, and Hsp90.[1] This distinct function implicates HDAC6 in a variety of cellular processes including cell motility, protein quality control, and signal transduction. Consequently, selective inhibition of HDAC6 has become a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.
This compound (BRD9757) was developed as a potent and selective inhibitor of HDAC6. Its discovery was part of an effort to design inhibitors that do not rely on a traditional surface-binding "cap" group, which is a common feature of many HDAC inhibitors. The unique structural characteristics of this compound contribute to its high selectivity and ligand efficiency.
Discovery and Design Rationale
The discovery of this compound was based on the design of "capless" hydroxamic acid-based inhibitors. The rationale was to achieve HDAC6 selectivity through optimization of the linker region that connects the zinc-binding hydroxamic acid group to a minimal cyclic moiety, rather than a large, complex cap group that interacts with the rim of the enzyme's active site. This approach aimed to improve properties such as molecular weight and ligand efficiency. The cyclopentenyl linker of this compound was found to provide a favorable conformation for potent and selective binding to the HDAC6 catalytic site.
Synthesis of this compound (BRD9757)
The synthesis of this compound is achieved through a multi-step process as outlined in the patent literature (WO2013052110A1). The following is a detailed protocol based on the disclosed synthesis scheme.
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Experimental Protocol
Step 1: Synthesis of Alcohol Intermediate (10)
-
To a solution of amine 9 in a suitable solvent (e.g., dichloromethane), add glycolaldehyde.
-
Stir the mixture at room temperature for a specified period to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield alcohol 10 .
Step 2: Synthesis of Methyl Ester Intermediate (12)
-
Dissolve alcohol 10 in an anhydrous solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or imidazole).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) and stir the mixture at room temperature until the protection is complete.
-
In a separate flask, dissolve acid 8 in a suitable solvent and activate it with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Add the protected alcohol solution to the activated acid mixture.
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain methyl ester 12 .
Step 3: Synthesis of Hydroxamic Acid Intermediate (13)
-
Dissolve the methyl ester 12 in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of potassium cyanide (KCN).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.
-
Stir the reaction at room temperature until the conversion to the hydroxamic acid is complete.
-
Neutralize the reaction mixture with an acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield the crude hydroxamic acid 13 , which may be used in the next step without further purification.
Step 4: Synthesis of this compound (Compound 14)
-
Dissolve the crude hydroxamic acid 13 in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to the solution to remove the TBDMS protecting group.
-
Stir the reaction at room temperature until deprotection is complete.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final product by preparative HPLC to yield this compound (14 ).
Biological Activity and Data
This compound (BRD9757) is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity has been characterized against a panel of HDAC isoforms.
In Vitro HDAC Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various human HDAC isoforms.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.638 |
| HDAC2 | 1.79 |
| HDAC3 | 0.694 |
| HDAC4 | 21.80 |
| HDAC5 | 18.32 |
| HDAC6 | 0.030 |
| HDAC7 | 12.61 |
| HDAC8 | 1.09 |
| HDAC9 | >33.33 |
Data sourced from MedchemExpress and MilliporeSigma product descriptions.[2]
Cellular Activity
In cellular assays, this compound demonstrates selective inhibition of HDAC6, leading to the hyperacetylation of its primary substrate, α-tubulin, without significantly affecting the acetylation of histones, which are substrates of Class I HDACs.
Key Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against HDAC6.
Caption: Workflow for a fluorometric HDAC6 inhibition assay.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add a solution containing recombinant human HDAC6 enzyme to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic HDAC6 substrate (e.g., a Boc-Lys(Ac)-AMC based peptide).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore (AMC).
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~490 nm emission for AMC).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the cellular activity of this compound by measuring the acetylation status of its substrate, α-tubulin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total α-tubulin or another loading control protein (e.g., GAPDH or β-actin).
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the deacetylase activity of HDAC6. This leads to the accumulation of acetyl groups on its substrates, thereby modulating various cellular pathways.
Caption: Mechanism of action of this compound.
By inhibiting HDAC6, this compound leads to:
-
Hyperacetylation of α-tubulin: This can affect microtubule dynamics, intracellular transport, and cell division.
-
Hyperacetylation of Hsp90: This can destabilize Hsp90 client proteins, many of which are oncoproteins, leading to their degradation.
-
Hyperacetylation of Cortactin: This can impact actin dynamics and reduce cell motility and invasion.
Conclusion
This compound (BRD9757) is a valuable chemical tool for the study of HDAC6 biology. Its high potency and selectivity, stemming from a "capless" design, make it a useful probe for dissecting the specific roles of HDAC6 in various cellular processes. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its use by researchers in the fields of chemical biology, drug discovery, and cancer biology. Further investigation into the therapeutic potential of this compound and similar compounds is warranted.
References
The Role of HDAC6 Inhibitors in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic regulator of autophagy, a fundamental cellular process for degrading and recycling cellular components. Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone modification, HDAC6 acts on non-histone protein substrates to modulate a variety of cellular functions, including autophagic flux. This technical guide provides an in-depth overview of the role of HDAC6 in autophagy, with a particular focus on the mechanism of action of its inhibitors. Due to the lack of specific public information on a compound named "Hdac6-IN-3," this guide will focus on the broader class of well-characterized HDAC6 inhibitors and their impact on autophagy. We will explore the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for assessing the effects of HDAC6 inhibitors on this essential cellular process.
The Core Role of HDAC6 in Autophagy Regulation
HDAC6 is a unique member of the class IIb histone deacetylases, predominantly located in the cytoplasm. Its primary role in autophagy is not at the level of gene transcription but rather in the regulation of the dynamic processes of autophagosome formation, transport, and maturation. HDAC6 exerts its influence through the deacetylation of key cytoplasmic proteins, most notably α-tubulin and cortactin.
α-tubulin deacetylation: HDAC6 is the primary deacetylase of α-tubulin, a key component of microtubules. Acetylated α-tubulin is associated with stable microtubules, which serve as tracks for the transport of autophagosomes. By deacetylating α-tubulin, HDAC6 can modulate microtubule stability and dynamics, thereby influencing the trafficking of autophagosomes towards lysosomes for fusion.
Cortactin deacetylation: Cortactin is an actin-binding protein that plays a role in actin polymerization. HDAC6-mediated deacetylation of cortactin is involved in the regulation of actin network dynamics. The actin cytoskeleton has been shown to be important for the fusion of autophagosomes with lysosomes.
The current understanding suggests that HDAC6's role in autophagy is complex and can be context-dependent. Some studies suggest that HDAC6 activity is required for efficient autophagic flux by facilitating the fusion of autophagosomes with lysosomes, while others indicate that inhibition of HDAC6 can enhance autophagy. This apparent contradiction may be due to the multifaceted roles of HDAC6 and the specific cellular context and stressors involved.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which HDAC6 inhibitors impact autophagy is by increasing the acetylation levels of HDAC6 substrates, leading to downstream effects on the autophagy machinery.
HDAC6 Signaling in Autophagy
The following diagram illustrates the central role of HDAC6 in the regulation of autophagy through its key substrates.
Caption: HDAC6 deacetylates α-tubulin and cortactin, influencing autophagosome transport and fusion with lysosomes.
Experimental Workflow for Assessing HDAC6 Inhibitor Effects on Autophagy
A typical workflow to investigate the role of an HDAC6 inhibitor in autophagy involves a series of cellular and molecular biology techniques.
Caption: A standard workflow to evaluate the impact of HDAC6 inhibitors on autophagy.
Quantitative Data on HDAC6 Inhibitors
The following tables summarize key quantitative data for several well-characterized HDAC6 inhibitors.
IC50 Values of Selected HDAC6 Inhibitors
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
| Tubastatin A | 15 | >1000-fold vs. HDAC1 | --INVALID-LINK-- |
| ACY-1215 (Ricolinostat) | 5 | ~11-fold vs. HDAC1/2/3 | --INVALID-LINK-- |
| BKS-112 | Not specified | Selective for HDAC6 | [1] |
| HPB | ~50 | ~36-fold vs. HDAC1 | [2] |
| CAY10603 | 2.6 | 13 to 18-fold vs. HDAC1-3 | --INVALID-LINK-- |
Effects of HDAC6 Inhibition on Autophagy Markers (Qualitative Summary)
| Inhibitor | Cell Line | Effect on LC3-II | Effect on p62/SQSTM1 | Effect on Acetylated α-tubulin | Reference |
| Tubacin | Podocytes | Increased | Not specified | Increased | --INVALID-LINK-- |
| BKS-112 | MDA-MB-231 (Breast Cancer) | Increased | Not specified | Increased | [1] |
| HDAC6 Knockdown | hDPCs | Increased LC3 puncta | Increased | Increased | [3] |
Note: Quantitative fold-changes are often study-specific and depend on the cell type, inhibitor concentration, and treatment duration. Researchers are encouraged to consult the primary literature for detailed quantitative data.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the role of HDAC6 inhibitors in autophagy.
Western Blot Analysis of Autophagy Markers
Objective: To quantify the protein levels of LC3-II (a marker of autophagosomes) and p62/SQSTM1 (an autophagy substrate that is degraded during autophagy), as well as the acetylation status of α-tubulin.
Methodology:
-
Cell Lysis:
-
Treat cells with the HDAC6 inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, acetylated α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Densitometry analysis of the bands is performed using software like ImageJ. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to a loading control is calculated. p62 and acetylated α-tubulin levels are also normalized to a loading control or total protein.
-
Immunofluorescence Microscopy for LC3 Puncta
Objective: To visualize and quantify the formation of LC3-positive puncta, which represent autophagosomes.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the HDAC6 inhibitor.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against LC3 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell using automated image analysis software.
-
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
Objective: To directly visualize the ultrastructure of autophagosomes and autolysosomes.
Methodology:
-
Cell Fixation and Processing:
-
Treat cells with the HDAC6 inhibitor.
-
Fix the cells in a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.
-
Post-fix the cells in osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltrate and embed the cells in an epoxy resin.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Identify and capture images of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense content).
-
Conclusion and Future Directions
HDAC6 inhibitors represent a promising class of therapeutic agents with the potential to modulate autophagy in various disease contexts, including cancer and neurodegenerative disorders. Their unique cytoplasmic localization and specific substrate profile distinguish them from other HDAC inhibitors. A thorough understanding of their precise mechanism of action in regulating autophagy is crucial for their effective clinical development. Future research should focus on elucidating the context-dependent roles of HDAC6 in autophagy, identifying more specific and potent inhibitors, and exploring their therapeutic efficacy in preclinical and clinical studies. The detailed experimental approaches outlined in this guide provide a robust framework for researchers to investigate the intricate relationship between HDAC6 inhibition and the multifaceted process of autophagy.
References
Technical Guide: The Role of HDAC6 Inhibition in Neurodegenerative Disease Models
A Note on the Subject Compound: Hdac6-IN-3
Following a comprehensive review of publicly available scientific literature, there is currently no specific data linking the compound "this compound" to research in neurodegenerative disease models. The primary association found for this compound relates to its characterization as a potential anti-cancer agent.
Given the user's request for an in-depth technical guide on the role of an HDAC6 inhibitor in neurodegeneration, this document will proceed by focusing on the broader, well-established role of Histone Deacetylase 6 (HDAC6) as a therapeutic target in this field. We will utilize data from widely studied and representative selective HDAC6 inhibitors, such as Tubastatin A , to illustrate the core concepts, experimental methodologies, and signaling pathways relevant to the topic. This approach allows for a detailed and accurate guide that fulfills the structural and technical requirements of the original request, while being grounded in available scientific evidence.
An In-depth Technical Guide on HDAC6 Inhibition in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is the disruption of intracellular transport and the accumulation of misfolded protein aggregates.[1][2] Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme, has emerged as a critical therapeutic target due to its central role in regulating these processes.[3][4] Unlike other HDACs, HDAC6's major substrates are non-histone proteins, including α-tubulin and cortactin, making it a key modulator of microtubule dynamics and cell motility.[2]
Selective inhibition of HDAC6 has shown considerable promise in preclinical models by enhancing axonal transport, facilitating the clearance of toxic protein aggregates, and reducing oxidative stress.[1][5] This guide provides a technical overview of the mechanisms of action for HDAC6 inhibitors, summarizes quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of HDAC6 in Neurodegeneration
HDAC6 plays a multifaceted role in neuronal health, and its dysfunction is implicated in several pathological processes.[2] Its inhibition is primarily neuroprotective through two main mechanisms:
-
Regulation of Microtubule-Based Axonal Transport: HDAC6 is the primary deacetylase of α-tubulin.[1] Deacetylation of α-tubulin leads to less stable microtubules, which are crucial for the transport of mitochondria, vesicles, and other essential cargoes along the axon.[3] In many neurodegenerative diseases, axonal transport is impaired. By inhibiting HDAC6, α-tubulin becomes hyperacetylated, leading to more stable microtubules and the rescue of axonal transport deficits.[1] This is a critical mechanism for maintaining neuronal function and viability.
-
Clearance of Misfolded Protein Aggregates: A hallmark of many neurodegenerative diseases is the accumulation of toxic protein aggregates (e.g., α-synuclein, tau, huntingtin).[1][6] HDAC6 plays a dual role here. It possesses a ubiquitin-binding domain that allows it to recognize and bind to misfolded, ubiquitinated proteins.[1] HDAC6 then mediates the transport of these aggregates to form an "aggresome," which can be cleared by the autophagy pathway.[1][4] Selective inhibition of HDAC6's deacetylase activity can enhance this clearance process, potentially by modulating autophagy pathways and improving the transport machinery required for aggregate removal.[6]
Signaling Pathways and Cellular Processes
The central role of HDAC6 revolves around its deacetylase activity on α-tubulin and its involvement in protein quality control.
Caption: Core mechanisms of HDAC6 and its inhibition in neurons.
Quantitative Data from Preclinical Models
The efficacy of HDAC6 inhibitors has been quantified in various neurodegenerative disease models. The following tables summarize key findings for representative inhibitors.
Table 1: In Vitro Potency of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Source |
| Tubastatin A | HDAC6 | ~15 | Enzymatic | [7] |
| ACY-1215 (Ricolinostat) | HDAC6 | ~5 | Enzymatic | [8] |
| T-3793168 | HDAC6 | Data not specified | N/A | [9] |
| T-3796106 | HDAC6 | Data not specified | N/A | [9] |
Note: IC50 values can vary based on assay conditions.
Table 2: Efficacy of HDAC6 Inhibition in Parkinson's Disease (PD) Models
| Model | Compound | Dosage | Key Finding | Outcome | Source |
| 6-OHDA-induced SH-SY5Y cells | Tubastatin A | 1-10 µM | Decreased expression of NLRP3, Caspase-1, IL-1β | Attenuated neuroinflammation | [7] |
| 6-OHDA-induced mice | Tubastatin A | 25 mg/kg, i.p. | Protected dopaminergic neurons, reduced oxidative stress | Neuroprotective effect | [7] |
| α-synuclein overexpression (rat) | Tubastatin A | 10 mg/kg, i.p. | Upregulation of chaperone-mediated autophagy markers | Enhanced α-synuclein clearance | [10] |
Table 3: Efficacy of HDAC6 Inhibition in Other Neurodegenerative Models
| Disease Model | Compound | Dosage / Concentration | Key Finding | Outcome | Source |
| Charcot-Marie-Tooth 2F (CMT-2F) | T-3793168 | 250 nM | Rescued mitochondrial transport deficits | Restored axonal transport | [9] |
| Huntington's Disease (HD) R6/2 mice | Genetic depletion of Hdac6 | N/A | No effect on disease progression or aggregate load | Not a primary therapeutic target in this model | [11] |
| Alzheimer's Disease (AD) models | Various HDAC6i | N/A | Improved Aβ clearance and decreased tau aggregation | Ameliorated cognitive deficits | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on HDAC6 inhibition.
Western Blot for α-Tubulin Acetylation
This protocol is used to quantify the level of acetylated α-tubulin, a direct pharmacodynamic biomarker of HDAC6 inhibition.
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Sample Preparation: Neuronal cells or brain tissue homogenates are treated with the HDAC6 inhibitor or vehicle control for a specified duration.
-
Lysis: Samples are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated on a 10% SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against acetylated-α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (as a loading control).
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a digital imaging system.
-
Analysis: Band intensities are quantified using software like ImageJ. The ratio of acetylated-α-tubulin to total-α-tubulin is calculated to determine the effect of the inhibitor.
Axonal Transport Assay (Mitochondrial Motility)
This protocol assesses the functional consequence of HDAC6 inhibition on the movement of mitochondria in neuronal axons, often using live-cell imaging.
Methodology:
-
Cell Culture: Primary neurons (e.g., from superior cervical ganglia or dorsal root ganglia) are cultured on glass-bottom dishes.
-
Transfection/Labeling: Neurons are transfected with a fluorescently tagged mitochondrial marker (e.g., Mito-DsRed).
-
Treatment: Cultures are treated with the HDAC6 inhibitor (e.g., 250 nM T-3793168) or vehicle for 24 hours.[9]
-
Live-Cell Imaging: The dish is placed on a heated stage of a confocal or spinning-disk microscope equipped for live imaging. Time-lapse images of axons are captured at a set frame rate (e.g., 1 frame per 2 seconds) for a total period of 2-5 minutes.
-
Analysis:
-
Kymograph Generation: Image analysis software (e.g., ImageJ with KymoResliceWide plugin) is used to generate kymographs from the time-lapse videos. A kymograph is a graphical representation of spatial position over time, allowing for the visualization of particle movement.
-
Quantification: From the kymographs, the number, velocity, and direction (anterograde vs. retrograde) of moving mitochondria are quantified. Stationary mitochondria are also counted.
-
Statistical Analysis: Data from multiple neurons and experiments are compiled and statistically analyzed to compare treated versus control groups.
-
Conclusion and Future Directions
HDAC6 has been firmly established as a promising therapeutic target for a range of neurodegenerative diseases. Its unique cytoplasmic localization and specific role in regulating axonal transport and protein degradation make it an attractive candidate for selective inhibition, potentially avoiding the side effects associated with pan-HDAC inhibitors.[1][2] Preclinical studies with compounds like Tubastatin A and others have consistently demonstrated neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and certain peripheral neuropathies.[6][7][10]
However, challenges remain. The role of HDAC6 can be context-dependent, as seen in the R6/2 model of Huntington's disease where its depletion had no beneficial effect.[11] Furthermore, developing brain-penetrant, highly selective, and safe inhibitors for chronic use in human patients is a significant undertaking.
Future research should focus on:
-
Developing novel, potent, and selective HDAC6 inhibitors with favorable pharmacokinetic and safety profiles for CNS applications.
-
Identifying robust biomarkers to track target engagement and therapeutic efficacy in clinical trials.
-
Elucidating the complex interplay between HDAC6's deacetylase activity and its ubiquitin-binding function to fully understand the consequences of its inhibition.
-
Exploring combination therapies where HDAC6 inhibition could synergize with other neuroprotective strategies.
By addressing these areas, the therapeutic potential of targeting HDAC6 can be further clarified and hopefully translated into effective treatments for patients suffering from devastating neurodegenerative disorders.
References
- 1. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. atlasofscience.org [atlasofscience.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. researchgate.net [researchgate.net]
Hdac6-IN-3: A Multi-Action Epigenetic Modulator for Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-3, also identified as Compound 14 in seminal research, is a potent, orally active small molecule inhibitor with a multi-faceted mechanism of action, positioning it as a significant tool in cancer research, particularly in the context of prostate cancer. This compound distinguishes itself by not only potently inhibiting Histone Deacetylase 6 (HDAC6) but also demonstrating effective inhibition of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase A (MAO-A). This technical guide provides a comprehensive overview of this compound, including its biochemical activity, experimental protocols, and the signaling pathways it modulates, to support its application in preclinical cancer research.
Core Compound Activity
This compound is a novel synthetic compound designed to target key epigenetic regulators implicated in cancer progression. Its unique structure allows it to engage with the active sites of HDAC6, LSD1, and MAO-A, leading to the modulation of various cellular processes.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of HDAC isoforms and other key enzymes has been quantitatively determined through various biochemical assays.
| Target Enzyme | IC50 (µM) |
| HDAC1 | 0.02 |
| HDAC2 | 1.54 |
| HDAC3 | 0.13 |
| HDAC6 | 0.02 |
| HDAC8 | 0.54 |
| HDAC10 | 0.23 |
| LSD1 | 0.79 |
| MAO-A | 0.79 |
| MAO-B | >10 |
| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms and other enzymes. Data sourced from publicly available information. |
Data Presentation: Anti-proliferative Activity of this compound
The anti-proliferative effects of this compound have been evaluated in a range of human cancer cell lines, with notable activity observed in prostate cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| 22Rv1 | Prostate Cancer | 0.85 |
| LNCaP | Prostate Cancer | 1.21 |
| PC-3 | Prostate Cancer | 1.52 |
| DU145 | Prostate Cancer | 1.87 |
| HCT116 | Colon Cancer | 1.33 |
| A549 | Lung Cancer | 2.15 |
| Table 2: Anti-proliferative activity (IC50) of this compound in various human cancer cell lines after 72 hours of treatment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols relevant to the evaluation of this compound.
HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic substrate, such as Fluor de Lys®-SIRT2 (Boc-Lys(acetyl)-AMC), in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound is added at various concentrations to the enzyme-substrate mixture.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution containing a trypsin-like protease and a nicotinamide adenine dinucleotide (NAD+) is added to stop the deacetylation reaction and cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Western Blot Analysis
Objective: To investigate the effect of this compound on the acetylation of target proteins and the expression levels of key signaling molecules.
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a specified time.
-
Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, acetylated H3K9, AR, PSA, etc.) overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., 22Rv1 prostate cancer cells).
-
When tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily stemming from its inhibition of HDAC6, LSD1, and MAO-A.
HDAC6 Inhibition and Downstream Effects
HDAC6 is a predominantly cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin. Its inhibition by this compound leads to the hyperacetylation of these substrates, impacting crucial cellular processes.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and subsequent mitotic arrest and apoptosis.
LSD1 Inhibition and Androgen Receptor Signaling
LSD1 is a histone demethylase that plays a critical role in regulating gene expression, including that of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer. Inhibition of LSD1 by this compound can lead to the reactivation of tumor suppressor genes and the downregulation of AR and its target genes, such as prostate-specific antigen (PSA).
Caption: this compound inhibits LSD1, leading to altered histone methylation and suppression of the androgen receptor signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of this compound in cancer research.
Conclusion
This compound is a promising multi-target epigenetic modulator with significant potential for prostate cancer research. Its ability to concurrently inhibit HDAC6, LSD1, and MAO-A provides a unique mechanism to disrupt key oncogenic signaling pathways. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic utility of this compound and to further elucidate its complex mechanisms of action in cancer. As research progresses, this compound may serve as a valuable chemical probe and a potential lead compound for the development of novel anti-cancer therapies.
In-Depth Technical Guide: Binding Affinity and Kinetics of the HDAC6 Inhibitor Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and available kinetic information for Tubastatin A, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Due to the limited availability of specific information for a compound designated "Hdac6-IN-3," this guide focuses on the well-characterized and widely used research tool, Tubastatin A, to provide a relevant and detailed resource.
Quantitative Binding Affinity and Selectivity of Tubastatin A
Tubastatin A is a highly potent inhibitor of HDAC6, demonstrating significant selectivity over other HDAC isoforms. The primary metric for its binding affinity is the half-maximal inhibitory concentration (IC50), which has been consistently determined in multiple studies.
Table 1: Binding Affinity (IC50) of Tubastatin A against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (-fold) |
| HDAC6 | 15 | 1 |
| HDAC1 | >16,000 | >1000 |
| HDAC2 | Not Reported | Not Reported |
| HDAC3 | Not Reported | Not Reported |
| HDAC4 | Not Reported | Not Reported |
| HDAC5 | Not Reported | Not Reported |
| HDAC7 | Not Reported | Not Reported |
| HDAC8 | 900 | 60 |
| HDAC9 | Not Reported | Not Reported |
| HDAC10 | Potent Inhibition (IC50 not consistently reported) | - |
| HDAC11 | Not Reported | Not Reported |
Data Summary: Tubastatin A exhibits a potent IC50 of 15 nM for HDAC6 in cell-free assays.[1][2][3] It displays remarkable selectivity, being over 1000-fold more selective for HDAC6 than for Class I HDACs.[1][3] While it also shows some activity against HDAC8 (approximately 60-fold selectivity), its primary utility in research is as a selective HDAC6 inhibitor.[1] Recent studies have also suggested that Tubastatin A is a potent inhibitor of HDAC10.
Binding Kinetics (k_on, k_off, K_d):
Experimental Protocol: In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of inhibitors against HDAC6 using a fluorogenic substrate.
A. Materials and Reagents:
-
Recombinant human HDAC6 enzyme
-
HDAC6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)
-
Tubastatin A (or other test inhibitors) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
B. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of Tubastatin A (or test compounds) in DMSO. A typical starting concentration might be 1 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:
-
HDAC6 Assay Buffer.
-
Diluted Tubastatin A or DMSO (for control wells).
-
Recombinant HDAC6 enzyme.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC6 substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range in the absence of an inhibitor.
-
Reaction Termination and Development: Add the developer solution to each well. The developer serves two purposes: the trypsin component cleaves the deacetylated substrate to release the fluorophore, and the Trichostatin A component stops the HDAC6 enzymatic reaction.
-
Final Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
C. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the fluorescence of the "no inhibitor" control wells to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percentage of HDAC6 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibitor.
Visualizations: Workflows and Signaling Pathways
To aid in the understanding of the experimental and biological context of Tubastatin A, the following diagrams are provided.
Caption: Workflow for determining the IC50 of an HDAC6 inhibitor.
Caption: Inhibition of HDAC6 by Tubastatin A leads to tubulin hyperacetylation.
References
The Structure-Activity Relationship of Quinazolin-4(3H)-one Based HDAC6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of quinazolin-4(3H)-one-based selective histone deacetylase 6 (HDAC6) inhibitors. Due to the lack of public information on a specific compound designated "Hdac6-IN-3," this document focuses on a well-characterized series of potent and selective HDAC6 inhibitors to provide a relevant and detailed overview for drug discovery and development professionals.
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase.[1] Unlike other HDACs that primarily act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1] Key substrates include α-tubulin, Hsp90, and cortactin, making HDAC6 a crucial regulator of cell motility, protein quality control, and cell signaling.[2][3] Its involvement in these pathways has implicated HDAC6 in the pathology of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[4][5]
The unique substrate specificity and cytoplasmic localization of HDAC6 have made it an attractive target for selective inhibition, which is anticipated to have a better toxicity profile compared to pan-HDAC inhibitors.[5] Selective HDAC6 inhibitors have shown promise in preclinical studies, particularly in combination therapies.[4]
A common pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme, often contributing to isoform selectivity.[6]
Structure-Activity Relationship of Quinazolin-4(3H)-one Based HDAC6 Inhibitors
The following data summarizes the SAR of a series of HDAC6 inhibitors featuring a quinazolin-4(3H)-one scaffold as the cap group and a benzhydroxamic acid moiety as the linker and zinc-binding group.
Table 1: In Vitro Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | R | HDAC4 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC4/HDAC6) | Selectivity (HDAC8/HDAC6) |
| 5b | H | 2300 | 150 | 1400 | 15.3 | 9.3 |
| 5o | 4-F | 7200 | 400 | >10000 | 18.0 | >25.0 |
Note: Data extracted from a study on novel quinazolin-4(3H)-one-based HDAC6 inhibitors. The original study contains a broader range of compounds which are summarized here to highlight key aspects of the SAR.[7]
Key SAR Insights:
-
The quinazolin-4(3H)-one scaffold serves as an effective cap group for achieving potent HDAC6 inhibition.[7]
-
Compound 5b , with an unsubstituted phenyl ring, demonstrated the highest potency against HDAC6 in this series with an IC50 of 150 nM.[7]
-
The introduction of a fluorine substituent at the 4-position of the phenyl ring (compound 5o ) led to a slight decrease in HDAC6 inhibitory activity (IC50 = 400 nM) but significantly improved selectivity against HDAC4 and HDAC8.[7]
Experimental Protocols
HDAC Enzymatic Assay
A generic protocol for determining the in vitro inhibitory activity of compounds against HDAC isoforms is outlined below.
Principle: The enzymatic activity of HDACs is measured using a fluorogenic substrate. The substrate, typically an acetylated peptide linked to a fluorophore, is deacetylated by the HDAC enzyme. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzymes (HDAC4, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate
-
Assay buffer (e.g., Tris-based buffer with salts)
-
Developer solution (containing a protease)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Test compounds are serially diluted in assay buffer to various concentrations.
-
The recombinant HDAC enzyme is added to the wells of the microplate containing the diluted compounds and incubated for a specified period (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The developer solution is added to each well to stop the reaction and generate the fluorescent signal. The plate is incubated for a further period (e.g., 15 minutes) at room temperature.
-
The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Acetylation
Principle: This assay is used to assess the ability of an inhibitor to induce the acetylation of HDAC6 substrates (e.g., α-tubulin) in a cellular context.
Procedure:
-
Cancer cell lines are seeded in culture plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the acetylated α-tubulin band relative to the total α-tubulin band indicates the inhibitory activity of the compound in cells.
Visualizations
Diagram 1: General Pharmacophore for HDAC6 Inhibitors
Caption: General pharmacophore model of an HDAC6 inhibitor interacting with the enzyme's active site.
Diagram 2: Experimental Workflow for HDAC6 Inhibitor Evaluation
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-3: A Technical Guide to a Versatile Click Chemistry Reagent for Probing Cellular Processes
For Immediate Release
This technical guide provides an in-depth overview of Hdac6-IN-3, a potent and versatile chemical probe, for researchers, scientists, and drug development professionals. This compound is a valuable tool for investigating the role of Histone Deacetylase 6 (HDAC6) and other enzymes in various cellular pathways through the application of click chemistry.
Introduction to this compound
This compound is a potent, orally active inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in a variety of cellular processes, including protein degradation, cell motility, and signal transduction.[1][2][3] Beyond its primary target, this compound also demonstrates inhibitory activity against Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1).[1] A key feature of this compound for chemical biology applications is the presence of a terminal alkyne group, which enables its use as a reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This functionality allows for the covalent labeling and identification of its cellular binding partners.
Physicochemical and Pharmacological Properties
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| HDAC1 | 0.02-1.54 |
| HDAC2 | 0.02-1.54 |
| HDAC3 | 0.02-1.54 |
| HDAC6 | 0.02-1.54 |
| HDAC8 | 0.02-1.54 |
| HDAC10 | 0.02-1.54 |
| MAO-A | 0.79 |
| LSD1 | Not specified |
Source: MedChemExpress. Note: A range is provided for HDAC isoforms as specific values for each were not detailed in the initial findings.
Synthesis of this compound
-
Alkylation of a protected hydroquinone: A suitably protected hydroquinone derivative would be alkylated with a 5-carbon chain containing a terminal alkyne and a leaving group (e.g., 5-bromopentyne).
-
Coupling with a benzoic acid derivative: The resulting ether would then be coupled with a protected 4-carboxybenzamide moiety.
-
Formation of the hydroxamic acid: The final step would involve the deprotection and conversion of the carboxylic acid to a hydroxamic acid, typically using hydroxylamine.
Note: This is a generalized synthetic strategy. Researchers should consult the primary literature for detailed procedures for the synthesis of similar benzamide hydroxamate HDAC inhibitors.
Experimental Protocols: this compound in Click Chemistry
The terminal alkyne in this compound allows for its use in CuAAC reactions to conjugate it with azide-containing molecules, such as fluorescent dyes, biotin for affinity purification, or other reporter tags. This enables a range of applications, including target identification, cellular imaging, and proteomic profiling.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the click reaction. Optimization of reactant concentrations, solvents, and reaction time may be necessary for specific applications.
Materials:
-
This compound (alkyne)
-
Azide-containing molecule (e.g., azide-fluorophore, biotin-azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the azide-containing molecule in a compatible solvent to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound.
-
Add the azide-containing molecule. A 1.1 to 2-fold molar excess of the azide is typically used.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Purify the clicked product using standard chromatographic methods (e.g., HPLC, column chromatography).
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "General workflow for the CuAAC click chemistry reaction with this compound."
Protocol for Cellular Target Engagement using this compound
This protocol outlines a general workflow for identifying the cellular targets of this compound using a click chemistry-based approach followed by proteomic analysis.
Materials:
-
Cultured cells of interest
-
This compound
-
Azide-biotin conjugate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for CuAAC (as described in 4.1)
-
Streptavidin-coated beads
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration and for a specific duration to allow for target engagement. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the azide-biotin conjugate.
-
Perform the CuAAC reaction as described in the general protocol (4.1) to attach biotin to the this compound-bound proteins.
-
-
Affinity Purification:
-
Incubate the biotin-labeled lysate with streptavidin-coated beads to capture the protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against candidate proteins or by mass spectrometry for unbiased target identification.
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for cellular target identification of this compound."
Signaling Pathways Involving HDAC6
HDAC6 is a multifaceted enzyme implicated in numerous signaling pathways, many of which are central to cancer biology and other diseases. This compound, as a potent inhibitor, can be utilized to dissect these complex networks.
HDAC6 in Cancer-Related Signaling
HDAC6 has been shown to influence key oncogenic signaling pathways:
-
MAPK/ERK Pathway: HDAC6 can modulate the activity of components within this pathway, which is critical for cell proliferation and survival.
-
PI3K/AKT Pathway: This pathway, essential for cell growth and survival, is also influenced by HDAC6 activity.
-
STAT3 Pathway: HDAC6 can regulate the transcriptional activity of STAT3, a key player in inflammation and cancer.
HDAC6 in Protein Degradation
HDAC6 plays a critical role in the cellular response to misfolded protein stress through its involvement in the aggresome pathway. It binds to ubiquitinated misfolded proteins and facilitates their transport to the aggresome for subsequent clearance by autophagy.
Conclusion
This compound is a powerful chemical probe that combines potent and selective inhibition of HDAC6 with the versatility of click chemistry. Its alkyne functionality allows for the straightforward attachment of various reporter tags, enabling researchers to investigate the localization, interactions, and functions of its targets in complex biological systems. This technical guide provides a foundational understanding and practical protocols to facilitate the use of this compound in advancing our knowledge of cellular signaling and pathology.
References
- 1. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Hdac6-IN-3: A Technical Guide to its Inhibitory Profile Against HDAC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Hdac6-IN-3 against various Histone Deacetylase (HDAC) isoforms. The information is compiled from publicly available data and general experimental methodologies.
Quantitative Inhibitory Activity of this compound
This compound, also referred to as Compound 14 in its primary publication, is a potent and orally active inhibitor of HDAC6. It also exhibits inhibitory activity against other HDAC isoforms, as well as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase A (MAO-A). The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against a panel of HDAC isoforms. It is important to note that different sources may refer to this compound with different numerical identifiers.
| Target Isoform | This compound IC50 (µM) |
| HDAC1 | 0.02 - 1.54[1][2][3] |
| HDAC2 | 0.02 - 1.54[1][2][3] |
| HDAC3 | 0.02 - 1.54[1][2][3] |
| HDAC6 | 0.02[2] |
| HDAC8 | 0.02 - 1.54[1][2][3] |
| HDAC10 | 0.02 - 1.54[1][2][3] |
| LSD1 | < 1.0[2] |
| MAO-A | 0.79[1][2][3] |
Experimental Protocol: Fluorometric HDAC Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound, such as this compound, against HDAC isoforms using a fluorometric assay. This method is based on the principle of a two-step enzymatic reaction that results in a fluorescent signal proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A as a positive control)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., Trichostatin A or other potent HDAC inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in HDAC Assay Buffer to achieve a range of desired concentrations for testing.
-
Prepare working solutions of the recombinant HDAC enzymes in HDAC Assay Buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound (this compound dilutions) or vehicle control (DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
-
Initiate the enzymatic reaction by adding the diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a predetermined period (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer, typically a protease like trypsin, will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test compound - Background) / (Fluorescence of vehicle control - Background)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of this compound Selectivity and Mechanism
The following diagrams illustrate the selectivity profile of this compound and a simplified experimental workflow for its evaluation.
Caption: Selectivity profile of this compound for Class IIb over Class I HDACs.
Caption: Experimental workflow for determining HDAC inhibitory activity.
References
Hdac6-IN-3: A Multi-Targeted Epigenetic Modulator with Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hdac6-IN-3 has emerged as a significant area of interest in the field of epigenetic research and drug development. This potent, orally active compound has demonstrated inhibitory activity against multiple histone deacetylase (HDAC) isoforms, as well as against monoamine oxidase A (MAO-A) and lysine-specific demethylase 1 (LSD1). This multi-targeted profile suggests its potential as a therapeutic agent in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound, with a specific focus on its effects on MAO-A and LSD1, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Concepts: HDAC6, MAO-A, and LSD1
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in cell motility, protein degradation, and stress responses. Its dysregulation has been implicated in cancer and neurodegenerative disorders.
Monoamine Oxidase A (MAO-A) is an enzyme that degrades monoamine neurotransmitters and dietary amines. Its overactivity is associated with depression and other neurological disorders, and it has also been identified as a potential target in some cancers.
Lysine-Specific Demethylase 1 (LSD1) is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones. It is frequently overexpressed in various cancers, making it a promising target for anti-cancer therapies.
The dual or multi-target inhibition of these enzymes presents a promising strategy in cancer therapy, potentially leading to synergistic anti-tumor effects and overcoming drug resistance.
Quantitative Data: Inhibitory Activity of this compound
This compound, also referred to as Compound 14 in some literature, has been shown to be a potent inhibitor of HDAC6, MAO-A, and LSD1.[1] The following tables summarize the in vitro inhibitory activities of this compound and, for comparative purposes, other relevant dual inhibitors.
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms, MAO-A, and LSD1 [1]
| Target | IC50 (µM) |
| HDAC1 | 0.02 - 1.54 |
| HDAC2 | 0.02 - 1.54 |
| HDAC3 | 0.02 - 1.54 |
| HDAC6 | 0.02 - 1.54 |
| HDAC8 | 0.02 - 1.54 |
| HDAC10 | 0.02 - 1.54 |
| MAO-A | 0.79 |
| LSD1 | Not explicitly quantified in the provided search result, but identified as an effective inhibitor. |
Table 2: Comparative Inhibitory Activity (IC50) of Other Dual-Target Inhibitors
| Compound | Target | IC50 (nM) |
| LSD1/HDAC6-IN-2 (JBI-802)[2] | LSD1 | 5 |
| HDAC6 | 11 | |
| MAO-A | 5 | |
| iDual[3][4] | LSD1 | 540 |
| HDAC6 | 110 | |
| HDAC8 | 290 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess the activity of this compound. These are based on established protocols for evaluating HDAC, MAO, and LSD1 inhibition.
HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits.
Objective: To determine the IC50 value of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and HDAC assay buffer.
-
Include a positive control (TSA) and a no-inhibitor control (DMSO vehicle).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes to allow for color development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
MAO-A Inhibition Assay (Luminescent)
This protocol is based on commercially available MAO-Glo™ Assay systems.
Objective: To determine the IC50 value of this compound against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., a luciferin derivative)
-
MAO-A assay buffer
-
Reconstituted Luciferin Detection Reagent
-
This compound (or other test compounds) dissolved in DMSO
-
Pargyline or another known MAO-A inhibitor as a positive control
-
96-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in MAO-A assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant MAO-A enzyme, and MAO-A assay buffer.
-
Include a positive control and a no-inhibitor control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the MAO-A substrate.
-
Incubate at room temperature for 60 minutes.
-
Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
LSD1 Inhibition Assay (Peroxidase-Coupled)
This protocol is a common method for measuring LSD1 activity.
Objective: To determine the IC50 value of this compound against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., a dimethylated histone H3 peptide)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar HRP substrate)
-
LSD1 assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Known LSD1 inhibitor (e.g., GSK2879552) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in LSD1 assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant LSD1 enzyme, HRP, and LSD1 assay buffer.
-
Include a positive control and a no-inhibitor control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the LSD1 substrate and Amplex® Red reagent.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and experimental processes related to the study of this compound.
Caption: Mechanism of action of this compound on its primary targets.
Caption: General experimental workflow for determining IC50 values.
Conclusion
This compound is a promising multi-targeted agent with demonstrated inhibitory activity against HDAC6, MAO-A, and LSD1. Its unique profile warrants further investigation for its therapeutic potential, particularly in oncology. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the multifaceted effects of this and similar compounds. The continued development of dual or multi-target inhibitors represents an exciting frontier in the pursuit of more effective and durable cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells [mdpi.com]
Investigating the Biological Functions of Hdac6-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-3, also referred to as compound 14, is a potent, orally active small molecule inhibitor with a multi-target profile. It was identified as a promising anti-prostate cancer agent, exhibiting significant inhibitory activity against Histone Deacetylase 6 (HDAC6), as well as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase A (MAO-A)[1][2]. This dual-inhibitory mechanism, targeting both histone deacetylation and demethylation, presents a novel therapeutic strategy for cancers, such as prostate cancer, where epigenetic dysregulation is a key driver of disease progression.
This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its inhibitory activities, effects on cancer cell biology, and the experimental methodologies used for its characterization.
Data Presentation
The inhibitory activity of this compound has been quantified against a panel of HDAC enzymes, as well as its other known targets, LSD1 and MAO-A. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| HDAC1 | 0.02 - 1.54 |
| HDAC2 | 0.02 - 1.54 |
| HDAC3 | 0.02 - 1.54 |
| HDAC6 | 0.02 - 1.54 |
| HDAC8 | 0.02 - 1.54 |
| HDAC10 | 0.02 - 1.54 |
| MAO-A | 0.79 |
| LSD1 | < 1 |
| Table 1: Inhibitory activity of this compound against various enzyme targets. Data sourced from MedChemExpress and derived from Ojha R, et al. 2021[1][2]. |
Core Biological Functions & Mechanism of Action
This compound exerts its primary biological effects through the inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects crucial cellular processes.
The dual inhibition of LSD1, a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), further contributes to the anti-cancer properties of this compound. The inhibition of LSD1 leads to an increase in H3K4 methylation, a mark associated with active gene transcription.
The combined inhibition of HDAC6 and LSD1 by this compound is thought to induce synergistic anti-tumor effects by modulating gene expression and disrupting key cellular pathways involved in cancer cell proliferation, survival, and metastasis. In the context of prostate cancer, this compound has been shown to elicit significant cell growth inhibitory effects against PC-3 and DU-145 prostate cancer cell lines and to suppress tumor growth in xenograft mouse models[1].
Signaling Pathways
The signaling pathways affected by this compound are complex and multifactorial, stemming from its dual inhibitory action. The primary pathways influenced are those regulated by HDAC6 and LSD1.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological functions of HDAC6 inhibitors like this compound. These protocols are based on established methods in the field.
In Vitro HDAC Enzymatic Assay
This assay is used to determine the inhibitory activity of this compound against specific HDAC enzymes.
Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C to allow for fluorophore development.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as acetylated α-tubulin and H3K4me2, to confirm the mechanism of action of this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Prostate cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-H3K4me2, anti-α-tubulin, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Prostate cancer cells (e.g., PC-3, DU-145)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a certain size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Analyze the tumor growth data to determine the efficacy of this compound.
Conclusion
This compound is a novel and potent inhibitor of HDAC6 and LSD1 with promising anti-cancer activity, particularly in prostate cancer models. Its dual mechanism of action, targeting both histone/protein deacetylation and histone demethylation, provides a strong rationale for its further investigation as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological functions and therapeutic potential of this compound and other dual-epigenetic inhibitors.
References
Hdac6-IN-3: A Technical Guide to its Role in Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-3, also described in the literature as HDAC6 degrader-3, is a potent and selective small molecule degrader of Histone Deacetylase 6 (HDAC6). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its role in cellular protein degradation pathways. By inducing the degradation of HDAC6, this compound serves as a powerful research tool to investigate the multifaceted functions of this unique cytoplasmic deacetylase.
HDAC6 is a class IIb histone deacetylase that primarily targets non-histone proteins, playing a crucial role in various cellular processes, including protein quality control, cell motility, and immune responses. Its involvement in the clearance of misfolded proteins has made it an attractive target for therapeutic intervention in neurodegenerative diseases and cancer. This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate HDAC6.
This guide will detail the molecular mechanisms through which this compound mediates HDAC6 degradation and the subsequent effects on key protein degradation pathways, namely the aggresome-autophagy pathway and the ubiquitin-proteasome system. We will present quantitative data from key studies, provide detailed experimental protocols for researchers looking to utilize this compound, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to simultaneously bind to HDAC6 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This binding induces the formation of a ternary complex between HDAC6, this compound, and the E3 ligase. The proximity brought about by this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to HDAC6. The resulting polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome. This targeted degradation of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin, which disrupts its function in various cellular processes, including protein degradation.[1]
This compound and the Aggresome-Autophagy Pathway
HDAC6 plays a pivotal role in the cellular response to misfolded protein stress by facilitating the formation of aggresomes. Aggresomes are perinuclear inclusion bodies where aggregated proteins are sequestered before their clearance by autophagy. HDAC6 acts as a linker, binding to both polyubiquitinated misfolded proteins and the dynein motor complex, thereby facilitating the transport of these aggregates along microtubules to the microtubule-organizing center (MTOC) where the aggresome is formed.
By degrading HDAC6, this compound is expected to disrupt this process. The resulting hyperacetylation of α-tubulin may alter microtubule dynamics and impair the transport of ubiquitinated protein aggregates. Consequently, the formation of aggresomes would be inhibited, leading to an accumulation of misfolded proteins within the cytoplasm. This disruption of the aggresome pathway can sensitize cells to proteotoxic stress and is a key area of investigation in diseases characterized by protein aggregation.
This compound and the Ubiquitin-Proteasome System
The primary mechanism of action of this compound is the degradation of HDAC6 via the ubiquitin-proteasome system (UPS). This targeted degradation showcases the intricate interplay between the PROTAC technology and the cell's natural protein turnover machinery. The degradation of HDAC6 by this compound has been shown to be dependent on the proteasome, as co-treatment with proteasome inhibitors rescues HDAC6 levels.
Beyond its own degradation, the removal of HDAC6 can have broader effects on the UPS. HDAC6 is known to interact with various components of the UPS and its substrates are often targeted for proteasomal degradation. The functional consequences of HDAC6 degradation on the overall capacity and selectivity of the UPS are an active area of research.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound (HDAC6 degrader-3).
| Parameter | Value | Cell Line | Assay | Reference |
| HDAC6 Degradation (DC50) | 19.4 nM | Myeloid Leukemia Cell Lines | Not Specified | [1] |
| HDAC6 Inhibition (IC50) | 4.54 nM | Not Specified | Not Specified | [1] |
| HDAC1 Inhibition (IC50) | 0.647 µM | Not Specified | Not Specified | [1] |
Table 1: In vitro activity of this compound (HDAC6 degrader-3).
| Treatment | Observation | Cell Line | Assay | Reference |
| This compound (100-1000 nM; 24 h) | Potent HDAC6 degradation and hyperacetylation of α-tubulin | Not Specified | Not Specified | [1] |
| This compound (0.5-50 µM; 72 h) | No significant effect on cell viability | 697, HL-60, KASUMI-1, MV4-11, REH, THP-1, SKNO-1, MOLM-13 | Not Specified | [1] |
Table 2: Cellular effects of this compound (HDAC6 degrader-3).
Experimental Protocols
Western Blot for HDAC6 Degradation and α-Tubulin Acetylation
This protocol is adapted from standard western blotting procedures and tailored for the analysis of this compound effects.
1. Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control for the indicated time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6 (e.g., 1:1000 dilution), acetylated α-tubulin (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Immunofluorescence for Aggresome Formation
This protocol allows for the visualization of aggresome formation in cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with a proteasome inhibitor (e.g., MG132) to induce protein aggregation, with or without co-treatment with this compound.
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with a primary antibody against a marker for aggregated proteins (e.g., anti-ubiquitin or anti-p62) and a marker for the aggresome (e.g., anti-γ-tubulin) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope.
-
Analyze the images for the co-localization of aggregated proteins with the aggresome marker at the MTOC.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the autophagic flux.
1. Cell Treatment:
-
Treat cells with this compound or vehicle control in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the desired time. The lysosomal inhibitor will block the degradation of autophagosomes, leading to the accumulation of LC3-II.
2. Western Blotting for LC3:
-
Prepare cell lysates and perform western blotting as described in the previous protocol.
-
Use a primary antibody that recognizes both LC3-I and LC3-II.
-
The amount of LC3-II in the presence of the lysosomal inhibitor represents the total amount of LC3-II delivered to lysosomes for degradation.
-
The difference in the amount of LC3-II between samples with and without the lysosomal inhibitor represents the autophagic flux.
Visualizations
References
Methodological & Application
Application Notes and Protocols for Hdac6-IN-3 in Tubulin Acetylation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1][2] One of its key substrates is α-tubulin, a major component of microtubules. The acetylation of α-tubulin on lysine-40 (K40) is a critical post-translational modification that regulates microtubule stability and function.[1][2][3] HDAC6 removes the acetyl group from α-tubulin, leading to its deacetylation.[1][4] Inhibition of HDAC6 activity results in the accumulation of acetylated α-tubulin (hyperacetylation), which is a reliable biomarker for assessing the potency and cellular activity of HDAC6 inhibitors.[5] Hdac6-IN-3 is a chemical probe available for studying the biological functions of HDAC6. This document provides detailed application notes and a western blot protocol to assess the effect of this compound on tubulin acetylation.
Signaling Pathway of Tubulin Acetylation
The acetylation state of α-tubulin is dynamically regulated by the opposing activities of α-tubulin acetyltransferase 1 (ATAT1) and histone deacetylase 6 (HDAC6). ATAT1 adds an acetyl group to lysine-40 of α-tubulin within the microtubule lumen, while HDAC6 removes it. Inhibition of HDAC6 by compounds such as this compound shifts the equilibrium towards a hyperacetylated state, leading to more stable microtubules.
Caption: Regulation of α-tubulin acetylation by ATAT1 and HDAC6, and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: A variety of cell lines can be used, such as HeLa, A549, or SH-SY5Y, depending on the research context.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The incubation time will need to be optimized, but a common range for HDAC6 inhibitors is between 4 and 24 hours.[6][7]
Quantitative Data Summary
While specific quantitative data for this compound is not available in the provided search results, the following table summarizes typical concentration ranges and treatment times for other well-characterized HDAC6 inhibitors that induce tubulin acetylation. This information can serve as a guide for designing experiments with this compound.
| Inhibitor | Cell Line | Concentration Range | Treatment Time | Outcome | Reference |
| Tubastatin A | C2C12 myotubes | 5 µM | 24 hours | Increased α-tubulin acetylation | [7] |
| HPOB | C2C12 myotubes | Not Specified | 24 hours | Increased α-tubulin acetylation | [7] |
| T-3796106 | Human whole blood | 10 nM - 30 µM | 4 hours | Dose-dependent increase in α-tubulin acetylation | [6] |
| T-3793168 | Human whole blood | 10 nM - 30 µM | 4 hours | Dose-dependent increase in α-tubulin acetylation | [6] |
| TSA | 293T or NIH-3T3 | Not Specified | 30 min - 4 hours | Increased tubulin acetylation | [4] |
Western Blot Protocol for Tubulin Acetylation
This protocol outlines the steps for detecting changes in α-tubulin acetylation in cell lysates following treatment with this compound.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40) antibody.
-
Mouse anti-α-tubulin antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Caption: A streamlined workflow for western blot analysis of tubulin acetylation.
Step-by-Step Protocol
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli loading buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated-α-tubulin band to the intensity of the total α-tubulin band for each sample.
-
Conclusion
The inhibition of HDAC6 by this compound is expected to lead to a dose- and time-dependent increase in the acetylation of α-tubulin. The provided protocols offer a comprehensive guide for researchers to investigate this effect. Due to the lack of specific published data for this compound, it is crucial to perform optimization experiments for treatment conditions and antibody concentrations to ensure reliable and reproducible results.
References
- 1. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of α-tubulin acetylation on the doublet microtubule structure | eLife [elifesciences.org]
- 3. Acetylated α-tubulin K394 regulates microtubule stability to shape the growth of axon terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-3: Application Notes for Immunofluorescence Staining of Acetylated Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-3 is a potent and orally active inhibitor of Histone Deacetylase 6 (HDAC6) and has shown promise as an anti-prostate cancer agent.[1] A key cellular function of HDAC6 is the deacetylation of non-histone proteins, with α-tubulin being a primary substrate. Inhibition of HDAC6 leads to an increase in the acetylation of α-tubulin, a post-translational modification associated with microtubule stability and regulation of cellular processes such as cell migration. Immunofluorescence staining for acetylated tubulin is a widely used method to assess the cellular activity of HDAC6 inhibitors like this compound. These application notes provide detailed protocols and data for utilizing this compound in such assays.
Product Information
| Product Name | This compound |
| Synonyms | Compound 14 |
| Molecular Formula | C₁₉H₂₇N₃O₃ |
| Molecular Weight | 345.44 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of HDAC6. HDAC6 is a class IIb histone deacetylase predominantly located in the cytoplasm.[2] It plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction, primarily through the deacetylation of non-histone protein substrates. One of the most well-characterized substrates of HDAC6 is α-tubulin. By inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin. This increase in tubulin acetylation can be readily visualized and quantified using immunofluorescence microscopy.
Data Presentation
The inhibitory activity of this compound against a panel of histone deacetylases has been determined, highlighting its potency for HDAC6.
Table 1: Inhibitory Activity (IC₅₀) of this compound against various HDAC isoforms. [1]
| HDAC Isoform | IC₅₀ (µM) |
| HDAC1 | 0.02 |
| HDAC2 | 1.54 |
| HDAC3 | 0.15 |
| HDAC6 | 0.02 |
| HDAC8 | 0.23 |
| HDAC10 | 0.87 |
Signaling Pathway
The following diagram illustrates the signaling pathway involving HDAC6 and the mechanism of action for this compound.
Caption: this compound inhibits HDAC6, leading to increased acetylated α-tubulin.
Experimental Protocols
Experimental Workflow for Immunofluorescence Staining
The overall workflow for assessing the effect of this compound on acetylated tubulin levels via immunofluorescence is depicted below.
Caption: Workflow for acetylated tubulin immunofluorescence staining.
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS or 10% normal goat serum in PBS)
-
Primary Antibody: Mouse anti-acetylated α-tubulin antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
Glass coverslips and microscope slides
-
6-well plates
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Based on the IC₅₀ values, a starting concentration range of 0.1 µM to 5 µM is recommended for cell-based assays.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add the medium containing this compound or vehicle control.
-
Incubate for a desired period (e.g., 4 to 24 hours) at 37°C.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with warm PBS.
-
Option A (PFA Fixation): Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Option B (Methanol Fixation): Add 1 mL of ice-cold methanol to each well and incubate for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA fixed cells):
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-acetylated α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500 to 1:2000).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Briefly rinse the coverslips with distilled water.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of DAPI-containing mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI and the fluorophore conjugated to the secondary antibody. An increase in the fluorescence intensity of the microtubule network in this compound treated cells compared to the vehicle control is indicative of increased tubulin acetylation.
-
References
Application Notes and Protocols for In Vivo Administration of Hdac6-IN-3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. While specific formulation guidelines for Hdac6-IN--3 are provided based on supplier data, there is a lack of publicly available in vivo studies detailing its administration, dosage, and efficacy in mouse models. Therefore, the experimental protocols and data presented herein are based on established methodologies for other selective HDAC6 inhibitors. Researchers should consider this a general guide and perform dose-response and toxicity studies to determine the optimal and safe dosage of Hdac6-IN-3 for their specific mouse model and research objectives.
Introduction to this compound
This compound (also known as Compound 14) is a potent, orally active inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] It also exhibits inhibitory activity against other HDAC isoforms (HDAC1, 2, 3, 8, 10), as well as Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1).[1][2] HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics, through the deacetylation of non-histone proteins such as α-tubulin and Heat Shock Protein 90 (HSP90). Its involvement in diseases like cancer and neurodegenerative disorders has made it a significant target for drug development.
Mechanism of Action of HDAC6 Inhibition
HDAC6 inhibitors exert their effects by blocking the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates. The primary and most well-characterized downstream effect is the increased acetylation of α-tubulin, which is associated with stabilized microtubules and altered cellular transport. Another key substrate is HSP90; its hyperacetylation upon HDAC6 inhibition can lead to the destabilization and degradation of HSP90 client proteins, many of which are oncogenic.
Caption: Signaling pathway of HDAC6 inhibition.
Quantitative Data for In Vivo Administration of Selective HDAC6 Inhibitors
Due to the absence of published in vivo data for this compound, the following table summarizes administration details for other well-documented selective HDAC6 inhibitors in mouse models to provide a comparative reference.
| Compound Name | Mouse Model | Dosage | Route of Administration | Frequency | Key Outcomes |
| ACY-1215 (Ricolinostat) | Multiple Myeloma Xenograft (SCID mice) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Synergistic anti-myeloma activity with bortezomib. |
| ACY-1215 (Ricolinostat) | Acute Liver Failure Model | Not specified | Not specified | Not specified | Improved liver tissue damage and function. |
| ACY-738 | mSOD1G93A ALS Model | Not specified | Oral | Not specified | Increased microtubule acetylation in the spinal cord. |
| Tubastatin A | Atherosclerosis Model | Not specified | Not specified | Not specified | Attenuated vascular stiffness and protected against endothelial dysfunction. |
| QTX125 | Mantle Cell Lymphoma Xenograft | 60 mg/kg | Intraperitoneal (i.p.) | Two different regimens (not specified) | Significant inhibition of lymphoma growth. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is an orally active compound. The following are suggested solvent formulations for preparing this compound for in vivo use.[1] It is critical to first prepare a stock solution in an appropriate organic solvent (e.g., DMSO) before dilution with aqueous solutions or other vehicles.
Formulation 1 (for Oral or Intraperitoneal Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Formulation 2 (for Oral or Intraperitoneal Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix thoroughly.
Formulation 3 (for Oral Administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly. This formulation may be suitable for longer-term studies.[1]
Note: Always prepare fresh working solutions on the day of administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Specifics such as tumor cell line, mouse strain, and endpoints should be adapted to the research question.
Materials:
-
This compound
-
Solvents for formulation (DMSO, PEG300, Tween-80, saline, or corn oil)
-
Tumor cells (e.g., human mantle cell lymphoma or prostate cancer cell lines)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Sterile syringes and needles for injection and administration
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and processing reagents (e.g., RIPA buffer, protease and phosphatase inhibitors, formalin)
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to the logarithmic growth phase.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution corresponding to the this compound formulation.
-
Treatment Group: Administer the freshly prepared this compound solution. The route of administration (oral gavage or i.p. injection) and frequency (e.g., daily) should be determined in preliminary studies.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and measure their final weight.
-
Collect tumor tissue and other relevant organs for pharmacodynamic and biomarker analysis. A portion of the tissue can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Analysis (Western Blot for Acetylated α-tubulin)
-
Protein Extraction: Homogenize snap-frozen tumor or tissue samples in RIPA buffer supplemented with protease, phosphatase, and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities to determine the ratio of acetylated α-tubulin to total α-tubulin.
Caption: A typical experimental workflow for an in vivo study.
References
Hdac6-IN-3 in Zebrafish Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Its primary role in deacetylating non-histone proteins, such as α-tubulin and cortactin, makes it a critical regulator of key cellular processes including microtubule dynamics, cell migration, and protein quality control. The zebrafish (Danio rerio) model offers a powerful in vivo platform for studying the therapeutic potential of HDAC6 inhibitors due to its genetic tractability, optical transparency, and rapid development.
This document provides detailed application notes and protocols for the use of Hdac6-IN-3, a potent HDAC6 inhibitor, in zebrafish models of disease. While direct studies of this compound in zebrafish are not yet published, this guide extrapolates from data on other HDAC6 inhibitors and the known properties of this compound to provide a robust starting point for researchers.
This compound: Compound Profile
This compound is an orally active, potent inhibitor of HDAC6. It also exhibits inhibitory activity against other HDAC isoforms, as well as Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1). This broader activity profile should be taken into consideration when designing experiments and interpreting results.
Quantitative Data
| Parameter | Value | Reference |
| HDAC6 IC50 | 0.02 - 1.54 µM (range for HDAC1/2/3/6/8/10) | [1][2] |
| MAO-A IC50 | 0.79 µM | [1][2] |
| LSD1 IC50 | Effective inhibitor | [1][2] |
| Solubility | 10 mM in DMSO | [2] |
Signaling Pathway of HDAC6 Inhibition
The primary mechanism of action for HDAC6 inhibitors involves the prevention of acetyl group removal from its substrate proteins. This leads to hyperacetylation and subsequent functional alterations.
HDAC6 signaling and points of inhibition.
Experimental Protocols
The following protocols are adapted from established methodologies for other HDAC6 inhibitors in zebrafish and should be optimized for this compound.
Protocol 1: Determining the Maximum Tolerated Concentration (MTC) of this compound in Zebrafish Larvae
Objective: To determine the highest concentration of this compound that does not cause significant mortality or developmental abnormalities in zebrafish larvae.
Materials:
-
This compound
-
DMSO
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
Healthy, wild-type zebrafish embryos (e.g., AB or TU strain)
-
24-well plates
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[2]
-
Prepare Working Solutions: Prepare a serial dilution of this compound in E3 medium. A suggested starting range is 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Embryo Treatment: At 24 hours post-fertilization (hpf), place 10-15 healthy embryos into each well of a 24-well plate containing 1 ml of the respective working solution or a vehicle control (E3 medium with 0.1% DMSO).
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Daily Assessment: From 2 days post-fertilization (dpf) to 5 dpf, assess the larvae daily for:
-
Mortality rate
-
Gross morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature)
-
Behavioral changes (e.g., touch response, spontaneous movement)
-
-
Data Analysis: The MTC is defined as the highest concentration at which ≥80% of larvae survive without significant morphological or behavioral abnormalities compared to the vehicle control.[3]
Protocol 2: Assessing Neuroprotective Effects of this compound in a Zebrafish Model of Neurodegeneration
Objective: To evaluate the ability of this compound to rescue a neurodegenerative phenotype in a relevant zebrafish disease model. This protocol is a general template and should be adapted to the specific model (e.g., chemical induction with MPP+ for Parkinson's disease models or genetic models of neurodegeneration).[4]
Materials:
-
Zebrafish disease model line and wild-type controls
-
This compound at the predetermined MTC and one or two lower concentrations
-
E3 medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Antibodies for immunofluorescence (e.g., anti-acetylated tubulin, anti-tyrosine hydroxylase for dopaminergic neurons)
-
Microscope for imaging
Procedure:
-
Treatment: Expose larvae of the zebrafish disease model and wild-type controls to this compound or vehicle control in E3 medium starting from a relevant developmental stage (e.g., 3 dpf) for a defined duration (e.g., 48-72 hours).[3]
-
Behavioral Analysis (Optional): At the end of the treatment period, perform behavioral assays relevant to the disease model. For example, locomotor activity can be tracked using an automated system.
-
Fixation and Immunofluorescence:
-
At the desired endpoint (e.g., 5 dpf), euthanize the larvae in tricaine.
-
Fix the larvae in 4% PFA overnight at 4°C.
-
Wash with PBS containing 0.1% Tween-20 (PBST).
-
Permeabilize with acetone or proteinase K.
-
Block with a blocking solution (e.g., 10% goat serum in PBST).
-
Incubate with primary antibodies (e.g., rabbit anti-acetylated tubulin, mouse anti-tyrosine hydroxylase) overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash with PBST and mount for imaging.
-
-
Imaging and Quantification:
-
Image the relevant neuronal populations using a confocal or fluorescence microscope.
-
Quantify parameters such as neuron number, neurite length, and fluorescence intensity of acetylated tubulin.
-
Experimental Workflow Visualization
General workflow for this compound studies in zebrafish.
Conclusion
This compound presents a valuable tool for investigating the therapeutic potential of HDAC6 inhibition in zebrafish models of disease. While the lack of direct studies necessitates careful adaptation and optimization of protocols, the information provided here offers a solid foundation for initiating such research. The broad-spectrum activity of this compound should be carefully considered, and future studies would benefit from direct comparisons with more selective HDAC6 inhibitors. The use of the zebrafish model, with its inherent advantages, will undoubtedly accelerate our understanding of the in vivo effects of this compound and its potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Frontiers | Selective Histone Deacetylase 6 Inhibitors Restore Cone Photoreceptor Vision or Outer Segment Morphology in Zebrafish and Mouse Models of Retinal Blindness [frontiersin.org]
- 4. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-3 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hdac6-IN-3, a selective inhibitor of Histone Deacetylase 6 (HDAC6), in primary neuron cultures. This document outlines the mechanism of action, key applications, and detailed experimental protocols for assessing the effects of this compound on neuronal health and function.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] In neurons, a key substrate of HDAC6 is α-tubulin, a major component of microtubules.[3][4] Deacetylation of α-tubulin by HDAC6 leads to decreased microtubule stability, which can impair axonal transport and contribute to neurodegenerative processes.[5][6] Inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of neurological disorders by promoting microtubule acetylation, thereby enhancing axonal transport and providing neuroprotection.[5][7] this compound is a potent and selective inhibitor of HDAC6, making it a valuable tool for studying the role of HDAC6 in neuronal biology and for preclinical assessment of HDAC6 inhibition.
Mechanism of Action
This compound selectively inhibits the deacetylase activity of HDAC6. This inhibition leads to an accumulation of acetylated α-tubulin, a post-translational modification associated with increased microtubule stability.[5][8] Stable microtubules serve as more efficient tracks for motor proteins like kinesin and dynein, which are responsible for the bidirectional transport of essential cargoes such as mitochondria, synaptic vesicles, and neurotrophic factors along the axon.[3][9] By enhancing microtubule-based transport, this compound can rescue transport deficits observed in various models of neurodegeneration and promote overall neuronal health.[5][7]
Key Applications in Primary Neuron Cultures
-
Neuroprotection Assays: Evaluating the protective effects of this compound against various neurotoxic insults, such as oxidative stress, excitotoxicity, and protein aggregation.[10][11]
-
Axonal Transport Studies: Quantifying the impact of this compound on the motility of mitochondria and other axonal cargoes using live-cell imaging.[7][9]
-
Neurite Outgrowth and Regeneration: Assessing the potential of this compound to promote the growth and regeneration of neurites in culture models of neuronal injury.[10]
-
Target Validation: Confirming the role of HDAC6 in specific neuronal processes and disease models.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies using selective HDAC6 inhibitors in primary neuron cultures. While specific values for this compound are not provided in the initial search, these data from analogous compounds like Tubastatin A and ACY-738 offer expected outcomes and effective concentration ranges.
Table 1: Effect of HDAC6 Inhibitors on α-Tubulin Acetylation in Primary Neurons
| HDAC6 Inhibitor | Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin (Normalized to Control) | Cell Type |
| Tubastatin A | 2.5 µM | 4 hours | ~2.5 | RN46A-B14 serotonergic cells |
| ACY-738 | 2.5 µM | 4 hours | ~2.0 | RN46A-B14 serotonergic cells |
| ACY-1215 | 1 µM | 24 hours | Significant increase | Superior Cervical Ganglion (SCG) neurons |
| T-3793168 | 250 nM | 24 hours | Dose-dependent increase | Superior Cervical Ganglion (SCG) neurons |
Data compiled from studies on various selective HDAC6 inhibitors.[5][12]
Table 2: Effect of HDAC6 Inhibitors on Axonal Transport of Mitochondria in Primary Neurons
| HDAC6 Inhibitor | Concentration | Treatment Duration | Effect on Mitochondrial Motility | Neuronal Model |
| Tubastatin A | 1 µM | 24 hours | Rescue of anterograde transport deficits | Charcot-Marie-Tooth Type 2F model (SCG neurons) |
| T-3793168 | 250 nM | 24 hours | Significant rescue of anterograde and retrograde transport | Charcot-Marie-Tooth Type 2F model (SCG neurons) |
| Tubastatin A | 10 µM | 1 hour | Increased number of mitochondria in growth cones | Dorsal Root Ganglion (DRG) neurons |
| Tubastatin A | Not specified | 12 hours | Restoration of mitochondrial motility | TDP-43 mutant iPSC-derived motor neurons |
Data compiled from studies on various selective HDAC6 inhibitors.[5][7][9]
Table 3: Neuroprotective Effects of HDAC6 Inhibition in Primary Neurons
| HDAC6 Inhibitor | Concentration | Insult | Outcome | Cell Type |
| MA-I | 10 µM | Homocysteic acid (5 mM) | Significant protection against cell death | Rat primary cortical neurons |
| MA-II | 10 µM | Homocysteic acid (5 mM) | Significant protection against cell death | Rat primary cortical neurons |
| Tubastatin A | Not specified | Kainic acid | Protection from axonal degeneration | Mouse cortical neuron cultures |
Data compiled from studies on various selective HDAC6 inhibitors.[10][13]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.[1][14][15][16]
Materials:
-
Timed-pregnant rodent (e.g., E15.5 mouse or E18 rat)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin solution
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture vessels (plates or coverslips)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated vessels at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in plating medium.[16]
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial media change every 2-3 days.
Caption: Workflow for primary cortical neuron culture.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of primary neurons with this compound and subsequent assessment of cell viability using the MTT assay.[17][18][19]
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A final DMSO concentration of <0.1% is recommended.
-
Replace the medium in the neuronal cultures with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
If assessing neuroprotection, add the neurotoxic agent at the appropriate time point.
-
At the end of the treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for this compound treatment and MTT assay.
Protocol 3: Immunofluorescence Staining for Acetylated α-Tubulin
This protocol describes the procedure for visualizing the effect of this compound on α-tubulin acetylation using immunofluorescence.[20][21][22][23]
Materials:
-
Primary neuron cultures on coverslips (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat primary neurons with this compound as described in Protocol 2.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against acetylated-α-tubulin diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Caption: Workflow for immunofluorescence staining.
Signaling Pathway
Caption: HDAC6 signaling pathway in neurons.
References
- 1. youtube.com [youtube.com]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. embopress.org [embopress.org]
- 8. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection | Journal of Neuroscience [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 17. 2.3. Cell Viability Assay [bio-protocol.org]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 22. jneurosci.org [jneurosci.org]
- 23. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Hdac6-IN-3 Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of Hdac6-IN-3, a potent histone deacetylase 6 (HDAC6) inhibitor, in cancer cell lines. This compound has demonstrated significant anti-prostate cancer activity and also inhibits other HDAC isoforms, as well as monoamine oxidase A (MAO-A) and lysine-specific demethylase 1 (LSD1)[1][2]. The following protocols are based on established methodologies for assessing HDAC inhibitor efficacy, with specific data and guidance derived from the characterization of this compound and similar selective HDAC6 inhibitors.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily regulate gene expression through histone modification, HDAC6 has a broader range of non-histone substrates, including α-tubulin, cortactin, and Hsp90. By deacetylating these proteins, HDAC6 plays a crucial role in regulating cell motility, protein trafficking, and stress responses. In cancer, overexpression of HDAC6 has been linked to tumor progression, metastasis, and drug resistance. Inhibition of HDAC6 is a promising therapeutic strategy to disrupt these oncogenic processes.
This compound has been identified as a potent, orally active inhibitor with a multi-target profile, making it a compound of interest for cancer research, particularly in the context of prostate cancer.
Quantitative Data Summary
The inhibitory activity of this compound against various HDAC isoforms has been characterized, highlighting its potency. The following table summarizes the reported IC50 values.
| Target | IC50 Range (µM) |
| HDAC1/2/3/6/8/10 | 0.02 - 1.54 |
| MAO-A | 0.79 |
| LSD1 | Not specified (effective inhibitor) |
Data sourced from Ojha R, et al. J Med Chem. 2021[1].
Further studies on related compounds from the same chemical series have shown significant cytotoxicity against prostate cancer cell lines, with GI50 values in the sub-micromolar range. For instance, a structurally related dual LSD1/HDAC6 inhibitor demonstrated GI50 values of 0.3 µM in PC-3 cells and 0.03 µM in DU-145 cells. While specific GI50 values for this compound are not publicly available in the initial search results, it is expected to exhibit potent anti-proliferative effects in sensitive cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, DU-145 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis of α-Tubulin Acetylation
This protocol assesses the target engagement of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total α-tubulin and a loading control (e.g., GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at sub-lethal concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
References
Application of Hdac6-IN-3 in High-Throughput Screening: Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Hdac6-IN-3, a potent Histone Deacetylase 6 (HDAC6) inhibitor, in high-throughput screening (HTS) assays.
This compound (also referred to as Compound 14) is a valuable chemical probe for studying the biological functions of HDAC6 and for identifying novel therapeutic agents. Its use in HTS allows for the rapid screening of large compound libraries to identify molecules that modulate HDAC6 activity. These application notes provide the necessary information to design and execute robust biochemical and cell-based screening assays.
This compound: Inhibitor Profile
This compound is an orally active inhibitor with demonstrated activity against several HDAC isoforms, as well as other enzymes. Its inhibitory concentrations (IC50) are summarized in the table below. This profile is crucial for designing experiments and interpreting results, particularly in distinguishing selective from non-selective effects.
| Target | IC50 (µM) |
| HDAC1 | 0.02 - 1.54 |
| HDAC2 | 0.02 - 1.54 |
| HDAC3 | 0.02 - 1.54 |
| HDAC6 | 0.02 - 1.54 |
| HDAC8 | 0.02 - 1.54 |
| HDAC10 | 0.02 - 1.54 |
| MAO-A | 0.79 |
| LSD1 | Not specified |
| [1][2][3][4][5][6][7] |
Signaling Pathways Involving HDAC6
HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates numerous cellular processes by deacetylating non-histone proteins.[8] Understanding its role in various signaling pathways is critical for designing cell-based assays and interpreting screening data. Key pathways influenced by HDAC6 activity include:
-
Cytoskeletal Dynamics and Cell Motility: HDAC6 deacetylates α-tubulin, a major component of microtubules. This activity is crucial for regulating microtubule stability, cell migration, and intracellular transport.
-
Protein Quality Control: HDAC6 plays a key role in the cellular stress response by mediating the aggresome pathway for the clearance of misfolded proteins. It does so by deacetylating chaperone proteins like Hsp90.
-
Oncogenic Signaling: HDAC6 is implicated in several cancer-related pathways, including the PI3K/AKT and Wnt/β-catenin pathways, by modulating the acetylation status of key signaling components.
-
Inflammatory Responses: HDAC6 can regulate inflammatory responses through the deacetylation of components in the NF-κB signaling pathway.
Below is a diagram illustrating the central role of HDAC6 in these cellular processes.
Caption: Overview of HDAC6-mediated signaling pathways.
High-Throughput Screening Protocols
The following protocols are designed for the identification and characterization of HDAC6 inhibitors in a high-throughput format. These can be adapted for primary screening of large compound libraries or for secondary screening and dose-response analysis of hits.
Biochemical HTS Assay for HDAC6 Activity
This protocol describes a fluorescence-based assay to directly measure the enzymatic activity of recombinant human HDAC6.
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay.
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter quantities of this compound (as a positive control) and test compounds in DMSO into a 384-well, low-volume, black, flat-bottom plate.
-
For dose-response curves, perform serial dilutions of the compounds.
-
Include wells with DMSO only for negative (100% activity) and positive (0% activity with a known inhibitor) controls.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human HDAC6 enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dispense the enzyme solution into all wells of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare a solution of a fluorogenic HDAC6 substrate (e.g., a peptide derived from α-tubulin with an acetylated lysine coupled to a fluorophore).
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60-120 minutes. The optimal time should be determined in an assay development phase to ensure the reaction is in the linear range.
-
-
Signal Development:
-
Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore. The developer solution should also contain a strong HDAC inhibitor (like Trichostatin A) to stop the reaction.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values for active compounds.
-
Cell-Based High-Content Screening (HCS) Assay for HDAC6 Activity
This protocol describes a high-content imaging-based assay to measure the inhibition of HDAC6 in a cellular context by quantifying the acetylation of its primary substrate, α-tubulin.[8]
Experimental Workflow:
Caption: Workflow for a cell-based HCS assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed a suitable human cell line (e.g., HeLa or U2OS) into 384-well, clear-bottom imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging.
-
-
Cell Culture:
-
Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of this compound and test compounds. Include appropriate vehicle controls (DMSO).
-
-
Incubation:
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Cell Staining:
-
Fixation: Gently remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1-2 hours at room temperature in the dark.
-
-
Image Acquisition:
-
Wash the plates with PBS and acquire images using a high-content imaging system. Capture images in at least two channels (one for the nuclear stain and one for the acetylated α-tubulin signal).
-
-
Image and Data Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Quantify the mean fluorescence intensity of the acetylated α-tubulin signal in the cytoplasm of each cell.
-
Calculate the average intensity per well and determine the fold-change in acetylation relative to the vehicle control.
-
Generate dose-response curves and calculate EC50 values for active compounds.
-
Data Interpretation and Quality Control
A critical aspect of any HTS campaign is rigorous quality control. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may be acceptable.
-
Z' < 0: The assay is not suitable for HTS.
By following these detailed protocols and maintaining stringent quality control, researchers can effectively utilize this compound in high-throughput screening campaigns to discover and characterize novel modulators of HDAC6 activity for various therapeutic applications.
References
- 1. Epigenetics | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC1/2 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hdac8-in-3 — TargetMol Chemicals [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-3: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1][2] Its substrates include α-tubulin and the molecular chaperone heat shock protein 90 (Hsp90).[2][3] Through its enzymatic activity, HDAC6 is involved in regulating cell motility, protein quality control, and stress responses.[1][4][5] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it a promising therapeutic target.[1][5]
Hdac6-IN-3 represents a potent and selective inhibitor of HDAC6. These application notes provide detailed protocols for its use in in vitro experiments to aid researchers in investigating its biological effects.
Mechanism of Action
HDAC6 inhibitors function by binding to the catalytic domain of the HDAC6 enzyme, thereby blocking its deacetylase activity.[4] This leads to the hyperacetylation of its key substrates. A primary and well-established biomarker for HDAC6 inhibition is the increased acetylation of α-tubulin.[6][7][8] Acetylation of α-tubulin affects microtubule dynamics and intracellular transport.[4] Furthermore, inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which can result in the destabilization and degradation of its client proteins, many of which are important for cancer cell survival.[3]
The downstream effects of HDAC6 inhibition are multifaceted and can include:
-
Disruption of protein degradation pathways: HDAC6 is involved in the aggresome-autophagy pathway, which is responsible for clearing misfolded proteins. Inhibition of HDAC6 can enhance the degradation of these proteins.[4][5]
-
Alteration of cell motility: By affecting microtubule dynamics, HDAC6 inhibitors can impact cell migration and invasion.[6]
-
Induction of cell cycle arrest and apoptosis: In cancer cells, HDAC6 inhibition can lead to the upregulation of tumor suppressor genes like p21, resulting in cell cycle arrest and programmed cell death.[3]
Quantitative Data
The inhibitory activity of a representative selective HDAC6 inhibitor, ACY-1215 (Ricolinostat) , is summarized below. This data is provided as a reference for the expected potency of a selective HDAC6 inhibitor.
| Target | Assay Type | IC50 (nM) |
| HDAC6 | Enzymatic Assay | 5 |
| HDAC1 | Enzymatic Assay | 99 |
| HDAC2 | Enzymatic Assay | 134 |
| HDAC3 | Enzymatic Assay | 194 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is illustrative and may vary between specific experimental conditions and inhibitor batches.
Experimental Protocols
In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol describes a method to determine the enzymatic activity of HDAC6 in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., a specific acetylated peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other HDAC6 inhibitor)
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration and perform 1:3 or 1:10 dilutions to cover a broad range of concentrations. Also, prepare a "no inhibitor" control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or "no inhibitor" control
-
Recombinant HDAC6 enzyme
-
-
Initiation of Reaction: Add the fluorogenic HDAC6 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[9] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Development: Add the developer solution to each well. The developer stops the HDAC6 reaction (due to the presence of a potent pan-HDAC inhibitor like Trichostatin A) and the protease cleaves the deacetylated substrate, releasing the fluorophore.
-
Second Incubation: Incubate the plate at 37°C for a shorter period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the cellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-α-tubulin antibody to serve as a loading control.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the fold-change in acetylation upon inhibitor treatment.
Visualizations
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. haematologica.org [haematologica.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HDAC6 modulators and how do they work? [synapse.patsnap.com]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.ilvo.be [pureportal.ilvo.be]
- 7. youtube.com [youtube.com]
- 8. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac6-IN-3 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Hdac6-IN-3, a dual inhibitor of Histone Deacetylase 6 (HDAC6) and Lysine-Specific Demethylase 1 (LSD1), particularly in the context of combination therapy for prostate cancer. The following sections detail its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Introduction to this compound
This compound (also reported as compound 29) is a potent, orally active small molecule inhibitor. It demonstrates significant inhibitory activity against HDAC6 and LSD1, two key epigenetic regulators implicated in cancer progression.[1] The dual inhibition is designed to offer a synergistic antitumor effect by simultaneously targeting multiple oncogenic pathways. Overexpression of HDAC6 is associated with the development of various cancers, and its inhibition can modulate the acetylation of non-histone proteins like α-tubulin and the chaperone protein HSP90, affecting cell motility, protein trafficking, and degradation.[2][3]
Mechanism of Action and Rationale for Combination Therapy
HDAC6 plays a crucial role in deacetylating non-histone proteins involved in cancer cell survival and proliferation.[2][3] One of its key substrates is Heat Shock Protein 90 (HSP90), a chaperone for the Androgen Receptor (AR). Inhibition of HDAC6 leads to hyperacetylation of HSP90, which in turn destabilizes the AR, a primary driver of prostate cancer.[4] This provides a strong rationale for combining this compound with AR-targeting therapies.
In the context of enzalutamide-resistant prostate cancer, where the AR signaling pathway remains active, this compound offers a promising approach to overcoming resistance. By degrading the AR through HSP90 hyperacetylation, this compound can re-sensitize cancer cells to AR antagonists or induce cell death.
dot
Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound against various HDAC isoforms and other enzymes, as well as its anti-proliferative effects in prostate cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| HDAC1 | 1.54 |
| HDAC2 | 0.83 |
| HDAC3 | 0.86 |
| HDAC6 | 0.02 |
| HDAC8 | 0.45 |
| HDAC10 | 0.17 |
| LSD1 | 0.005 |
| MAO-A | 0.79 |
Data compiled from publicly available information.[1]
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| 22Rv1 | This compound | Data not available |
| VCaP | This compound | Data not available |
Specific IC50 values for cell proliferation were not available in the reviewed abstracts. The primary publication should be consulted for this data.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the efficacy of HDAC6 inhibitors in combination with other cancer therapeutics. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone and in combination, on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP)
-
Complete cell culture medium
-
This compound
-
Combination therapeutic (e.g., Enzalutamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with varying concentrations of this compound, the combination drug, or both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. For combination treatments, the Combination Index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot Analysis
This protocol is for assessing the levels of specific proteins (e.g., acetylated α-tubulin, AR, HSP90) in response to treatment with this compound.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-AR, anti-HSP90, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control like GAPDH.
dot
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic in a mouse xenograft model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., 22Rv1)
-
Matrigel
-
This compound formulation for oral gavage
-
Combination therapeutic formulation
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Combination drug, this compound + Combination drug).
-
Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage for this compound).
-
Measure tumor volume with calipers and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effects.
Conclusion
This compound presents a promising therapeutic strategy for prostate cancer, particularly in combination with AR-targeted agents. Its dual inhibitory mechanism against HDAC6 and LSD1 offers the potential for a potent and synergistic anti-cancer effect. The provided protocols serve as a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound in combination with other cancer therapeutics. For detailed experimental parameters and comprehensive data, consulting the primary publication by Ojha et al. is highly recommended.[1]
References
Application Notes and Protocols for Studying Neuroinflammation with an HDAC6 Inhibitor
Disclaimer: As of October 2025, there is no publicly available research on the use of Hdac6-IN-3 for the study of neuroinflammation. The following application notes and protocols are based on the well-characterized and selective HDAC6 inhibitor, Tubastatin A , as a representative compound for investigating the role of HDAC6 in neuroinflammation. These protocols can serve as a starting point for designing experiments with other selective HDAC6 inhibitors.
Introduction to HDAC6 and its Role in Neuroinflammation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins such as α-tubulin and cortactin.
In the context of the central nervous system (CNS), emerging evidence implicates HDAC6 in the pathogenesis of neuroinflammatory and neurodegenerative diseases.[1][2] HDAC6 activity has been linked to the activation of key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4] Therefore, selective inhibition of HDAC6 presents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental consequences.
This compound (also known as Compound 14) is a potent, orally active HDAC6 inhibitor.[3] It also shows inhibitory activity against other HDAC isoforms (HDAC1/2/3/8/10), as well as MAO-A and LSD1.[3] While its efficacy has been demonstrated in the context of anti-prostate cancer activity, its specific application in neuroinflammation has not been reported.[3]
Tubastatin A is a highly selective and potent inhibitor of HDAC6, with an IC50 of 15 nM, and is over 1000-fold selective against other HDAC isoforms (except for HDAC8, against which it is 57-fold selective).[1] Its use in various in vitro and in vivo models of neuroinflammation has been documented, making it a valuable tool for studying the function of HDAC6 in this context.
Key Signaling Pathways
HDAC6 modulates neuroinflammation through several interconnected signaling pathways. A diagram illustrating these pathways is provided below.
Caption: HDAC6 signaling pathways in neuroinflammation.
Quantitative Data Summary
The following tables summarize the effects of the selective HDAC6 inhibitor Tubastatin A on key neuroinflammatory markers from published studies.
Table 1: In Vitro Effects of Tubastatin A on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Tubastatin A Concentration | Change in TNF-α | Change in IL-6 | Reference |
| THP-1 cells | LPS | Dose-dependent | Decrease | Decrease | [5] |
| Murine Microglia | LPS | Not specified | Decrease | Decrease | [4] |
Table 2: In Vivo Effects of Tubastatin A in Neuroinflammation Models
| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Intracerebral Hemorrhage (ICH) in rats | 25 mg/kg and 40 mg/kg | Brain Edema | Significant reduction | [1] |
| Intracerebral Hemorrhage (ICH) in rats | 25 mg/kg and 40 mg/kg | Neurological Deficit Score | Significant improvement | [1] |
| Stroke (MCAO) in rats | 25 mg/kg | Infarct Volume | Significant reduction | [6] |
| Stroke (MCAO) in rats | 25 mg/kg | Neurological Deficit Score | Significant improvement | [6] |
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes how to induce an inflammatory response in microglial cells using lipopolysaccharide (LPS) and how to assess the anti-inflammatory effects of an HDAC6 inhibitor like Tubastatin A.
Caption: In vitro experimental workflow.
Materials:
-
Microglial cells (e.g., BV-2 cell line or primary microglia)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Tubastatin A (or other selective HDAC6 inhibitor)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers)
Procedure:
-
Cell Seeding: Plate microglial cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blot and qPCR) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentration of Tubastatin A or vehicle (DMSO). A typical concentration range for Tubastatin A is 1-10 µM. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine production).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and then lyse them with appropriate lysis buffer for Western blot analysis.
-
RNA: Wash the cells with PBS and then lyse them with an appropriate reagent for RNA extraction.
-
-
Analysis:
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the protein levels of key signaling molecules (e.g., phosphorylated p38, phosphorylated NF-κB p65, and acetylated α-tubulin) and a loading control (e.g., GAPDH or β-actin).
-
qPCR: Analyze the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2).
-
In Vivo Neuroinflammation Model: Intracerebral Hemorrhage (ICH)
This protocol provides a general framework for inducing ICH in rodents and evaluating the neuroprotective effects of an HDAC6 inhibitor.
Caption: In vivo experimental workflow.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Collagenase type VII
-
Tubastatin A (or other selective HDAC6 inhibitor)
-
Vehicle for injection (e.g., DMSO, PEG300, Tween-80 in saline)[3]
-
Behavioral testing equipment (e.g., modified Garcia test)
-
Reagents and equipment for brain water content measurement, histology, and molecular analysis.
Procedure:
-
ICH Induction: Anesthetize the animal and place it in a stereotaxic frame. Induce ICH by injecting collagenase into the striatum. Sham-operated animals should undergo the same surgical procedure without collagenase injection.
-
Inhibitor Administration: Administer Tubastatin A (e.g., 25 or 40 mg/kg) or vehicle intraperitoneally (i.p.) at a specific time point after ICH induction (e.g., 1 hour).[1]
-
Behavioral Assessment: Perform behavioral tests, such as the modified Garcia test, at various time points (e.g., 1, 3, and 7 days) post-ICH to assess neurological deficits.
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse them with saline. Collect the brains for further analysis.
-
Analysis:
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine the extent of brain edema.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on brain sections to assess tissue damage.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Molecular Analysis: Homogenize brain tissue from the peri-hematomal region to measure cytokine levels by ELISA or to analyze signaling protein expression by Western blot.
-
Conclusion
Selective inhibition of HDAC6 with compounds like Tubastatin A provides a valuable approach to dissecting the role of this enzyme in neuroinflammatory processes. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of HDAC6 inhibition in various neurological disorders characterized by an inflammatory component. While specific data for this compound in neuroinflammation is currently lacking, the methodologies outlined can be adapted to evaluate its potential efficacy.
References
- 1. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac6-IN-3 in Immune Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell migration, protein degradation, and immune regulation. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90. Its involvement in key signaling pathways within immune cells has made it an attractive target for therapeutic intervention in inflammatory diseases and cancer.
Hdac6-IN-3 is a potent and selective inhibitor of HDAC6. These application notes provide a comprehensive overview of the use of this compound in studying the function of various immune cells. The protocols detailed below are based on established methodologies for selective HDAC6 inhibitors and serve as a guide for researchers to investigate the immunomodulatory effects of this compound.
Disclaimer: As specific quantitative data and protocols for this compound are not extensively published, the following information is based on studies using other selective HDAC6 inhibitors like ACY-1215 (Ricolinostat) and Nexturastat A. Researchers should perform initial dose-response experiments to determine the optimal concentration of this compound for their specific cell type and assay.
Data Presentation: Effects of Selective HDAC6 Inhibition on Immune Cells
The following tables summarize the quantitative effects of selective HDAC6 inhibitors on various immune cell functions. These values can serve as a reference for expected outcomes when using this compound.
Table 1: Effect of Selective HDAC6 Inhibition on Macrophage Polarization and Cytokine Production
| Cell Type | Inhibitor (Proxy) | Concentration | Effect on M1 Markers (e.g., iNOS, TNF-α, IL-6) | Effect on M2 Markers (e.g., Arg1, IL-10) | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Nexturastat A | 1 µM | Sustained inflammatory gene signature in M1-polarized macrophages.[1] | Suppression of tumor-promoting and anti-inflammatory genes in M2-polarized macrophages.[1] | [1] |
| Murine Peritoneal Macrophages | CAY10603 | 1 µM | Potent inhibition of LPS-induced STAT1 activation and iNOS expression.[2] | Not specified | [2] |
| Human Monocyte-Derived Macrophages | General HDAC inhibitors | Not specified | Reduction in pro-inflammatory cytokine release.[3] | Not specified | [3] |
Table 2: Effect of Selective HDAC6 Inhibition on T Cell Function
| Cell Type | Inhibitor (Proxy) | Concentration | Effect on Th1/Th2 Balance | Effect on Regulatory T cells (Tregs) | Effect on T Cell Exhaustion | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Human Peripheral Blood T-cells from Melanoma Patients | ACY-1215 | 500 nM | Decreased Th2 cytokines (IL-4, IL-5, IL-6, IL-10, IL-13); Upregulation of Th1 transcription factor T-BET.[4] | Decreased frequency, FOXP3 expression, and suppressive function.[4] | Reduced expression of exhaustion markers (TIM3, LAG3, PD1).[4] |[4] | | Murine CD8+ T-cells | ACY-1215 | Not specified | Impaired IL-2 and IFN-γ production. | Not specified | Not specified |[5] |
Table 3: Effect of Selective HDAC6 Inhibition on Dendritic Cell (DC) Function
| Cell Type | Inhibitor (Proxy) | Concentration | Effect on Maturation Markers (CD80, CD86, CD83) | Effect on Cytokine Production | Reference |
| Human Monocyte-Derived DCs | General HDAC inhibitors | Not specified | Reduced expression of CD80 and CD83; minimal effect on CD86. | Profoundly impaired cytokine secretion. | [6] |
| Murine Bone Marrow-Derived pDCs | General HDAC inhibitors | Not specified | Development of plasmacytoid DCs (pDCs) was almost entirely blocked. | Not specified | [7] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
Murine bone marrow cells or human peripheral blood monocytes
-
Macrophage colony-stimulating factor (M-CSF) or Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
This compound (dissolved in DMSO)
-
TRIzol reagent and cDNA synthesis kit
-
qPCR primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Il10)
-
Flow cytometry antibodies for M1 markers (e.g., CD86) and M2 markers (e.g., CD206)
Procedure:
-
Macrophage Differentiation: Culture murine bone marrow cells with M-CSF (50 ng/mL) for 7 days to generate bone marrow-derived macrophages (BMDMs). For human monocyte-derived macrophages (MDMs), isolate monocytes from PBMCs and culture with M-CSF (50 ng/mL) for 6 days.
-
This compound Treatment: Pre-treat the differentiated macrophages with varying concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 2 hours.
-
Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the culture medium.
-
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
qPCR: Harvest cells, extract RNA using TRIzol, synthesize cDNA, and perform qPCR to analyze the gene expression of M1 and M2 markers.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against surface markers (e.g., F4/80, CD11b, CD86, CD206) and analyze by flow cytometry.
-
ELISA: Collect supernatants to measure cytokine secretion (e.g., TNF-α, IL-6, IL-10) by ELISA.
-
Protocol 2: T Cell Proliferation and Cytokine Profiling Assay
Objective: To determine the impact of this compound on T cell proliferation and cytokine production.
Materials:
-
Human PBMCs or murine splenocytes
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
This compound
-
ELISA kits for various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10)
Procedure:
-
T Cell Isolation and Staining: Isolate PBMCs or splenocytes. For proliferation assays, label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
T Cell Activation and Treatment: Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture. Add varying concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis:
-
Proliferation: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Cytokine Profiling: Collect the culture supernatants at 48-72 hours and measure cytokine concentrations using ELISA or a multiplex cytokine array.
-
Protocol 3: Western Blot for α-Tubulin Acetylation
Objective: To confirm the inhibitory activity of this compound on its primary substrate, α-tubulin.
Materials:
-
Immune cells of interest (e.g., macrophages, T cells)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the immune cells with different concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizations
Signaling Pathways and Workflows
Caption: HDAC6 forms a complex with STAT3, promoting its phosphorylation and subsequent transcription of the anti-inflammatory cytokine IL-10.[8][9] this compound inhibits HDAC6, leading to decreased STAT3 phosphorylation and reduced IL-10 production.[8][9]
Caption: Experimental workflow for assessing the impact of this compound on macrophage polarization.
Caption: HDAC6 inhibition by this compound can downregulate PD-L1 expression by suppressing STAT3 activation.[10][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | HDAC6 Mediates Macrophage iNOS Expression and Excessive Nitric Oxide Production in the Blood During Endotoxemia [frontiersin.org]
- 3. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Histone deacetylase 6 inhibition impairs effector CD8 T-cell functions during skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic cell development requires histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Hdac6-IN-3 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Hdac6-IN-3. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally active inhibitor of Histone Deacetylase 6 (HDAC6). It also shows inhibitory activity against other HDAC isoforms (HDAC1/2/3/8/10), as well as Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1). Its primary application is in cancer research, particularly prostate cancer.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1]
Q3: How should I store the solid compound and its stock solution?
A3: The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound is orally active and suitable for in vivo experiments.[1][2] Specific formulations are required to ensure its solubility and bioavailability in animal models.
Solubility Data
The solubility of this compound in various solvent systems is summarized below. These tables provide a quick reference for preparing solutions for both in vitro and in vivo experiments.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (289.49 mM) | Ultrasonic treatment may be needed to aid dissolution.[1] |
| DMSO | 10 mM | - |
Table 2: In Vivo Formulation Solubility
| Formulation | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.47 mM) | Prepare by adding each solvent sequentially. The resulting solution should be clear.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.47 mM) | Prepare by adding each solvent sequentially. The resulting solution should be clear.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (14.47 mM) | Prepare by adding each solvent sequentially. The resulting solution should be clear.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem: Precipitation or phase separation is observed during solution preparation.
-
Solution: Gently warm the solution and/or use sonication to aid in the dissolution of the compound.[1] Ensure that the correct solvent ratios are used as specified in the protocols. For in vivo formulations, it is critical to add and mix each solvent one by one.[1]
Problem: The compound does not fully dissolve in DMSO.
-
Solution: Ensure you are using a fresh, anhydrous stock of DMSO.[1] The presence of water can significantly decrease the solubility of this compound. Ultrasonic treatment can also be applied to facilitate dissolution.[1]
Problem: Inconsistent experimental results are observed.
-
Solution: This could be due to the degradation of the compound. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1] For in vitro stock solutions, avoid multiple freeze-thaw cycles by preparing aliquots.[1] Ensure proper storage conditions are maintained.
Problem: Difficulty in achieving the desired concentration for in vivo studies.
-
Solution: Follow the provided formulation protocols precisely. Start by preparing a concentrated stock solution in DMSO and then dilute it with the co-solvents in the specified order.[1] This sequential addition is crucial for maintaining solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Example: 1 mL of 5 mg/mL solution using PEG300/Tween-80 formulation)
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix until a clear solution is obtained.[1]
-
Use the freshly prepared solution for animal dosing on the same day.[1]
Visualized Workflows and Pathways
This compound Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common solubility and stability issues with this compound.
Caption: A step-by-step guide to resolving common this compound issues.
HDAC6 Signaling Pathway and Inhibition by this compound
This diagram illustrates the primary role of HDAC6 in the cytoplasm and how its inhibition by this compound affects downstream cellular processes.
References
Hdac6-IN-3 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Hdac6-IN-3 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of HDAC6 inhibitors, and how can I assess them for this compound?
While a specific off-target profile for this compound is not publicly available, data from analogous selective HDAC6 inhibitors can provide insights into potential off-target activities. For instance, Nexturastat A, a potent and selective HDAC6 inhibitor, has been profiled against other HDAC isoforms and has a known off-target.[1][2]
A critical off-target identified for several hydroxamate-based HDAC inhibitors, including Nexturastat A, is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[3] It is advisable to assess the activity of this compound against MBLAC2, especially if unexpected cellular phenotypes are observed.
Recommendations for Assessing Off-Target Effects:
-
Broad Kinase Panel Screening: To proactively identify off-target kinase interactions, it is recommended to screen this compound against a broad panel of kinases (e.g., a KINOMEscan).
-
Profiling Against HDAC Isoforms: Evaluate the inhibitory activity of this compound against all human HDAC isoforms (Class I, IIa, IIb, and IV) to determine its selectivity profile.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement of this compound with HDAC6 in a cellular context and can also help identify off-target binding.[4][5]
Q2: My experimental results with this compound are inconsistent or show unexpected phenotypes. Could this be due to off-target effects?
Inconsistent results or unexpected phenotypes when using small molecule inhibitors can often be attributed to off-target effects, especially at higher concentrations.[6] Many selective HDAC6 inhibitors lose their specificity at micromolar concentrations and begin to inhibit other HDAC isoforms.[6]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging with HDAC6 in your experimental system. An increase in the acetylation of α-tubulin, a known HDAC6 substrate, is a good indicator of on-target activity. In contrast, changes in histone acetylation may suggest off-target inhibition of other HDACs.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target activity.
-
Use a Structurally Unrelated HDAC6 Inhibitor: To confirm that the observed phenotype is due to HDAC6 inhibition and not an off-target effect of this compound's chemical scaffold, use a structurally different but functionally equivalent HDAC6 inhibitor as a control.
-
Genetic Knockdown/Knockout: The most definitive control is to use siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of HDAC6 to see if it phenocopies the effects of this compound.
Troubleshooting Guides
Issue 1: High background or no signal in HDAC6 activity assay.
This is a common issue in biochemical assays and can be caused by several factors.
| Potential Cause | Troubleshooting Step |
| Sub-optimal enzyme/substrate concentration | Titrate the concentration of recombinant HDAC6 and the fluorogenic substrate to find the optimal signal-to-background ratio. |
| Inactive enzyme | Ensure proper storage and handling of the recombinant HDAC6 enzyme. Test enzyme activity with a known potent HDAC inhibitor like Trichostatin A (TSA) as a positive control. |
| Buffer incompatibility | Check the compatibility of your assay buffer with the enzyme and substrate. Ensure the pH and salt concentrations are optimal. |
| Reader settings | Optimize the gain and other settings on the fluorescence plate reader for the specific fluorophore being used. |
Issue 2: Discrepancy between biochemical and cellular assay results.
It is not uncommon to observe a potent inhibitory effect in a biochemical assay that does not translate to a cellular context.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability | Assess the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Compound efflux | Determine if the compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein) by using efflux pump inhibitors. |
| Metabolic instability | Evaluate the stability of this compound in the presence of liver microsomes or in cell culture medium over time. |
| Lack of on-target engagement in cells | Perform a Cellular Thermal Shift Assay (CETSA) or a Western blot for acetylated α-tubulin to confirm target engagement in your cell line of interest. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of the analogous HDAC6 inhibitor, Nexturastat A , against various HDAC isoforms. This data can serve as a reference for the expected selectivity profile of a potent HDAC6 inhibitor.
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 5 | - |
| HDAC8 | 954 | >190-fold |
| HDAC1 | 3020 | >600-fold |
| HDAC7 | 4460 | >890-fold |
| HDAC11 | 5140 | >1000-fold |
Data obtained from MedchemExpress and Selleck Chemicals.[1][2]
Key Experimental Protocols
Biochemical HDAC6 Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of HDAC6 in a biochemical setting.
Materials:
-
Recombinant human HDAC6
-
Fluorogenic HDAC6 substrate (e.g., a peptide with an acetylated lysine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Dilute this compound and control inhibitors to the desired concentrations in assay buffer.
-
Add 5 µL of the diluted inhibitors to the wells of the 96-well plate.
-
Add 20 µL of recombinant HDAC6 enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of the fluorogenic HDAC6 substrate to each well to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 50 µL of the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at 37°C.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Cellular Thermal Shift Assay (CETSA®) Workflow
CETSA is a powerful technique to validate target engagement of a compound in a cellular environment.[4][5]
CETSA Experimental Workflow
Signaling Pathway and Logic Diagrams
HDAC6 Deacetylation Pathway
This diagram illustrates the primary role of HDAC6 in deacetylating α-tubulin and the effect of this compound inhibition.
HDAC6 Deacetylation of α-tubulin
Troubleshooting Logic for Unexpected Phenotypes
This decision tree provides a logical workflow for investigating unexpected cellular phenotypes observed with this compound treatment.
Troubleshooting Unexpected Phenotypes
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Hdac6-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Hdac6-IN-3.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent experimental results with this compound.
| Observation | Potential Cause | Recommended Solution |
| Low or no cellular activity (e.g., no increase in tubulin acetylation, no effect on cell viability) | Inhibitor Precipitation: this compound, like many small molecule inhibitors, can precipitate out of solution, especially in aqueous cell culture media. | - Ensure Complete Solubilization: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Briefly warm and sonicate the stock solution if precipitation is observed. - Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent degradation. - Optimize Final DMSO Concentration: When diluting the stock into cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. - Freshly Prepare Working Solutions: Prepare working dilutions immediately before adding to cells. Do not store the inhibitor in aqueous solutions for extended periods. |
| Inhibitor Instability: The inhibitor may degrade over time, especially when stored improperly or once diluted in media. | - Proper Storage: Store the DMSO stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage. Protect from light. - Check for Activity: If inconsistent results persist, validate the activity of your this compound stock by performing a dose-response experiment and measuring the acetylation of α-tubulin, a direct substrate of HDAC6. | |
| Low Cell Permeability: The inhibitor may not be efficiently entering the cells. | - Increase Incubation Time: Extend the treatment duration to allow for sufficient cellular uptake and target engagement. - Serum Concentration: High serum concentrations in the culture media can sometimes interfere with the bioavailability of small molecules. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. | |
| High Variability in IC50 Values | Cell Line-Specific Differences: The effective concentration of this compound can vary significantly between different cell lines due to variations in HDAC6 expression levels, drug efflux pump activity, and off-target effects. | - Characterize Each Cell Line: Determine the IC50 value for each new cell line used. Do not assume that an effective concentration in one cell line will be the same in another. - Measure Target Engagement: Correlate the IC50 for cell viability with a target engagement biomarker, such as increased α-tubulin acetylation, to ensure the observed effect is due to HDAC6 inhibition. |
| Assay-Dependent Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the apparent IC50 value. | - Use a Consistent Assay: Use the same viability assay for all comparative experiments. - Consider Assay Mechanism: Be aware of the mechanism of your chosen assay. For example, some compounds can interfere with the enzymatic reactions of tetrazolium-based assays like MTT. | |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect the final cell number and, consequently, the calculated IC50 value. | - Standardize Seeding Protocol: Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and resume proliferation before adding the inhibitor. | |
| Unexpected Phenotypes or Off-Target Effects | Inhibition of Other HDACs: this compound has been shown to inhibit other HDAC isoforms (HDAC1, 2, 3, 8, 10) at certain concentrations.[1] | - Perform Dose-Response Analysis: Use the lowest effective concentration that induces the desired phenotype (e.g., increased tubulin acetylation) without significantly affecting markers of other HDAC isoforms (e.g., histone H3 acetylation for Class I HDACs). - Use a More Selective Inhibitor for Comparison: If off-target effects are suspected, compare the results with a more selective HDAC6 inhibitor. |
| Inhibition of MAO-A and LSD1: this compound is also an effective inhibitor of Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1).[1] | - Consider the Biological Context: Be aware of the potential contribution of MAO-A and LSD1 inhibition to the observed phenotype, especially in cell types where these enzymes are highly expressed and functionally important (e.g., neuronal cells). - Use Specific Inhibitors for Deconvolution: To dissect the contribution of each target, use specific inhibitors for MAO-A and LSD1 alongside this compound in parallel experiments. | |
| Alkyne Group Reactivity: this compound contains an alkyne group, which can potentially participate in unintended click chemistry reactions or other chemical interactions within the cell.[1] | - Include Appropriate Controls: Use a structurally similar compound lacking the alkyne group as a negative control to rule out artifacts related to this functional group. | |
| Inconsistent Western Blot Results for Tubulin Acetylation | Suboptimal Antibody Performance: The quality of the acetylated α-tubulin antibody can significantly impact the results. | - Validate the Antibody: Ensure your primary antibody is specific for acetylated α-tubulin. Test different antibody dilutions to find the optimal signal-to-noise ratio. - Use a Positive Control: Treat cells with a well-characterized pan-HDAC inhibitor (e.g., Trichostatin A) or another potent HDAC6 inhibitor as a positive control for inducing tubulin acetylation. |
| Loading Control Issues: Total α-tubulin levels may not always be a reliable loading control, as HDAC6 inhibition can affect microtubule stability. | - Use a Stable Housekeeping Protein: Consider using a loading control that is not expected to be affected by HDAC6 inhibition, such as GAPDH or β-actin. - Quantify Total Protein: Perform a total protein quantification of your lysates to ensure equal loading. | |
| Variability in Lysate Preparation: Inconsistent lysis and sample handling can lead to variable results. | - Use a Consistent Protocol: Standardize your lysis buffer composition and sample preparation procedure. Keep samples on ice to minimize protein degradation. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[1] For long-term storage, it is recommended to store the DMSO stock solution in single-use aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
2. What is the selectivity profile of this compound?
This compound is a potent inhibitor of HDAC6, but it also shows activity against other HDAC isoforms including HDAC1, 2, 3, 8, and 10, with IC50 values ranging from 0.02-1.54 μM.[1] Additionally, it is an effective inhibitor of MAO-A (IC50 = 0.79 μM) and LSD1.[1]
3. How can I confirm that this compound is active in my cells?
The most common method to confirm the cellular activity of this compound is to measure the acetylation of α-tubulin, a primary substrate of HDAC6. Treatment with an effective concentration of this compound should lead to a dose-dependent increase in acetylated α-tubulin, which can be detected by Western blotting.
4. Why am I seeing cytotoxicity at concentrations where I don't observe significant HDAC6 inhibition?
This could be due to off-target effects on other essential cellular proteins or non-specific toxicity. It is crucial to perform a dose-response curve and correlate the cytotoxic effects with on-target engagement (i.e., increased tubulin acetylation). If cytotoxicity occurs at concentrations much lower than those required to inhibit HDAC6, it may be an off-target effect.
5. Can I use this compound for in vivo experiments?
Yes, this compound is reported to be orally active. However, for in vivo studies, appropriate formulation and vehicle selection are critical to ensure solubility and bioavailability. Consult the supplier's datasheet or relevant literature for recommended in vivo protocols.
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target | IC50 (µM) | Cell Line/Assay Condition |
| HDAC1 | 0.02 - 1.54 | Enzyme Assay |
| HDAC2 | 0.02 - 1.54 | Enzyme Assay |
| HDAC3 | 0.02 - 1.54 | Enzyme Assay |
| HDAC6 | 0.02 - 1.54 | Enzyme Assay |
| HDAC8 | 0.02 - 1.54 | Enzyme Assay |
| HDAC10 | 0.02 - 1.54 | Enzyme Assay |
| MAO-A | 0.79 | Enzyme Assay |
| LSD1 | Not specified | Enzyme Assay |
| PC-3 (prostate cancer) | ~1.0 (antiproliferative) | Cell-based Assay |
| DU-145 (prostate cancer) | ~1.0 (antiproliferative) | Cell-based Assay |
Note: The broad range for HDAC isoforms suggests that the potency can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
Objective: To measure the level of acetylated α-tubulin in cells treated with this compound as a marker of HDAC6 inhibition.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (or another suitable loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a gel imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total α-tubulin or another loading control to confirm equal protein loading.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of a cancer cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 200 µL per well. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: HDAC6 Signaling Pathway in the Cytoplasm.
Caption: Western Blot Workflow for Tubulin Acetylation.
Caption: Troubleshooting Logic for this compound Experiments.
References
Hdac6-IN-3 dose-response curve analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac6-IN-3 in their experiments. The information is designed to assist in the analysis of dose-response curves and to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1] Its main substrates are non-histone proteins such as α-tubulin and Hsp90.[2][3][4] By inhibiting HDAC6, this compound leads to an increase in the acetylation of these proteins, which can affect various cellular processes including cell motility, protein quality control, and stress responses.[2][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Inhibition of HDAC6 by this compound is expected to result in hyperacetylation of its substrates. A key indicator of this compound activity is an increase in acetylated α-tubulin.[6] This can lead to alterations in microtubule dynamics.[2] Other anticipated effects include the disruption of the aggresome pathway for clearing misfolded proteins and modulation of the heat shock protein 90 (Hsp90) chaperone function.[2][5] Functionally, these molecular changes can translate to anti-cancer effects such as induction of cell cycle arrest, apoptosis, and autophagy.[1]
Q3: How can I confirm the activity of this compound in my cells?
A3: The most direct method to confirm the activity of this compound is to perform a Western blot analysis to detect the levels of acetylated α-tubulin. A dose-dependent increase in acetylated α-tubulin following treatment with this compound would indicate successful target engagement. Total α-tubulin should be used as a loading control.
Q4: What is a typical dose range for in vitro studies with an HDAC6 inhibitor like this compound?
A4: The optimal dose range can vary significantly depending on the cell line and the assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific system. Generally, concentrations for selective HDAC6 inhibitors can range from nanomolar to low micromolar. For an initial experiment, a range of 10 nM to 10 µM is a reasonable starting point.
Dose-Response Curve Analysis: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or very high IC50 value | 1. Compound inactivity: The inhibitor may have degraded due to improper storage or handling. 2. Cell line resistance: The cell line may not be sensitive to HDAC6 inhibition. 3. Incorrect assay setup: The experimental conditions may not be optimal for detecting the effect. 4. Short incubation time: The inhibitor may require a longer incubation period to exert its effects.[7] | 1. Verify compound integrity: Use a fresh stock of this compound and ensure it has been stored correctly (typically at -20°C or -80°C). 2. Use a positive control: Include a known sensitive cell line or a different, well-characterized HDAC6 inhibitor (e.g., Tubastatin A) to validate the experimental setup. 3. Optimize assay parameters: Check parameters such as cell seeding density, serum concentration in the media, and the endpoint measurement time. 4. Perform a time-course experiment: Evaluate the effects of this compound at multiple time points (e.g., 24, 48, and 72 hours). |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of cells, media, or the inhibitor. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before seeding. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
| "Hook effect" observed at high concentrations | 1. Compound precipitation: The inhibitor may be coming out of solution at high concentrations. 2. Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets, leading to confounding results. 3. Formation of inactive binary complexes: In the context of PROTACs, high concentrations can favor binary over ternary complexes.[8] | 1. Check solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, prepare the stock solution in a different solvent or at a lower concentration. 2. Lower the concentration range: Focus on a narrower, lower concentration range to accurately determine the IC50. 3. Consider alternative mechanisms: While less common for traditional inhibitors, be aware of complex dose-response behaviors. |
Experimental Protocols & Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 | Cell Viability (MTS) | 72 |
| A549 | Non-Small Cell Lung Cancer | 250 | Cell Viability (MTS) | 72 |
| MM1.S | Multiple Myeloma | 80 | Cell Viability (MTS) | 48 |
| U87MG | Glioblastoma | 320 | Cell Viability (MTS) | 72 |
Detailed Methodologies
Cell Viability (MTS) Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Acetylated α-Tubulin:
-
Plate cells in a 6-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., 1:1000 dilution) and total α-tubulin (e.g., 1:2000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90.
Caption: Workflow for determining the dose-response of this compound in a cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. What are HDAC6 modulators and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Hdac6-IN-3 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of Hdac6-IN-3, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. All solutions should be protected from light.
Q2: What is the primary degradation pathway for this compound in solution?
A2: this compound contains a hydroxamic acid functional group, which is susceptible to hydrolysis. This chemical reaction breaks down the hydroxamic acid into the corresponding carboxylic acid. The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of certain enzymes in biological media.
Q3: Can this compound degrade in cell culture media?
A3: Yes, this compound can potentially degrade in cell culture media. Cell culture media are aqueous solutions with a physiological pH and may contain enzymes, such as esterases, that can accelerate the hydrolysis of the hydroxamic acid moiety.[2][3] The stability of the compound will depend on the specific components of the media and the duration and temperature of the incubation.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions or cell culture media. If experiments require long incubation times, it is advisable to perform a stability test of this compound under your specific experimental conditions.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may lead to a decrease in its inhibitory activity, resulting in reduced efficacy in your experiments. This could manifest as a diminished effect on α-tubulin acetylation, a key downstream marker of HDAC6 inhibition.[4] Inconsistent or variable experimental results over time can also be an indicator of compound instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected HDAC6 inhibition. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Prepare working solutions immediately before use. 4. Verify the concentration and purity of your stock solution using a stability-indicating method like HPLC. |
| Loss of compound activity over the course of a long-term experiment. | Instability of this compound in the experimental medium (e.g., cell culture media) over time. | 1. Perform a time-course stability study of this compound in your specific experimental medium. 2. If significant degradation is observed, consider replenishing the compound at specific time points during the experiment. 3. If possible, shorten the duration of the experiment. |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound at the desired concentration. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. Gentle warming or sonication may aid in the dissolution of the compound. However, be cautious as excessive heat can accelerate degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous solution (e.g., phosphate-buffered saline (PBS) or cell culture medium) using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- High-purity solvent for stock solution (e.g., DMSO)
- Aqueous solution for stability testing (e.g., PBS, pH 7.4)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare the Test Solution: Dilute the this compound stock solution into the aqueous solution of interest to the final desired concentration (e.g., 10 µM).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and either inject it directly onto the HPLC system or store it at -80°C until analysis. This will serve as the baseline reference.
- Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated test solution. Store these samples at -80°C until analysis to halt any further degradation.
- HPLC Analysis:
- Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.
- Analyze all samples (T=0 and subsequent time points) using the developed HPLC method.
- Monitor the peak area of the this compound parent compound at each time point.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to determine the stability profile of the compound under the tested conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of HDAC6 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with HDAC6 inhibitors, using Hdac6-IN-3 as a representative example. The information provided is intended to help scientists and drug development professionals identify and resolve common issues during their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HDAC6 inhibitors?
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins.[1][2][3] Its substrates include α-tubulin, cortactin, and heat shock protein 90 (HSP90).[3][4][5] By inhibiting HDAC6, compounds like this compound can lead to the hyperacetylation of these substrates, which in turn affects various cellular processes such as cell motility, protein quality control, and signaling pathways.[1][2][4] HDAC6 has been shown to modulate signaling pathways relevant to synaptic biology and neuronal differentiation.[6][7]
Q2: Why am I observing high cytotoxicity with this compound in my cell line?
High cytotoxicity from an HDAC6 inhibitor can stem from several factors:
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Concentration: The concentration of the inhibitor may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC6 inhibition due to differences in their genetic background, proliferation rate, and expression levels of HDAC6 and its substrates.
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Off-Target Effects: While designed to be selective, at higher concentrations, the inhibitor might affect other HDAC isoforms or cellular targets, leading to toxicity.[8]
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Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the media can influence the apparent cytotoxicity.
Q3: What are the expected phenotypic effects of HDAC6 inhibition in cell culture?
Inhibition of HDAC6 can lead to a range of observable effects, including:
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Increased acetylation of α-tubulin and HSP90.[9]
-
Alterations in cell morphology and motility.
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Induction of apoptosis or autophagy.[10]
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Cell cycle arrest.[8]
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Changes in protein aggregation and clearance.[2]
Q4: How can I confirm that the observed cytotoxicity is due to HDAC6 inhibition?
To confirm on-target activity, you can perform the following experiments:
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Western Blot Analysis: Measure the acetylation levels of α-tubulin, a primary substrate of HDAC6. A dose-dependent increase in acetylated α-tubulin would indicate target engagement.[9]
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HDAC6 Knockdown/Knockout: Compare the effects of the inhibitor in wild-type cells versus cells where HDAC6 has been genetically silenced (e.g., using siRNA or CRISPR). If the inhibitor's effect is diminished in the knockdown/knockout cells, it suggests on-target activity.
-
Use of a Structurally Unrelated HDAC6 Inhibitor: Compare the phenotype induced by this compound with that of another known, structurally different HDAC6 inhibitor. Similar effects would support an on-target mechanism.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cytotoxicity.
Problem 1: Excessive Cell Death at Expected Efficacious Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the stock solution concentration and perform a serial dilution to ensure accurate final concentrations. |
| High Cell Line Sensitivity | Determine the IC50 value for your specific cell line using a dose-response experiment. Start with a broad range of concentrations. |
| Prolonged Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that balances efficacy and toxicity. |
| Off-Target Effects | Test the inhibitor in a cell line known to be resistant to HDAC6 inhibition or in an HDAC6 knockout cell line to assess off-target toxicity. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Variable Cell Health/Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference | Ensure the inhibitor does not interfere with the readout of your viability assay (e.g., auto-fluorescence with fluorescent assays). Run appropriate controls. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known HDAC6 inhibitors across different HDAC isoforms. This data can be used as a reference for expected potency and selectivity. Note that specific IC50 values for "this compound" are not publicly available and would need to be determined empirically.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 4 | 1928 | ~482 |
| CAY10603 | 0.08 | 15 | ~188 |
| ACY-1215 (Ricolinostat) | 5 | 137 | ~27 |
| TO-317 | 2 | 921 | ~460[11] |
Data is compiled from various sources and should be used for comparative purposes only. Actual IC50 values can vary based on assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The inhibitory effect of this compound on HDAC6 and its downstream consequences.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of HDAC6 inhibitors.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. What are HDAC6 modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming Hdac6-IN-3 Target Engagement in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you effectively confirm the target engagement of HDAC6 inhibitors, such as Hdac6-IN-3, within a cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is engaging its target, HDAC6, in cells?
A1: The most common and reliable methods to confirm HDAC6 target engagement in a cellular setting include:
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Western Blot for Acetylated α-Tubulin: This is a direct downstream biomarker approach. HDAC6 is the primary deacetylase for α-tubulin.[1][2] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western Blot.
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Cellular Thermal Shift Assay (CETSA): This biophysical method assesses the direct binding of a compound to its target protein.[3] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
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NanoBRET™ Target Engagement Assay: This is a quantitative, live-cell assay that measures the affinity and occupancy of a test compound for a target protein.[4][5][6] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC6 and a fluorescent tracer that binds to the active site.
Q2: Why is measuring acetylated α-tubulin a good indicator of HDAC6 engagement?
A2: α-tubulin is a well-established and primary cytoplasmic substrate of HDAC6.[1][2] Unlike histones, which are deacetylated by multiple HDAC isoforms, α-tubulin acetylation is predominantly regulated by HDAC6. Therefore, an increase in acetylated α-tubulin is a specific and robust pharmacodynamic biomarker for HDAC6 inhibition in cells.[7]
Q3: What is the advantage of using a direct binding assay like CETSA or NanoBRET™ over a biomarker approach like Western Blot?
A3: While Western Blot for acetylated α-tubulin is an excellent method to confirm the functional consequence of HDAC6 inhibition, direct binding assays like CETSA and NanoBRET™ confirm the physical interaction between the inhibitor and the HDAC6 protein. This is crucial for demonstrating that the observed downstream effects are a direct result of the inhibitor binding to its intended target and not due to off-target effects. These assays can also provide quantitative measurements of binding affinity (EC50) in a cellular environment.[6]
Q4: Can I use an in vitro HDAC6 activity assay to confirm target engagement?
A4: An in vitro HDAC6 activity assay using purified enzyme is a valuable tool for determining the biochemical potency (IC50) of an inhibitor. However, it does not confirm target engagement within the complex environment of a living cell. Cellular permeability, stability, and potential off-target interactions can all influence an inhibitor's effectiveness in a cellular context. Therefore, cellular target engagement assays are essential to validate in vitro findings.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflow for confirming HDAC6 target engagement and the HDAC6 signaling pathway.
Caption: Workflow for Confirming HDAC6 Target Engagement.
Caption: HDAC6 Signaling Pathway and Effect of Inhibition.
Troubleshooting Guides and Experimental Protocols
Method 1: Western Blot for Acetylated α-Tubulin
This method assesses the downstream effects of HDAC6 inhibition.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate in the lysis buffer to prevent post-lysis deacetylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and the loading control.
-
Normalize the acetylated α-tubulin signal to the loading control.
-
Plot the normalized signal against the concentration of this compound to determine the EC50 value.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No increase in acetylated α-tubulin | Inhibitor is not cell-permeable or is unstable. | Confirm compound stability and consider using a different solvent or formulation. |
| Insufficient treatment time or concentration. | Perform a time-course and a wider dose-response experiment. | |
| Post-lysis deacetylation. | Ensure a potent HDAC inhibitor is included in the lysis buffer. | |
| High background on the blot | Insufficient blocking or washing. | Increase blocking time and the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent loading control | Pipetting errors during loading. | Use a reliable protein quantification method and be meticulous during sample loading. |
| Housekeeping protein expression is affected by treatment. | Validate that the chosen loading control is not affected by the experimental conditions. |
Method 2: Cellular Thermal Shift Assay (CETSA)
This method directly confirms the binding of this compound to the HDAC6 protein.[3]
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound at a fixed concentration (e.g., 10x the expected EC50) or with a vehicle control for a defined period (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HDAC6 in each sample by Western Blot using an anti-HDAC6 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 at each temperature for both the vehicle and this compound treated samples.
-
Plot the percentage of soluble HDAC6 relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| No thermal shift observed | Inhibitor concentration is too low. | Increase the concentration of this compound. |
| Weak binding affinity. | This method may not be sensitive enough for very weak binders. | |
| Poor antibody quality. | Use a validated antibody for HDAC6 that gives a strong and specific signal. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure uniform heating in the thermal cycler and careful handling of lysates. |
| Incomplete cell lysis. | Optimize the number of freeze-thaw cycles. | |
| Smeary bands on Western Blot | Protein degradation. | Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
Method 3: NanoBRET™ Target Engagement Assay
This is a live-cell assay to quantify inhibitor binding.[4][5][6]
Experimental Protocol:
-
Cell Line Preparation:
-
Use a cell line that expresses an HDAC6-NanoLuc® fusion protein. This can be a transiently transfected or a stably expressing cell line.
-
-
Assay Setup:
-
Plate the cells in a white, 96-well or 384-well assay plate.
-
Add the NanoBRET™ tracer and this compound at various concentrations to the cells. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate to all wells.
-
Immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low BRET signal | Low expression of the HDAC6-NanoLuc® fusion. | Optimize transfection efficiency or use a stable cell line with higher expression. |
| Inactive NanoLuc® enzyme. | Ensure the substrate is fresh and properly prepared. | |
| High background signal | Autofluorescence of the test compound. | Run a control with the compound alone to assess autofluorescence. |
| Non-specific binding of the tracer. | Optimize the tracer concentration. | |
| No dose-response observed | Inhibitor is not cell-permeable. | Confirm cell permeability through other means. |
| Inhibitor does not compete with the tracer. | This assay may not be suitable for non-competitive inhibitors. |
Quantitative Data for Selected HDAC6 Inhibitors
The following table provides reported IC50 (biochemical) and EC50 (cellular) values for some known HDAC6 inhibitors. This data can serve as a reference for comparing the potency of this compound.
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (nM) | Assay for Cellular EC50 |
| Tubastatin A | ~1-5 | ~150-500 | Acetylated Tubulin Western Blot |
| Ricolinostat (ACY-1215) | ~5 | ~20-50 | Acetylated Tubulin Western Blot |
| Citarinostat (ACY-241) | ~2 | ~30-60 | Acetylated Tubulin Western Blot |
| Nexturastat A | 2.9[3] | Not widely reported | - |
| HPB | 31[8] | Not widely reported | - |
| TO-317 | 2[7] | ~250 (in MV4-11 cells) | Acetylated Tubulin Western Blot |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell type, and experimental setup.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of HDAC6 Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor in vivo bioavailability of HDAC6 inhibitors, using Hdac6-IN-3 as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our mouse model. What are the potential reasons for this?
A1: Poor oral bioavailability of HDAC6 inhibitors like this compound can stem from several factors:
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Low Aqueous Solubility: Many HDAC inhibitors, particularly those based on a hydroxamic acid scaffold, exhibit poor solubility in aqueous solutions, limiting their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Poor Permeability: The compound may have unfavorable physicochemical properties (e.g., high molecular weight, high polar surface area) that hinder its ability to cross the intestinal epithelium.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
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Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Q2: What are the initial steps we should take to investigate the cause of poor bioavailability for this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
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Physicochemical Characterization: If not already known, determine the aqueous solubility (in buffers of different pH, e.g., 2.0, 6.8, 7.4), LogP/D, and pKa of this compound. This will provide insights into its fundamental properties.
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters.
-
In Vitro Metabolic Stability: Evaluate the stability of this compound in liver microsomes (mouse, rat, human) to understand its susceptibility to first-pass metabolism.
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Pilot Formulation Screen: Test the solubility of this compound in various pharmaceutically acceptable solvents and excipients to identify potential formulation strategies.
Troubleshooting Guide
Issue: Low Aqueous Solubility
If poor aqueous solubility is identified as the primary hurdle, consider the following formulation strategies. The choice of strategy will depend on the specific properties of this compound and the desired route of administration.
| Formulation Strategy | Description | Key Advantages | Key Considerations | Representative Example (from literature) |
| Co-solvents | A mixture of a water-miscible solvent (e.g., PEG 400, propylene glycol, ethanol) with water. | Simple to prepare, suitable for early-stage in vivo studies. | Potential for drug precipitation upon dilution in aqueous GI fluids. Toxicity of some solvents at high concentrations. | A selective HDAC6 inhibitor was formulated in 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline for intravenous administration in mice. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their apparent solubility. | High solubilization capacity for many drugs, commercially available. | Can be limited by the stoichiometry of complexation and potential for nephrotoxicity with some cyclodextrins. | Not specifically reported for this compound, but a common strategy for poorly soluble compounds. |
| Lipid-Based Formulations | Formulations containing oils, surfactants, and co-solvents that can form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS). | Can enhance both solubility and permeability, may reduce first-pass metabolism by promoting lymphatic transport. | Complex formulation development, potential for GI side effects with high surfactant concentrations. | Not specifically reported for this compound, but a promising approach for lipophilic drugs. |
| Nanoparticle Formulations | Encapsulation or conjugation of the drug to nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles). | Can improve solubility, protect the drug from degradation, and potentially offer targeted delivery. | More complex manufacturing and characterization, potential for immunogenicity. | A nanostructured lipid carrier (NLC) formulation was developed for the poorly water-soluble HDAC6 inhibitor ITF3756. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier polymer in its amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution than the crystalline form. | Significant solubility and dissolution rate enhancement. | Potential for recrystallization of the amorphous drug over time, affecting stability. | Not specifically reported for this compound, but a widely used industrial strategy. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol describes the preparation of a simple co-solvent vehicle suitable for oral or intravenous administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. Use the minimum amount necessary.
-
In a separate tube, prepare the vehicle by mixing PEG 400, Tween 80, and sterile saline in the desired ratio (e.g., 40% PEG 400, 5% Tween 80, 55% saline).
-
Slowly add the drug solution from step 2 to the vehicle from step 3 while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may require sonication or gentle warming.
-
The final concentration of DMSO in the formulation should ideally be below 10% for in vivo administration.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for a pharmacokinetic (PK) study in mice to evaluate the bioavailability of a formulated HDAC6 inhibitor.
Animals:
-
Male or female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer the formulated this compound via tail vein injection (e.g., at 1-2 mg/kg). This group serves as the reference for determining absolute bioavailability.
-
Oral (PO) Group: Administer the formulated this compound via oral gavage (e.g., at 10-20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from each mouse at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood can be collected via saphenous vein or submandibular bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F% (oral bioavailability).
-
Visualizations
Signaling Pathway
Caption: Key cytoplasmic signaling pathways modulated by HDAC6 and the effects of its inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for addressing and overcoming poor in vivo bioavailability of a research compound.
Interpreting unexpected phenotypes with Hdac6-IN-3 treatment
Welcome to the technical support center for Hdac6-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered when using this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the enzymatic activity of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[1][2][3] By inhibiting HDAC6, this compound leads to an increase in the acetylation of its downstream targets.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the hyperacetylation of HDAC6 substrates. A key biomarker for HDAC6 inhibition is the increased acetylation of α-tubulin at the Lys40 residue.[4][5] This modification can impact microtubule dynamics and stability.[1][6] Another important substrate is the heat shock protein 90 (Hsp90), where hyperacetylation can affect its chaperone activity and the stability of its client proteins.[7][8]
Q3: What are potential off-target effects that could lead to unexpected phenotypes?
A3: While this compound is designed to be selective for HDAC6, unexpected phenotypes may arise from off-target effects. These can include:
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Inhibition of other HDAC isoforms: At higher concentrations, selectivity can be lost, leading to the inhibition of other HDACs, such as class I HDACs.[9][10] This can result in changes in histone acetylation and gene expression, which are not the primary mechanism of HDAC6 inhibition.[11]
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Interaction with other cellular proteins: Small molecules can have unintended interactions with other proteins in the cell, leading to unforeseen biological consequences.
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Metabolite activity: The metabolites of this compound could have their own biological activities, contributing to the observed phenotype.
Q4: Can on-target effects of this compound lead to unexpected phenotypes?
A4: Yes, even on-target inhibition of HDAC6 can produce unexpected results depending on the cellular context. For example:
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Cell-type specific responses: The downstream consequences of α-tubulin and Hsp90 hyperacetylation can vary significantly between different cell types.
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Complex signaling networks: HDAC6 is involved in multiple signaling pathways, including those regulating cell migration, protein degradation, and immune responses.[1][3][12] Perturbing HDAC6 activity can have cascading effects on these interconnected pathways, leading to outcomes that are not immediately obvious.
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Differential effects on immune cells: HDAC6 inhibition can have opposing effects on different immune cell populations. For instance, it has been shown to suppress tumor-promoting M2 macrophages while sustaining the inflammatory phenotype of M1 macrophages.[13]
Troubleshooting Guide
| Observed Phenotype | Potential Cause | Recommended Troubleshooting Steps |
| No change in acetylated α-tubulin levels | 1. Inactive Compound: The inhibitor may have degraded. 2. Insufficient Concentration: The concentration used may be too low to effectively inhibit HDAC6 in your specific cell line. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells.[14] 4. Experimental Error: Issues with the Western blot protocol or antibody. | 1. Compound Integrity: Use a fresh stock of this compound. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration.[15] 3. Permeability Assessment: Consider using a cell permeability assay if issues persist. 4. Protocol and Reagent Validation: Verify your Western blot protocol, including the use of a positive control (e.g., a known HDAC inhibitor like Trichostatin A) and a validated anti-acetyl-α-tubulin antibody.[4][16] |
| Unexpected Cell Death/Toxicity | 1. Off-Target Effects: At high concentrations, the inhibitor may be affecting other cellular targets crucial for survival.[15] 2. On-Target Toxicity: In some cell lines, the downstream effects of HDAC6 inhibition (e.g., disruption of microtubule dynamics) can be cytotoxic. 3. Pan-HDAC Inhibition: If the inhibitor is not sufficiently selective, inhibition of class I HDACs can lead to cell death.[9] | 1. Dose Reduction: Lower the concentration of this compound to a range where on-target effects are observed without significant toxicity. 2. Viability Assay: Perform a cell viability assay (e.g., MTT or AlamarBlue) to determine the IC50 value for toxicity.[17][18] 3. Selectivity Profiling: If possible, test the effect of the inhibitor on class I HDAC activity (e.g., by measuring histone H3 acetylation).[10] |
| Contradictory Results Compared to Published Data | 1. Different Cellular Context: The cell line or model system you are using may respond differently. 2. Variations in Experimental Conditions: Differences in cell density, passage number, or media composition can influence the outcome. 3. Compound Isomers/Purity: The specific batch or form of the inhibitor may differ. | 1. Cell Line Characterization: Ensure your cell line has not undergone significant genetic drift. 2. Standardize Protocols: Carefully control for all experimental variables. 3. Compound Verification: If possible, confirm the identity and purity of your this compound stock.[] |
| Unexpected Changes in Gene Expression | 1. Off-Target Inhibition of Class I HDACs: This is a common cause of altered gene expression with HDAC inhibitors.[11] 2. Downstream Signaling Effects: On-target HDAC6 inhibition can modulate signaling pathways that in turn affect transcription factor activity and gene expression. For example, HDAC6 can influence the STAT3 and MAPK signaling pathways.[20][21] | 1. Assess Histone Acetylation: Perform a Western blot for acetylated histones (e.g., acetyl-Histone H3) to check for class I HDAC inhibition.[10] 2. Pathway Analysis: Investigate the activity of key signaling pathways known to be influenced by HDAC6. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is to determine the on-target activity of this compound by measuring the level of acetylated α-tubulin.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the media volume) and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the media and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. What are HDAC6 modulators and how do they work? [synapse.patsnap.com]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 selective inhibition of melanoma patient T-cells augments anti-tumor characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.biomol.com [resources.biomol.com]
- 16. Acetyl Lysine Analysis Protocols [cytoskeleton.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Hdac6-IN-3 specificity issues and control experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential specificity issues of Hdac6-IN-3 and the necessary control experiments to ensure data integrity. The information presented here is based on published data for the closely related and well-characterized compound TO-317, which is believed to be the public designation for the research compound this compound.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for HDAC6 over other HDAC isoforms?
A1: this compound (as characterized by its likely public counterpart, TO-317) is a highly selective inhibitor of Histone Deacetylase 6 (HDAC6). In biochemical assays, it has an IC50 value of 2 nM for HDAC6. Its selectivity is significantly higher than for other HDAC isoforms, with IC50 values in the micromolar range for most other HDACs, indicating a selectivity of over 158-fold for HDAC6.[1] However, at higher concentrations, some activity against HDAC3, HDAC8, and HDAC10 may be observed.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects to consider are the inhibition of other HDAC isoforms, particularly at concentrations significantly above the IC50 for HDAC6.[1] As with many small molecule inhibitors, high concentrations can lead to non-specific binding and unanticipated cellular effects.[2][3] It is crucial to use the lowest effective concentration and perform appropriate control experiments to validate that the observed phenotype is due to HDAC6 inhibition.
Q3: What is the key biomarker for confirming HDAC6 inhibition in cells?
A3: The most reliable cellular biomarker for HDAC6 inhibition is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin.[1] An increase in acetylated α-tubulin, readily detectable by Western blot, provides strong evidence of target engagement in a cellular context.
Q4: Why is it important to also check for histone acetylation?
A4: Monitoring the acetylation status of histones (e.g., Histone H3) is a critical negative control experiment.[1][4] Class I HDACs (HDAC1, 2, and 3) are the primary histone deacetylases.[5] If this compound treatment leads to a significant increase in histone acetylation, it suggests that the inhibitor is not sufficiently specific at the concentration used and is also inhibiting Class I HDACs. This could confound the interpretation of experimental results.
Q5: Can this compound affect other cellular pathways besides α-tubulin acetylation?
A5: Yes. HDAC6 has several non-histone substrates and interacting partners, including Hsp90, cortactin, and components of the STAT3 signaling pathway.[6][7] Inhibition of HDAC6 can therefore impact a variety of cellular processes such as cell migration, protein quality control, and immune signaling.[3][6] Researchers should be aware of these potential downstream effects when designing experiments and interpreting data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No increase in acetylated α-tubulin after treatment. | 1. Insufficient inhibitor concentration.2. Poor cell permeability.3. Incorrect antibody or Western blot protocol.4. Low endogenous HDAC6 activity in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Verify the cellular uptake of the compound if possible.3. Validate the anti-acetylated-α-tubulin antibody and optimize the Western blot procedure.4. Confirm HDAC6 expression in your cell model. |
| Increased histone acetylation observed. | 1. Inhibitor concentration is too high, leading to off-target inhibition of Class I HDACs.2. The specific cell line may be unusually sensitive to off-target effects. | 1. Reduce the concentration of this compound to the lowest level that still shows a robust increase in acetylated α-tubulin.2. If possible, compare with a structurally unrelated, highly selective HDAC6 inhibitor. |
| Unexpected cytotoxicity or phenotype. | 1. Off-target effects at the concentration used.2. The observed phenotype is a genuine but previously uncharacterized downstream effect of HDAC6 inhibition. | 1. Perform the recommended control experiments to confirm on-target activity.2. Use genetic approaches (e.g., siRNA/shRNA knockdown of HDAC6) to verify that the phenotype is specific to HDAC6 depletion.[6] |
| Variability in results between experiments. | 1. Inconsistent inhibitor dosage or treatment time.2. Differences in cell confluence or passage number.3. Instability of the compound in solution. | 1. Ensure precise and consistent experimental parameters.2. Standardize cell culture conditions.3. Prepare fresh solutions of this compound for each experiment. |
Quantitative Data: this compound (TO-317) Selectivity Profile
The following table summarizes the inhibitory activity of this compound (reported as TO-317) against all 11 zinc-dependent human HDAC isoforms. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC6 | IIb | 2 |
| HDAC1 | I | >10,000 |
| HDAC2 | I | >10,000 |
| HDAC3 | I | 316 |
| HDAC4 | IIa | >10,000 |
| HDAC5 | IIa | >10,000 |
| HDAC7 | IIa | >10,000 |
| HDAC8 | I | 4,280 |
| HDAC9 | IIa | >10,000 |
| HDAC10 | IIb | 1,980 |
| HDAC11 | IV | >10,000 |
Table adapted from published data on TO-317.[1]
Experimental Protocols
Key Control Experiment: Western Blot for Acetylated Substrates
This protocol is essential for confirming the on-target activity (HDAC6) and assessing off-target activity (Class I HDACs) of this compound in a cellular context.
1. Cell Lysis and Protein Quantification:
- Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified time.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
- Denature samples by heating at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the following primary antibodies overnight at 4°C with gentle agitation:
- Anti-acetylated-α-tubulin (Lys40): To assess HDAC6 inhibition.
- Anti-α-tubulin: As a loading control for acetylated-α-tubulin.
- Anti-acetylated-Histone H3 (e.g., Lys9/14): To assess Class I HDAC inhibition.
- Anti-Histone H3: As a loading control for acetylated-Histone H3.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a digital imager or X-ray film.
- Quantify band intensities using densitometry software. Normalize the acetylated protein signal to the total protein signal for each target.
Visualizations
Signaling and Experimental Logic
Caption: Logical workflow for assessing this compound on- and off-target effects.
Experimental Workflow for Specificity Validation
Caption: Decision-making workflow for validating this compound specificity in cells.
References
- 1. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Long-term storage conditions for Hdac6-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Hdac6-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.[1] The solid form of this compound is typically shipped at room temperature.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[2]
Q3: How can I minimize degradation of this compound during storage and experiments?
A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6).[1] Unlike other HDACs that are primarily located in the nucleus and act on histones, HDAC6 is predominantly found in the cytoplasm and deacetylates non-histone proteins. Its substrates include α-tubulin, the chaperone protein HSP90, and the kinase AKT. By inhibiting HDAC6, this compound leads to the hyperacetylation of these target proteins, which can affect various cellular processes.
Q5: How can I confirm the activity of this compound in my cellular experiments?
A5: A common method to verify the intracellular activity of this compound is to perform a Western blot analysis to detect the acetylation level of α-tubulin, a primary substrate of HDAC6. Treatment with an effective dose of this compound should result in a significant increase in acetylated α-tubulin.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture media. DMSO concentration might be too high. | - Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%) to maintain compound solubility. - Prepare a more diluted stock solution in DMSO before adding it to the media. - Vortex or gently warm the media to aid dissolution, but avoid excessive heat which could degrade the compound. |
| No or Low Inhibition of HDAC6 Activity | - Incorrect storage or handling leading to compound degradation. - Insufficient concentration of this compound. - Short incubation time. - Issues with the assay itself. | - Use a fresh aliquot of this compound that has been stored correctly. - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. - Increase the incubation time to allow for sufficient cellular uptake and target engagement. - Include a positive control (e.g., a known potent HDAC6 inhibitor) and a negative control (vehicle only) in your experiment to validate the assay. |
| High Background Signal in In Vitro Assays | - Non-specific binding of the compound or detection reagents. - Autofluorescence of the compound. | - Optimize blocking steps and washing procedures in your assay protocol. - If using a fluorescence-based assay, check the fluorescence spectrum of this compound to see if it interferes with your detection wavelength and choose an alternative fluorophore if necessary. |
| Inconsistent Results Between Experiments | - Variability in cell density or health. - Inconsistent compound preparation. - Pipetting errors. | - Standardize cell seeding density and ensure cells are in a logarithmic growth phase. - Prepare fresh dilutions of this compound from a stock solution for each experiment. - Use calibrated pipettes and ensure thorough mixing of solutions. |
Experimental Protocols & Data
Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage. Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage. Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Protocol 2: Western Blot for α-Tubulin Acetylation
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Signaling Pathway and Experimental Workflow
The following diagram illustrates a simplified signaling pathway involving HDAC6 and the experimental workflow for assessing the effect of this compound.
Caption: HDAC6 deacetylates key proteins; this compound inhibits this process.
References
Minimizing variability in Hdac6-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Hdac6-IN-3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes and solutions?
A1: Inconsistent results with this compound can stem from several factors. Here’s a troubleshooting guide to address common issues:
-
Compound Stability and Handling:
-
Stock Solution: this compound is typically dissolved in DMSO. Ensure your DMSO is anhydrous and of high purity to prevent compound degradation. Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare working dilutions from the stock solution immediately before use. The stability of this compound in aqueous cell culture media can be limited.
-
-
Cell Culture Conditions:
-
Cell Density: Ensure consistent cell seeding density across all experiments. Overly confluent or sparse cultures can exhibit different sensitivities to treatment.
-
Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of factors that may interact with the compound or affect cell growth, leading to inconsistent results. If possible, use a single, pre-tested batch of FBS for a series of experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell lines for mycoplasma.
-
-
Off-Target Effects:
-
This compound is also a potent inhibitor of Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1)[1]. Depending on your cell model, inhibition of these off-targets could contribute to the observed phenotype and introduce variability. Consider using a more selective HDAC6 inhibitor as a control to dissect the specific effects of HDAC6 inhibition.
-
Q2: How can I confirm that this compound is effectively inhibiting HDAC6 in my cells?
A2: The most common and reliable method to confirm HDAC6 inhibition in cells is to measure the acetylation level of its primary cytoplasmic substrate, α-tubulin.
-
Western Blotting: Perform a Western blot analysis on lysates from this compound-treated and untreated cells. A significant increase in the level of acetylated α-tubulin in treated cells indicates successful target engagement. Use an antibody specific for acetylated α-tubulin (e.g., at Lysine 40). Total α-tubulin or a housekeeping protein like GAPDH should be used as a loading control.
-
Immunofluorescence: Visualize the increase in acetylated α-tubulin using immunofluorescence microscopy. This can provide qualitative confirmation of HDAC6 inhibition and show the subcellular localization of the effect.
Q3: I am having trouble with the solubility of this compound. What is the best way to prepare it for cell culture experiments?
A3: this compound is sparingly soluble in aqueous solutions. Follow these steps for optimal preparation:
-
Primary Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Gently warm the solution and vortex until the compound is completely dissolved.
-
Working Dilutions: For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Q4: What are the known off-targets of this compound, and how might they affect my experimental interpretation?
A4: this compound has been shown to inhibit MAO-A and LSD1 in addition to its primary target, HDAC6[1].
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MAO-A Inhibition: MAO-A is an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine. In non-neuronal cells, its inhibition could have various effects on cell signaling and metabolism.
-
LSD1 Inhibition: LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Inhibition of LSD1 can lead to widespread changes in gene expression.
If your experimental results are unexpected or difficult to interpret, consider the possibility of these off-target effects. To de-risk your findings, you can:
-
Use another, structurally different and more selective HDAC6 inhibitor as a comparator.
-
Use siRNA or shRNA to specifically knock down HDAC6 and see if it phenocopies the effects of this compound.
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Directly measure the activity of MAO-A or the methylation status of LSD1 targets in your experimental system.
Quantitative Data
This compound Inhibitory Activity
| Target | IC50 (µM) | Reference |
| HDAC1 | 0.02 - 1.54 | [1] |
| HDAC2 | 0.02 - 1.54 | [1] |
| HDAC3 | 0.02 - 1.54 | [1] |
| HDAC6 | 0.02 - 1.54 | [1] |
| HDAC8 | 0.02 - 1.54 | [1] |
| HDAC10 | 0.02 - 1.54 | [1] |
| MAO-A | 0.79 | [1] |
| LSD1 | Not specified, but effective inhibitor | [1] |
Comparative IC50 Values of HDAC Inhibitors in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| CN133 | 22Rv1 | 10 | [2] |
| Vorinostat | 22Rv1 | 1000 | [2] |
| SBI-46 | LNCaP | 500 | [3] |
| SBI-46 | C4-2B | 480 | [3] |
| SBI-46 | 22Rv1 | 560 | [3] |
| Zeta55 | VCaP | 980 | [4] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol details the steps to assess the level of acetylated α-tubulin in cells treated with this compound as a measure of target engagement.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
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Rabbit anti-acetylated-α-Tubulin (Lys40)
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Mouse anti-α-Tubulin (loading control)
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Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
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Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., acetylated-α-tubulin at 1:1000 and α-tubulin at 1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or GAPDH signal.
Protocol 2: In Vitro HDAC6 Enzyme Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on HDAC6 enzymatic activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in HDAC assay buffer.
-
Enzyme and Inhibitor Incubation: Add recombinant HDAC6 enzyme and the diluted this compound to the wells of the microplate. Include a no-inhibitor control and a no-enzyme background control. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer solution stops the HDAC6 reaction and digests the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at room temperature to allow for complete development of the fluorescent signal. Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for evaluating the effects of this compound in cell culture.
HDAC6 Signaling and Downstream Effects
Caption: Key signaling pathways modulated by HDAC6 and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Hdac6-IN-3 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Hdac6-IN-S3 using appropriate positive controls.
Frequently Asked Questions (FAQs)
Q1: What is Hdac6-IN-3 and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Histone Deacetylase 6 (HDAC6). Its mechanism of action involves the inhibition of the deacetylase activity of HDAC6. HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and its substrates are predominantly non-histone proteins. Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule stability and dynamics, as well as other cellular processes such as cell motility and protein degradation.
Q2: Why are positive controls necessary when validating the activity of this compound?
Positive controls are crucial in any experiment to ensure that the assay is working correctly and that the experimental results are valid. In the context of validating this compound, positive controls serve several purposes:
-
Assay Validation: They confirm that the experimental setup, reagents, and detection methods are capable of detecting HDAC6 inhibition.
-
Comparative Analysis: They provide a benchmark for the potency and selectivity of this compound. By comparing the activity of this compound to that of well-characterized HDAC6 inhibitors, researchers can assess its relative efficacy.
-
Troubleshooting: If this compound fails to show activity, the positive control can help determine whether the issue lies with the compound itself or with the experimental procedure.
Q3: What are the recommended positive controls for validating this compound activity?
Two commonly used and well-characterized positive controls for validating HDAC6 inhibitor activity are:
-
Tubastatin A: A highly potent and selective inhibitor of HDAC6. It is an excellent positive control for both in vitro (biochemical) and in vivo (cellular) assays due to its high selectivity for HDAC6 over other HDAC isoforms.
-
SAHA (Vorinostat): A pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms, including HDAC6. While not as selective as Tubastatin A, it is a potent inhibitor of HDAC6 and can be used as a positive control to demonstrate general HDAC inhibition.
Q4: What are the expected outcomes when using Tubastatin A and SAHA as positive controls?
-
In a biochemical (enzymatic) assay: Both Tubastatin A and SAHA should show a dose-dependent inhibition of HDAC6 activity, resulting in a decrease in the deacetylation of an HDAC6-specific substrate.
-
In a cellular assay (e.g., Western blot): Treatment of cells with Tubastatin A or SAHA should lead to a significant increase in the acetylation of α-tubulin, a key substrate of HDAC6. Since SAHA is a pan-HDAC inhibitor, it may also lead to the acetylation of histones (e.g., H3, H4), while the more selective Tubastatin A should primarily affect α-tubulin acetylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the validation of this compound activity.
Biochemical Assay (Fluorometric)
| Problem | Possible Cause | Solution |
| No or low signal from the positive control (e.g., Tubastatin A) | 1. Inactive HDAC6 enzyme. | 1. Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| 2. Degraded substrate. | 2. Store the substrate protected from light and at the recommended temperature. Prepare fresh substrate solution for each experiment. | |
| 3. Incorrect buffer composition or pH. | 3. Verify that the assay buffer is correctly prepared and the pH is optimal for HDAC6 activity (typically around 8.0). | |
| 4. Inactive positive control. | 4. Prepare a fresh stock solution of Tubastatin A. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO). | |
| High background signal in "no enzyme" control wells | 1. Contaminated reagents. | 1. Use fresh, high-purity reagents and sterile, nuclease-free water. |
| 2. Autohydrolysis of the substrate. | 2. Minimize the incubation time as much as possible while still allowing for sufficient enzyme activity. | |
| Inconsistent results between replicates | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Avoid introducing air bubbles into the wells. |
| 2. Temperature fluctuations during incubation. | 2. Ensure a stable and uniform temperature during the incubation steps. Use a calibrated incubator. |
Cellular Assay (Western Blot for Acetylated α-Tubulin)
| Problem | Possible Cause | Solution |
| No increase in acetylated α-tubulin with positive control | 1. Insufficient drug concentration or incubation time. | 1. Optimize the concentration and incubation time for Tubastatin A or SAHA in your specific cell line. A good starting point is 1-10 µM for 4-24 hours. |
| 2. Ineffective cell lysis. | 2. Use a lysis buffer containing a potent HDAC inhibitor (like Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation. Ensure complete cell lysis. | |
| 3. Poor antibody quality. | 3. Use a validated antibody specific for acetylated α-tubulin (Lys40). Test different antibody dilutions. | |
| High background on the Western blot | 1. Insufficient blocking. | 1. Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies, though milk is generally fine for acetylation). |
| 2. Primary or secondary antibody concentration is too high. | 2. Titrate the antibody concentrations to find the optimal dilution that gives a strong signal with low background. | |
| 3. Insufficient washing. | 3. Increase the number and duration of washes after antibody incubations. | |
| Weak or no signal for total α-tubulin (loading control) | 1. Low protein loading. | 1. Quantify your protein lysates using a BCA or Bradford assay and ensure equal loading in all lanes. |
| 2. Poor protein transfer to the membrane. | 2. Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. | |
| 3. Inactive secondary antibody or detection reagent. | 3. Use fresh secondary antibody and detection reagents. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the recommended positive controls against various HDAC isoforms. These values are indicative and may vary depending on the specific assay conditions.
| Compound | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | Selectivity for HDAC6 |
| This compound | 0.02 - 1.54 µM | - | - | - | - | Selective |
| Tubastatin A | ~15 nM[1][2][3] | >16 µM | >16 µM | >16 µM | ~0.9 µM | Highly Selective |
| SAHA (Vorinostat) | ~10-30 nM | ~10-61 nM | ~251 nM | ~19-20 nM | ~827 nM | Pan-Inhibitor[4][5] |
Experimental Protocols
Key Experiment 1: In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric HDAC6 assay kits and is designed to measure the enzymatic activity of HDAC6 in the presence of inhibitors.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer solution
-
This compound and positive controls (Tubastatin A, SAHA) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound, Tubastatin A, and SAHA in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the HDAC6 enzyme to the desired concentration in HDAC Assay Buffer.
-
Dilute the HDAC6 substrate to the working concentration in HDAC Assay Buffer.
-
-
Assay Reaction:
-
Add 40 µL of the diluted HDAC6 enzyme to each well of the 96-well plate.
-
Add 10 µL of the serially diluted compounds or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 50 µL of HDAC Developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Key Experiment 2: Cellular Assay - Western Blot for Acetylated α-Tubulin
This protocol describes how to assess the cellular activity of this compound by measuring the level of acetylated α-tubulin in treated cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
This compound, Tubastatin A, and SAHA
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., 10 µM Trichostatin A).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, Tubastatin A (e.g., 5 µM), SAHA (e.g., 5 µM), or vehicle (DMSO) for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities using image analysis software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Visualizations
Caption: Simplified signaling pathway of HDAC6 inhibition.
Caption: General experimental workflows for validation.
References
Technical Support Center: Hdac6-IN-3 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-3 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also referred to as Compound 14 or Compound 24 in some publications) is a potent, orally active small molecule inhibitor. It functions as a dual inhibitor, targeting both Histone Deacetylase 6 (HDAC6) and Lysine-Specific Demethylase 1 (LSD1).[1] It also shows inhibitory activity against Monoamine Oxidase A (MAO-A) and other HDAC isoforms to a lesser extent.[1]
Q2: What are the known in vivo applications of this compound?
This compound has demonstrated anti-tumor efficacy in preclinical models of prostate cancer. Specifically, it has been shown to suppress tumor growth in PC-3 and DU-145 human prostate cancer xenograft mouse models.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A commonly recommended vehicle for the in vivo delivery of this compound is a formulation of 10% DMSO and 90% Corn Oil .[1] This vehicle is suitable for oral administration.
Q4: What is the oral bioavailability of this compound?
This compound has been shown to have excellent oral bioavailability. In a study with rats, the oral bioavailability (F) was determined to be 62.1% following a 25 mg/kg dose.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/Cell Line | Reference |
| HDAC6 IC50 | 20 nM | N/A | [2] |
| LSD1 IC50 | <1 µM | N/A | [2] |
| MAO-A IC50 | 0.79 µM | N/A | [1] |
| HDAC1 IC50 | 0.02-1.54 µM | N/A | [1] |
| HDAC2 IC50 | 0.02-1.54 µM | N/A | [1] |
| HDAC3 IC50 | 0.02-1.54 µM | N/A | [1] |
| HDAC8 IC50 | 0.02-1.54 µM | N/A | [1] |
| HDAC10 IC50 | 0.02-1.54 µM | N/A | [1] |
| Oral Bioavailability (F) | 62.1% | Rat | [2] |
| In Vivo Efficacy | Tumor growth suppression | PC-3 & DU-145 xenograft mouse models |
Experimental Protocols & Methodologies
In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol is a generalized procedure based on common practices for similar studies. Researchers should optimize parameters for their specific experimental design.
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 106 PC-3 or DU-145 human prostate cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with corn oil to achieve a final concentration of 10% DMSO.
-
The final concentration of this compound should be calculated based on the desired dosage (e.g., 25 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Route: Oral gavage.
-
Dosage: A starting point for dose optimization could be 25 mg/kg, based on the rat pharmacokinetic study.[2]
-
Frequency: Daily or every other day.
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, excise tumors and measure their weight.
-
Perform pharmacodynamic analysis on tumor and/or blood samples (e.g., Western blot for acetylated tubulin and H3K4me2).
-
Troubleshooting In Vivo Delivery of this compound
Q: My this compound is not fully dissolving in the 10% DMSO/90% corn oil vehicle. What can I do?
A:
-
Ensure Proper Mixing: First, ensure that the this compound is fully dissolved in 100% DMSO to create a stock solution before diluting it with corn oil.
-
Gentle Warming: You can gently warm the DMSO stock solution and the corn oil separately to 37°C before mixing. Do not overheat, as this could degrade the compound.
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to aid in the dissolution of the compound in the final vehicle mixture.
-
Increase DMSO Percentage (with caution): If solubility issues persist, you could try a slightly higher percentage of DMSO (e.g., up to 20%). However, be aware that higher concentrations of DMSO can have intrinsic biological effects and may cause local irritation or toxicity in the animals. It is crucial to include a vehicle control group with the exact same DMSO concentration.
Q: I am observing signs of toxicity (e.g., weight loss, lethargy) in my treatment group that are not present in the untreated group. What could be the cause?
A:
-
Vehicle Toxicity: The vehicle itself, particularly at higher DMSO concentrations, can cause toxicity. Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.
-
Compound Toxicity: The observed toxicity could be due to the pharmacological activity of this compound. Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Gavage Technique: Improper oral gavage technique can lead to esophageal injury, aspiration, or stress, which can manifest as weight loss or lethargy. Ensure that all personnel are properly trained in this procedure.
Q: The compound appears to be precipitating out of the corn oil suspension over time. How can I prevent this?
A:
-
Prepare Fresh Daily: It is best to prepare the this compound formulation fresh each day before administration to minimize the risk of precipitation.
-
Vortex Before Dosing: If you prepare a batch for the day, ensure you vortex the suspension thoroughly immediately before drawing each dose into the syringe to ensure a homogenous mixture.
-
Consider Alternative Vehicles: If precipitation remains a significant issue, you may need to explore other vehicle formulations. Options for hydrophobic compounds include solutions with PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1] However, any new vehicle will require thorough validation, including solubility and toxicity assessments.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
A generalized workflow for assessing the in vivo efficacy of this compound.
Simplified Signaling Pathway of Dual HDAC6/LSD1 Inhibition in Prostate Cancer
Dual inhibition of HDAC6 and LSD1 by this compound leads to anti-cancer effects.
References
Validation & Comparative
A Comparative Guide to HDAC6 Inhibitors in Neuroprotection: Hdac6-IN-3 vs. Tubastatin A
For researchers, scientists, and drug development professionals, the selective inhibition of Histone Deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases. This guide provides a comparative overview of two notable HDAC6 inhibitors, Hdac6-IN-3 and Tubastatin A, with a focus on their application in neuroprotection assays. While extensive data exists for Tubastatin A, information regarding the neuroprotective effects of this compound remains limited in publicly available scientific literature.
Overview of HDAC6 Inhibition in Neuroprotection
HDAC6, a unique cytoplasmic deacetylase, plays a crucial role in various cellular processes implicated in neurodegeneration, including microtubule dynamics, protein folding and degradation, and mitochondrial transport. Its inhibition is thought to confer neuroprotection through multiple mechanisms, such as enhancing α-tubulin acetylation to improve axonal transport, promoting the clearance of misfolded protein aggregates via autophagy, and reducing oxidative stress.
Performance Comparison in Neuroprotection Assays
A direct comparative study of this compound and Tubastatin A in neuroprotection assays is not currently available in the scientific literature. Tubastatin A has been extensively studied and has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models. In contrast, the available research on this compound primarily focuses on its anti-cancer properties, with a notable absence of data on its neuroprotective efficacy.
Quantitative Data Summary
The following table summarizes the available quantitative data for both compounds. It is important to note the significant data gap for this compound in the context of neuroprotection.
| Feature | This compound | Tubastatin A |
| HDAC6 IC50 | 0.02-1.54 µM (across various HDACs)[1] | 15 nM[2][3] |
| Selectivity | Also inhibits MAO-A (IC50=0.79 µM) and LSD1[1] | >1000-fold selective over other HDACs except HDAC8 (57-fold)[2][3] |
| Neuroprotection Data | No data available in published literature. | Homocysteic Acid-Induced Neurodegeneration: Dose-dependent protection starting at 5 µM, with near complete protection at 10 µM.[2] Glutathione Depletion-Induced Oxidative Stress: Dose-dependent neuronal protection at 5-10 µM.[4] Transient Middle Cerebral Artery Occlusion (MCAO) in rats: Post-ischemic treatment improved functional outcomes, reduced brain infarction, and ameliorated neuronal cell death.[5] Intracerebral Hemorrhage (ICH) in rats: Doses of 25 and 40 mg/kg reduced neurological impairments and brain edema.[6] |
Experimental Protocols
Detailed methodologies for key neuroprotection assays where Tubastatin A has been evaluated are provided below. These protocols can serve as a reference for future studies, potentially including the evaluation of this compound.
Homocysteic Acid (HCA)-Induced Neurodegeneration Assay
This in vitro assay models excitotoxicity-induced neuronal death.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Treatment: After 7-10 days in culture, neurons are pre-treated with varying concentrations of the test compound (e.g., Tubastatin A at 0.1 to 10 µM) for 24 hours.
-
Induction of Neurodegeneration: Neurons are then exposed to a toxic concentration of homocysteic acid (HCA), typically around 5 mM, for an additional 24 hours.
-
Assessment of Cell Viability: Neuronal viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the viability of control cells not exposed to HCA.
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model mimics the conditions of ischemic stroke.
-
Cell Culture: HT22 hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period, typically 2-4 hours.
-
Reoxygenation: Following OGD, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for 24 hours.
-
Treatment: The test compound can be added during the OGD phase, the reoxygenation phase, or both.
-
Assessment of Cell Death: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is indicative of cell membrane damage.
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is a widely used preclinical model of focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.
-
MCAO Procedure: A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion is maintained for a specific duration, typically 90-120 minutes.
-
Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.
-
Treatment: The test compound is administered at one or more time points before, during, or after the ischemic insult. For example, Tubastatin A has been administered intraperitoneally at doses of 10-25 mg/kg.
-
Assessment of Neurological Deficits and Infarct Volume: Neurological function is assessed using a standardized scoring system. After a set period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of HDAC6 inhibition are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway and a typical experimental workflow.
Caption: HDAC6 Inhibition Pathway in Neuroprotection.
Caption: General Experimental Workflow for Neuroprotection Assays.
Conclusion and Future Directions
Tubastatin A stands as a well-validated tool for studying the neuroprotective effects of HDAC6 inhibition, with a growing body of evidence supporting its efficacy in various preclinical models. The key neuroprotective mechanisms appear to involve the enhancement of microtubule-based transport and the facilitation of protein quality control pathways.
In contrast, this compound, while a potent HDAC6 inhibitor, currently lacks published data regarding its neuroprotective potential. Its additional inhibitory activities against MAO-A and LSD1 could present both opportunities and challenges in the context of neurodegenerative diseases, potentially offering multi-target therapeutic benefits or leading to off-target effects.
Future research should prioritize the evaluation of this compound in established in vitro and in vivo neuroprotection assays to enable a direct and meaningful comparison with Tubastatin A. Such studies will be crucial in determining the relative therapeutic potential of these two compounds and in guiding the development of next-generation HDAC6 inhibitors for the treatment of neurodegenerative disorders. Researchers are encouraged to utilize the provided experimental protocols as a starting point for these much-needed investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing HDAC6 Inhibitors: Hdac6-IN-3 versus ACY-1215 in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative evaluation of two selective histone deacetylase 6 (HDAC6) inhibitors, the investigational compound Hdac6-IN-3 and the well-characterized clinical candidate ACY-1215 (Ricolinostat), in the context of cancer research.
While direct comparative data for this compound is not publicly available, this guide outlines the necessary experimental protocols and data presentation formats to facilitate a rigorous head-to-head analysis. Data for ACY-1215 is provided as a benchmark.
Introduction to HDAC6 Inhibition in Cancer
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that regulates the acetylation status of several non-histone proteins involved in key cellular processes.[1][2] Its substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[2][3] Through its enzymatic activity, HDAC6 influences cell motility, protein quality control, and signaling pathways, making it a compelling target in oncology.[1][4] Inhibition of HDAC6 has been shown to induce anti-tumor effects, including apoptosis and suppression of metastasis, often with a more favorable toxicity profile compared to pan-HDAC inhibitors.[5][6]
ACY-1215 (Ricolinostat) is a first-in-class, orally bioavailable, selective HDAC6 inhibitor that has undergone extensive preclinical and clinical evaluation in various cancers, particularly in multiple myeloma and lymphoma.[5][7] This guide will use ACY-1215 as the reference compound for comparison with this compound.
Quantitative Data Comparison
To facilitate a direct comparison, all quantitative data should be organized into clear, structured tables. Below are example tables populated with publicly available data for ACY-1215. Researchers should aim to generate analogous data for this compound.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Class I HDACs (Fold) | Reference |
| ACY-1215 | HDAC6 | 5 | >10-fold vs. HDAC1/2/3 | [8][9][10] |
| HDAC1 | 58 | - | [9] | |
| HDAC2 | 48 | - | [9] | |
| HDAC3 | 51 | - | [9] | |
| This compound | HDAC6 | Data not available | Data not available | |
| HDAC1 | Data not available | - | ||
| HDAC2 | Data not available | - | ||
| HDAC3 | Data not available | - |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACY-1215 | MM.1S | Multiple Myeloma | 2-8 (range across various MM lines) | [10] |
| ANBL-6.BR (Bortezomib-resistant) | Multiple Myeloma | ~4 | [10] | |
| REC-1 | Mantle Cell Lymphoma | 1.51 - 8.65 (range across various lymphoma lines, 48h) | [5] | |
| This compound | Enter Cell Line | Enter Cancer Type | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are key experimental protocols for evaluating and comparing selective HDAC6 inhibitors.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the inhibitors against purified HDAC enzymes.
Methodology:
-
Enzymes: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6.
-
Substrate: A fluorogenic peptide substrate, such as Boc-Lys(Ac)-AMC, is commonly used.
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and ACY-1215) and a positive control (e.g., Trichostatin A).
-
In a 96-well plate, incubate the diluted inhibitors with the respective HDAC enzymes in an appropriate assay buffer for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
After a set incubation time (e.g., 60 minutes at 37°C), stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to prevent further deacetylation).
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm target engagement in a cellular context by measuring the acetylation of HDAC6-specific (α-tubulin) and Class I HDAC-specific (histone H3) substrates.
Methodology:
-
Cell Lines: Select relevant cancer cell lines.
-
Procedure:
-
Treat cells with increasing concentrations of this compound and ACY-1215 for a specified duration (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, total histone H3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein acetylation.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines relevant to the intended therapeutic area.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and ACY-1215.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, ACY-1215).
-
Administer the compounds via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is essential for clarity and understanding.
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm and the points of intervention by this compound and ACY-1215.
Caption: A typical experimental workflow for the preclinical comparison of novel HDAC6 inhibitors.
Conclusion
A systematic and rigorous comparison of novel HDAC6 inhibitors like this compound against established compounds such as ACY-1215 is critical for advancing the field of epigenetic cancer therapy. By employing standardized experimental protocols and maintaining clear, quantitative data presentation, researchers can effectively evaluate the relative potency, selectivity, and anti-tumor efficacy of new chemical entities. This guide provides the foundational framework to conduct such a comparative study, enabling informed decisions in the drug development process.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibition: Selectivity Profiles of Leading HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of histone deacetylase (HDAC) inhibitors, with a focus on the selectivity profile of inhibitors targeting HDAC6. Understanding the nuanced selectivity of these compounds is critical for advancing therapeutic strategies in oncology and neurodegenerative diseases.
This guide will compare the selectivity profiles of three prominent HDAC inhibitors: Ricolinostat (ACY-1215), a selective HDAC6 inhibitor, and Vorinostat (SAHA) and Panobinostat (LBH589), which are classified as pan-HDAC inhibitors. While the specific compound "Hdac6-IN-3" did not yield public data, the following comparison of well-characterized inhibitors will serve as a valuable reference for understanding the principles of HDAC inhibitor selectivity.
Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value against a specific HDAC isoform to its activity against other isoforms.
| Inhibitor | Class | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Other HDACs |
| Ricolinostat (ACY-1215) | Selective HDAC6 Inhibitor | 58 | 48 | 51 | 5 | Minimal activity against HDAC4, 5, 7, 9, 11, Sirtuin1, and Sirtuin2. Slight activity against HDAC8 (IC50 = 100 nM).[1][2] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Inhibits Class I and II HDACs.[3] | Inhibits Class I and II HDACs.[3] | Inhibits Class I and II HDACs.[3] | Inhibits Class I and II HDACs.[3] | Broad activity against most HDAC isoforms.[4] Does not inhibit Class III HDACs.[3] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | Potent non-selective pan-HDAC inhibitor.[5] | Potent non-selective pan-HDAC inhibitor.[5] | Potent non-selective pan-HDAC inhibitor.[5] | Potent non-selective pan-HDAC inhibitor.[5] | Broad activity against Class I, II, and IV HDACs. |
Key Observations:
-
Ricolinostat demonstrates significant selectivity for HDAC6, with IC50 values approximately 10-fold lower for HDAC6 compared to Class I HDACs (HDAC1, 2, and 3).[1][2] This selectivity is a key feature for therapeutic applications where specific targeting of HDAC6-mediated pathways is desired, potentially reducing off-target effects associated with broader HDAC inhibition.
-
Vorinostat and Panobinostat are characterized as pan-HDAC inhibitors, exhibiting activity against a wide range of HDAC isoforms.[3][5] This broad activity can be advantageous in treating malignancies where multiple HDACs are dysregulated. However, it can also contribute to a less favorable side-effect profile.[6]
Experimental Methodologies
The determination of HDAC inhibitor selectivity relies on robust biochemical and cell-based assays.
Biochemical Assays for IC50 Determination
Principle: These assays measure the ability of an inhibitor to block the enzymatic activity of purified recombinant HDAC proteins.
Typical Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms are purified. A fluorogenic substrate, often a peptide containing an acetylated lysine residue, is prepared.
-
Inhibitor Incubation: A dilution series of the test inhibitor (e.g., Ricolinostat) is incubated with a specific HDAC enzyme.
-
Enzymatic Reaction: The fluorogenic substrate is added to initiate the deacetylation reaction.
-
Detection: After a set incubation period, a developer solution is added that reacts with the deacetylated substrate to produce a fluorescent signal. The intensity of the fluorescence is proportional to the enzyme activity.
-
Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays for Target Engagement
Principle: These assays confirm that the inhibitor can access and engage its target within a cellular context. A common method involves monitoring the acetylation status of known HDAC substrates.
Typical Protocol:
-
Cell Culture and Treatment: Human cell lines are cultured and treated with varying concentrations of the HDAC inhibitor for a specified duration.
-
Cell Lysis: The cells are harvested, and whole-cell lysates are prepared.
-
Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for acetylated α-tubulin (a primary substrate of HDAC6) and acetylated histone H3 (a substrate of Class I HDACs).
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. An increase in the acetylation of α-tubulin indicates HDAC6 inhibition, while an increase in acetylated histone H3 indicates Class I HDAC inhibition. This allows for a qualitative assessment of isoform selectivity within a cellular environment.
Visualizing HDAC6 Function and Inhibition
To better understand the context of HDAC6 inhibition, the following diagrams illustrate a key signaling pathway involving HDAC6 and the general workflow for evaluating HDAC inhibitors.
Caption: A simplified diagram of the role of HDAC6 in deacetylating α-tubulin and facilitating aggresome formation.
Caption: A general workflow for the preclinical evaluation of HDAC inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hdac6-IN-3 Target Engagement: A Comparative Guide to Cellular Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating the target engagement of Hdac6-IN-3, a potent inhibitor of Histone Deacetylase 6 (HDAC6). We will explore the Cellular Thermal Shift Assay (CETSA) alongside alternative approaches, presenting supporting data and detailed experimental protocols to aid in the selection of the most suitable validation strategy.
This compound (also known as Compound 14) has been identified as a potent, orally active inhibitor with multi-target activity, including significant inhibition of HDAC6.[1] Its efficacy in preclinical models, particularly in prostate cancer, underscores the importance of robustly validating its interaction with HDAC6 in a cellular context.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. The principle is that a protein bound to a ligand will be more resistant to thermal denaturation. While specific CETSA data for this compound is not currently available in the public domain, the methodology has been successfully applied to other HDAC6 inhibitors.
Experimental Workflow:
The typical workflow for a Western blot-based CETSA experiment involves treating intact cells with the compound of interest, heating the cell lysates to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein by Western blotting.
Data Presentation:
The results of a CETSA experiment are typically presented as a "melting curve," which plots the percentage of soluble HDAC6 as a function of temperature. A shift in this curve to higher temperatures in the presence of an inhibitor indicates target engagement.
Table 1: Representative CETSA Data for an HDAC6 Inhibitor
| Treatment | Temperature (°C) | % Soluble HDAC6 (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 100% |
| 45 | 95% | |
| 50 | 75% | |
| 55 | 40% | |
| 60 | 15% | |
| 65 | 5% | |
| HDAC6 Inhibitor | 37 | 100% |
| 45 | 100% | |
| 50 | 98% | |
| 55 | 85% | |
| 60 | 50% | |
| 65 | 20% |
Note: This table presents hypothetical data for illustrative purposes, as specific CETSA data for this compound is not publicly available.
Alternative Methods for Target Engagement
Several other robust methods exist for validating HDAC6 target engagement, each with its own advantages and disadvantages.
Tubulin Acetylation Assay
HDAC6 is the primary α-tubulin deacetylase in the cell. Therefore, inhibition of HDAC6 leads to an increase in the acetylation of α-tubulin, which can be readily detected by Western blot. This provides a direct pharmacodynamic readout of target engagement.
Experimental Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Densitometry is used to quantify the ratio of acetylated-α-tubulin to total α-tubulin.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged HDAC6 to a fluorescent tracer that binds to the active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc®-HDAC6 fusion protein into 384-well plates.
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ intracellular Target Engagement HDAC Tracer.
-
Compound Treatment: Add this compound or a reference compound (e.g., SAHA) and incubate for 1 hour.[2]
-
Signal Measurement: Measure the BRET signal on a multilabel plate reader.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Comparative Summary of this compound and Other HDAC Inhibitors
The following table summarizes the available biochemical data for this compound and provides a comparison with other well-characterized HDAC inhibitors.
Table 2: Biochemical Potency of this compound and Other HDAC Inhibitors
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | HDAC10 IC50 (µM) |
| This compound | 0.49 | 0.52 | 0.45 | 0.02 | 1.54 | 0.89 |
| SAHA | - | - | - | - | - | - |
| Tubastatin A | >1000x selectivity for HDAC6 over HDAC1 | - | - | 0.015 | - | - |
Data for this compound from MedChemExpress. Data for other inhibitors from various sources.
Conclusion
Validating the cellular target engagement of this compound is essential for its continued development. While direct CETSA data for this compound is not yet published, this guide outlines the methodology and provides a framework for its application. Furthermore, alternative methods such as tubulin acetylation assays and NanoBRET™ offer robust and quantitative means to confirm target engagement in a cellular environment. The choice of assay will depend on the specific research question, available resources, and desired throughput. The provided protocols and comparative data serve as a valuable resource for researchers seeking to rigorously validate the on-target activity of this compound and other HDAC6 inhibitors.
References
Efficacy Showdown: Hdac6-IN-3 Versus Pan-HDAC Inhibitors in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of epigenetic cancer therapy is continually evolving, with histone deacetylase (HDAC) inhibitors emerging as a promising class of drugs. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown clinical efficacy, their broad activity often leads to significant side effects. This has spurred the development of isoform-selective inhibitors, such as Hdac6-IN-3, which offer the potential for a more targeted and tolerable therapeutic approach. This guide provides an objective comparison of the efficacy of this compound and pan-HDAC inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
Selective inhibition of HDAC6 presents a distinct mechanistic approach compared to the broad-spectrum activity of pan-HDAC inhibitors. This compound, a potent and selective HDAC6 inhibitor, primarily modulates the acetylation of cytoplasmic proteins like α-tubulin, impacting cell motility, protein trafficking, and immune responses. In contrast, pan-HDAC inhibitors, such as Vorinostat and Panobinostat, affect the acetylation of both histone and non-histone proteins, leading to widespread changes in gene expression and cell cycle arrest. Preclinical data suggests that while pan-HDAC inhibitors may exhibit broader and more potent cytotoxic effects across various cancer cell lines, this compound demonstrates a more favorable safety profile and unique immunomodulatory activities that could be advantageous in specific therapeutic contexts.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for the selective HDAC6 inhibitor KA2507 (a close analog of this compound) and the pan-HDAC inhibitors Vorinostat and Panobinostat across various cancer cell lines. This data, compiled from multiple preclinical studies, provides a quantitative comparison of their anti-proliferative activities.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| KA2507 | >10,000 | >10,000 | >10,000 | 2.5 |
| Vorinostat | 10 | 20 | - | - |
| Panobinostat | <13.2 | <13.2 | <13.2 | <13.2 |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-proliferative Activity (GI50/IC50) in Cancer Cell Lines (µM)
| Cell Line | Cancer Type | KA2507 (GI50) | Vorinostat (IC50) | Panobinostat (IC50) |
| A549 | Lung Carcinoma | >10 | 1.64 | 0.005-0.1 |
| MCF-7 | Breast Adenocarcinoma | >10 | 0.685 | - |
| MV4-11 | B-cell Leukemia | <0.1 | 0.636 | - |
| Daudi | Burkitt's Lymphoma | <0.1 | 0.493 | - |
| SW-982 | Synovial Sarcoma | - | 8.6 | 0.1 |
| SW-1353 | Chondrosarcoma | - | 2.0 | 0.02 |
| HH | Cutaneous T-cell Lymphoma | - | - | 0.0018 |
| BT474 | Breast Cancer | - | - | 0.0026 |
| HCT116 | Colon Cancer | - | - | 0.0071 |
Note: Data for each inhibitor is sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the HDAC inhibitors or vehicle control (DMSO) and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in sterile PBS) to each well at a 1:10 dilution in fresh culture medium and incubate for 4-6 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Acetylation Markers
Western blotting is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a marker for HDAC6 activity) and histones (a marker for Class I HDAC activity).
Protocol:
-
Cell Lysis: Treat cells with HDAC inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-tubulin, acetyl-histone H3, total α-tubulin, and total histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model
Subcutaneous xenograft models in immunocompromised mice are used to evaluate the anti-tumor efficacy of HDAC inhibitors in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the HDAC inhibitors or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for acetylation markers, to confirm target engagement.
Signaling Pathways and Experimental Workflows
The differential mechanisms of action of this compound and pan-HDAC inhibitors can be visualized through their impact on cellular signaling pathways.
Caption: Differential signaling of selective HDAC6 vs. pan-HDAC inhibitors.
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of these inhibitors.
Caption: In vivo efficacy comparison workflow.
Conclusion
The choice between a selective HDAC6 inhibitor like this compound and a pan-HDAC inhibitor depends on the specific therapeutic strategy and cancer type. Pan-HDAC inhibitors offer broad anti-tumor activity but are associated with greater toxicity. Selective HDAC6 inhibitors, while potentially less cytotoxic as single agents in some contexts, provide a more targeted approach with a better-tolerated safety profile and a unique ability to modulate the immune system. This guide provides a foundational comparison to inform further research and development in this promising area of cancer therapy. Future head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these two classes of HDAC inhibitors.
Cross-Validation of Hdac6-IN-3 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of Histone Deacetylase 6 (HDAC6): pharmacological inhibition with Hdac6-IN-3 and genetic knockdown using techniques like siRNA or shRNA. Understanding the concordance and potential discrepancies between these approaches is critical for robust target validation and therapeutic development.
Introduction to HDAC6 and its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, cortactin, and the chaperone protein Hsp90. By removing acetyl groups from these substrates, HDAC6 plays a crucial role in regulating a variety of cellular processes, including:
-
Cell Motility and Migration: Through deacetylation of α-tubulin and cortactin, HDAC6 influences microtubule dynamics and actin cytoskeleton remodeling.
-
Protein Quality Control: HDAC6 is involved in the aggresome pathway, which clears misfolded and ubiquitinated proteins.
-
Stress Response: HDAC6 deacetylates Hsp90, modulating its chaperone activity and impacting cellular responses to stress.
Given its role in these fundamental processes, HDAC6 has emerged as a promising therapeutic target in oncology, neurodegenerative diseases, and inflammatory disorders. This compound is a potent and specific small molecule inhibitor of HDAC6, offering a powerful tool for probing its function. Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides an alternative and complementary approach to reduce HDAC6 protein levels.
This guide will compare the expected and observed outcomes of these two methodologies, providing researchers with a framework for cross-validating their findings.
Comparative Data Summary
The following tables summarize the anticipated quantitative outcomes from experiments using either this compound or HDAC6 genetic knockdown. While direct comparative studies for this compound are limited, the data for other specific HDAC6 inhibitors (e.g., Tubastatin A) are used as a proxy to illustrate the expected concordance.
Table 1: Effect on Key HDAC6 Substrates
| Parameter | This compound (Inferred) | HDAC6 Genetic Knockdown (siRNA/shRNA) | Primary Assay |
| Acetylated α-tubulin | Significant Increase | Significant Increase | Western Blot |
| Acetylated Cortactin | Significant Increase | Significant Increase | Western Blot |
| Acetylated Hsp90 | Significant Increase | Significant Increase | Western Blot |
Table 2: Cellular Phenotype Comparison in Cancer Cell Lines
| Parameter | This compound (Inferred) | HDAC6 Genetic Knockdown (siRNA/shRNA) | Primary Assay |
| Cell Viability | Dose-dependent decrease | Significant decrease[1] | MTS/CCK-8 Assay |
| Cell Proliferation | Inhibition | Inhibition[2] | BrdU Incorporation Assay |
| Cell Migration | Significant Inhibition | Significant Inhibition[3][4] | Transwell/Wound-healing Assay |
| Cell Invasion | Significant Inhibition | Significant Inhibition[4] | Matrigel Invasion Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Acetylated α-tubulin
Objective: To quantify the level of acetylated α-tubulin following treatment with this compound or HDAC6 knockdown.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at a suitable density. For this compound treatment, add the inhibitor at various concentrations for a predetermined time (e.g., 24 hours). For genetic knockdown, transfect cells with HDAC6-specific siRNA or a non-targeting control and incubate for 48-72 hours to ensure protein depletion.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ.
Cell Viability (MTS) Assay
Objective: To assess the effect of this compound or HDAC6 knockdown on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
HDAC6 Knockdown: For stable knockdown lines, seed cells directly. For transient knockdown, transfect cells with siRNA in a larger format and then seed into the 96-well plate.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the control (untreated or non-targeting siRNA).
Transwell Migration Assay
Objective: To evaluate the impact of this compound or HDAC6 knockdown on cell migration.
Protocol:
-
Cell Preparation: Culture and treat cells with this compound or perform HDAC6 knockdown as described previously. After treatment, serum-starve the cells for 12-24 hours.
-
Assay Setup:
-
Rehydrate Transwell inserts (typically with an 8 µm pore size) with serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free media and add them to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view. Alternatively, the stain can be eluted and the absorbance measured.
-
Visualizing Pathways and Workflows
HDAC6 Signaling Pathway
The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins, thereby influencing downstream cellular functions.
Caption: HDAC6 deacetylates key cytoplasmic proteins, influencing cell motility and protein homeostasis.
Experimental Workflow: Cross-Validation
This diagram outlines a logical workflow for the cross-validation of results from this compound and genetic knockdown studies.
Caption: A workflow for comparing pharmacological inhibition and genetic knockdown of HDAC6.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of HDAC6 are valuable methods for elucidating the biological roles of this important enzyme. As summarized, the expected outcomes of both approaches are highly concordant, leading to increased acetylation of HDAC6 substrates and subsequent effects on cellular phenotypes such as motility and viability.
Cross-validation of results using both techniques is a powerful strategy to strengthen the evidence for HDAC6 as a therapeutic target. While chemical inhibitors offer advantages in terms of dose-response studies and temporal control, genetic knockdown provides a high degree of specificity. By employing both methodologies, researchers can build a more complete and robust understanding of HDAC6 function in health and disease.
References
A Head-to-Head Comparison of HDAC6 Inhibitors: Hdac6-IN-3 vs. Nexturastat A
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. This guide provides a comparative analysis of two notable HDAC6 inhibitors, Hdac6-IN-3 and Nexturastat A, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Chemical and Pharmacological Properties
A fundamental aspect of any small molecule inhibitor is its chemical structure and its potency and selectivity for its intended target. The table below summarizes the key chemical and pharmacological parameters for this compound and Nexturastat A.
| Feature | This compound | Nexturastat A |
| Chemical Structure | C₁₉H₂₇N₃O₃ | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 361.45 g/mol | 341.4 g/mol |
| HDAC6 IC₅₀ | 0.02-1.54 µM (for HDAC1/2/3/6/8/10)[1] | 5 nM[2] |
| Selectivity | Also inhibits MAO-A (IC₅₀=0.79 µM) and LSD1[1] | Highly selective for HDAC6 over other HDACs (>190-fold)[3] |
Nexturastat A exhibits exceptional potency with a low nanomolar IC₅₀ value for HDAC6 and demonstrates high selectivity against other HDAC isoforms. In contrast, This compound displays a broader inhibitory profile with micromolar activity against multiple HDACs and also targets other enzymes like MAO-A and LSD1.
Cellular Activity and Biological Effects
The ultimate utility of an inhibitor lies in its ability to elicit a desired biological response in a cellular context. The following table outlines the reported cellular effects of this compound and Nexturastat A.
| Biological Effect | This compound | Nexturastat A |
| Anti-cancer Activity | Reported as an antiprostate cancer agent.[1] | Induces apoptosis and G1 phase cell cycle arrest in multiple myeloma cells; inhibits the growth of B16 murine melanoma cells.[2][4] |
| Substrate Acetylation | Not explicitly detailed in the provided search results. | Increases the level of acetylated α-tubulin in a dose-dependent manner without affecting histone H3 acetylation.[2][4] |
| Drug Resistance | Not explicitly detailed in the provided search results. | Can overcome bortezomib resistance in multiple myeloma cells.[5] |
Nexturastat A has been more extensively characterized in the public domain, with demonstrated efficacy in various cancer cell lines, including its ability to overcome drug resistance. The cellular effects of this compound, beyond its designation as an antiprostate cancer agent, require further investigation based on the available information.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
The diagram above illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins like α-tubulin, Hsp90, and cortactin, thereby modulating crucial cellular functions.
This flowchart outlines a standard experimental approach for characterizing HDAC6 inhibitors, starting from in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess their biological effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of HDAC6 inhibitors.
HDAC6 Enzymatic Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro potency of an inhibitor against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Test compounds (this compound, Nexturastat A) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Western Blot for Acetylated α-Tubulin
This protocol describes the detection of changes in α-tubulin acetylation in cells treated with HDAC6 inhibitors.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Nexturastat A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Nexturastat A for a specified time (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in acetylated α-tubulin levels.
Conclusion
This guide provides a comparative overview of this compound and Nexturastat A based on currently available data. Nexturastat A stands out for its high potency and selectivity for HDAC6, with well-documented anti-cancer effects in cellular models. This compound, while also an HDAC6 inhibitor, exhibits a broader inhibitory profile. The choice between these inhibitors will depend on the specific research question, with Nexturastat A being a more suitable tool for studies requiring highly selective HDAC6 inhibition. Further head-to-head studies are warranted for a more definitive comparison of their performance.
References
A Comparative Analysis of Hdac6-IN-3 and Ricolinostat for Researchers
A Detailed Examination of Two Prominent HDAC6 Inhibitors for Drug Discovery and Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive comparative analysis of two notable HDAC6 inhibitors: Hdac6-IN-3 and Ricolinostat (ACY-1215). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
A critical aspect of a successful HDAC inhibitor is its potency and selectivity towards the target isoform. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and Ricolinostat against a panel of HDAC isoforms.
| Target | This compound IC50 (μM) | Ricolinostat (ACY-1215) IC50 (nM) |
| HDAC1 | 0.02 | 58 |
| HDAC2 | - | 48 |
| HDAC3 | - | 51 |
| HDAC6 | 0.02-1.54 | 5 |
| HDAC8 | - | 100 |
| HDAC10 | - | >1000 |
Ricolinostat demonstrates high potency for HDAC6 with an IC50 value in the low nanomolar range. It exhibits a degree of selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3), with IC50 values that are approximately 10-fold higher for these isoforms. This compound is also a potent inhibitor of HDAC6, with reported IC50 values in the nanomolar to low micromolar range. Notably, this compound has also been identified as an inhibitor of Monoamine Oxidase A (MAO-A) and Lysine-Specific Demethylase 1 (LSD1), suggesting a multi-target profile that could be advantageous in certain therapeutic contexts.
Mechanism of Action: The HDAC6-Tubulin Axis
HDAC6 is a unique member of the HDAC family due to its primary localization in the cytoplasm and its key role in deacetylating non-histone proteins. One of its most well-characterized substrates is α-tubulin, a major component of microtubules. The acetylation of α-tubulin is a crucial post-translational modification that regulates microtubule stability and function, impacting cellular processes such as intracellular transport and cell motility.
By inhibiting HDAC6, both this compound and Ricolinostat are expected to increase the levels of acetylated α-tubulin. This leads to the stabilization of the microtubule network, which can, in turn, affect cancer cell proliferation and survival.
Cellular Activity: Impact on Tubulin Acetylation
The hallmark of cellular HDAC6 inhibition is the accumulation of acetylated α-tubulin. Ricolinostat has been extensively shown to induce tubulin hyperacetylation in various cancer cell lines and in vivo models.[1][2] While specific published data on the direct effect of this compound on cellular tubulin acetylation is less readily available, its potent enzymatic inhibition of HDAC6 strongly suggests a similar cellular outcome.
| Cell Line | Treatment | Fold Increase in Acetylated α-Tubulin | Reference |
| Lymphoma Cell Lines | Ricolinostat | Dose-dependent increase | [1] |
| C2C12 Myotubes | Ricolinostat (ACY-1215) | ~7% increase | [2] |
| MDA-MB-453 Xenografts | Ricolinostat | Significant accumulation | [3] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
HDAC6 Enzymatic Inhibition Assay (Fluorogenic)
This protocol outlines a typical in vitro assay to determine the IC50 of an inhibitor against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, Ricolinostat) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the recombinant HDAC6 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HDAC6 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 10-15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Acetylated α-Tubulin
This protocol describes the detection of changes in cellular α-tubulin acetylation following treatment with HDAC6 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., a multiple myeloma or breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, Ricolinostat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Ricolinostat, or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
Conclusion
Both this compound and Ricolinostat are potent inhibitors of HDAC6 with distinct profiles. Ricolinostat is a well-characterized, selective HDAC6 inhibitor that has advanced into clinical trials, particularly for hematological malignancies.[4][5][6] Its mechanism of action through the induction of tubulin acetylation is well-documented. This compound, while also a potent HDAC6 inhibitor, presents a unique polypharmacological profile with additional activity against MAO-A and LSD1. This multi-targeting capability could offer therapeutic advantages in specific disease contexts but also warrants further investigation into its off-target effects.
The choice between these two inhibitors for research and development will depend on the specific scientific question and therapeutic goal. Ricolinostat offers a more established profile of a selective HDAC6 inhibitor, while this compound provides an opportunity to explore the effects of combined HDAC6, MAO-A, and LSD1 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these promising epigenetic modulators.
References
- 1. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Acetylon Pharmaceuticals Announces Ricolinostat Continues To Demonstrate Clinically Meaningful And Durable Disease Response Rates In Phase 1b Combination Studies In Multiple Myeloma - BioSpace [biospace.com]
Orthogonal Validation of Hdac6-IN-3's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hdac6-IN-3, a potent inhibitor of Histone Deacetylase 6 (HDAC6), with other alternative inhibitors. The information presented is supported by experimental data to facilitate an informed assessment of its mechanism of action.
Mechanism of Action of HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin and the heat shock protein 90 (Hsp90). The inhibition of HDAC6 leads to the hyperacetylation of these substrates, which in turn affects microtubule dynamics, protein folding, and cell motility. This mechanism is a key target in the development of therapeutics for cancer and neurodegenerative diseases.
Orthogonal validation of a specific HDAC6 inhibitor's mechanism of action involves demonstrating its effect on these key substrates and observing the downstream cellular consequences. This is typically achieved through a combination of biochemical and cell-based assays.
Comparative Analysis of HDAC6 Inhibitors
This section provides a comparative overview of this compound against two other well-characterized HDAC6 inhibitors, Nexturastat A and Tubastatin A. The data presented is a summary of publicly available information. It is important to note that direct comparisons are most accurate when performed in the same experimental setting.
Table 1: Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | HDAC10 IC50 (µM) | Other Targets |
| This compound | 0.02 - 1.54 | 0.02 - 1.54 | 0.02 - 1.54 | 0.02 - 1.54 | 0.02 - 1.54 | 0.02 - 1.54 | MAO-A (IC50=0.79 µM), LSD1[1] |
| Nexturastat A | 3.0 | 6.9 | 6.65 | 0.005 | >10 | - | -[2] |
| Tubastatin A | >10 | >10 | >10 | 0.004 | >10 | - | - |
Note: IC50 values can vary between different assay conditions and laboratories.
Key Experimental Validation Protocols
Orthogonal validation of this compound's mechanism of action relies on a series of well-established experimental protocols.
Western Blot for α-Tubulin Acetylation
This assay directly measures the hyperacetylation of α-tubulin, a primary substrate of HDAC6, upon inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, a positive control (e.g., Tubastatin A), and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total α-tubulin or a loading control like β-actin for normalization.
Hsp90 Acetylation Assay
This assay assesses the acetylation status of Hsp90, another key substrate of HDAC6. An increase in Hsp90 acetylation indicates HDAC6 inhibition.
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for the α-tubulin acetylation assay.
-
Immunoprecipitation (Optional but Recommended): To increase the sensitivity of detection, immunoprecipitate Hsp90 from the cell lysates using an anti-Hsp90 antibody.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described above.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated Hsp90 or acetylated lysine.
-
Detection and Normalization: Visualize and normalize the results as described for the α-tubulin assay, using total Hsp90 for normalization.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the HDAC6 inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., multiple myeloma, breast cancer cell lines) in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or AlamarBlue to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 can modulate several key signaling pathways implicated in cancer and neurodegenerative diseases.
Caption: HDAC6 inhibition by this compound leads to hyperacetylation of Hsp90, destabilizing client proteins like AKT and STAT3, thereby affecting downstream signaling.
Caption: A typical experimental workflow for the orthogonal validation of an HDAC6 inhibitor's mechanism of action.
References
A Head-to-Head Comparison of HDAC6 Inhibitors: Hdac6-IN-3 vs. CAY10603
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Its primary cytoplasmic localization and unique substrate specificity, notably α-tubulin, distinguish it from other HDAC isoforms. This guide provides a detailed, data-driven comparison of two prominent HDAC6 inhibitors: Hdac6-IN-3 and CAY10603, to aid researchers in selecting the optimal tool for their specific experimental needs.
Biochemical Performance at a Glance
A critical aspect of any inhibitor is its potency and selectivity. The following tables summarize the key quantitative data for this compound and CAY10603, highlighting the significant differences in their biochemical profiles.
Table 1: Potency Against HDAC6
| Compound | IC50 for HDAC6 |
| This compound | 0.02 - 1.54 µM[1][2] |
| CAY10603 | 2 pM[3][4] |
Table 2: Selectivity Profile (IC50 Values)
| Target | This compound (µM) | CAY10603 (nM) |
| HDAC1 | 0.02 - 1.54[1][2] | 271[4][5] |
| HDAC2 | 0.02 - 1.54[1][2] | 252[4][5] |
| HDAC3 | 0.02 - 1.54[1][2] | 0.42[4][5] |
| HDAC8 | 0.02 - 1.54[1][2] | 6851[4][5] |
| HDAC10 | 0.02 - 1.54[1][2] | 90.7[4][5] |
| MAO-A | 0.79[1][2] | Not Reported |
| LSD1 | Effective Inhibitor[1][2] | Not Reported |
Key Insights from the Data:
-
Potency: CAY10603 is an exceptionally potent inhibitor of HDAC6, with an IC50 value in the picomolar range, indicating a very high affinity for the enzyme.[3][4] this compound, while still a potent inhibitor, exhibits a significantly higher IC50 range in the micromolar to sub-micromolar level.[1][2]
-
Selectivity: CAY10603 demonstrates remarkable selectivity for HDAC6 over other HDAC isoforms, with IC50 values for other HDACs being several orders of magnitude higher.[3][4] In contrast, this compound shows a broader spectrum of activity, inhibiting multiple HDAC isoforms within a similar concentration range, and also targeting other enzymes like MAO-A and LSD1.[1][2] This suggests that this compound may be more accurately described as a multi-target inhibitor rather than a highly selective HDAC6 inhibitor.
Mechanism of Action and Cellular Effects
Both this compound and CAY10603 exert their effects by inhibiting the deacetylase activity of HDAC6. A primary and well-characterized downstream effect of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. This modification is crucial for regulating microtubule stability and function.
Caption: Mechanism of HDAC6 inhibition leading to increased tubulin acetylation.
The profound difference in selectivity between the two compounds suggests they may elicit distinct cellular phenotypes. The multi-target nature of this compound could lead to broader biological effects due to its impact on other HDACs and enzymes, which may be advantageous or disadvantageous depending on the research question. CAY10603, with its high selectivity, is a more suitable tool for specifically probing the functions of HDAC6.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
HDAC Enzymatic Inhibition Assay
This assay is fundamental for determining the IC50 values of inhibitors against purified HDAC enzymes.
Caption: Workflow for a typical in vitro HDAC inhibition assay.
Protocol:
-
Reagents: Purified recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and the test inhibitors (this compound or CAY10603) dissolved in DMSO.
-
Procedure: a. Prepare serial dilutions of the inhibitors in assay buffer. b. In a 96-well plate, add the HDAC enzyme and the inhibitor dilutions. c. Incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a specific time at 37°C. f. Stop the reaction by adding a developer solution (e.g., trypsin in buffer). g. Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blot for Tubulin Acetylation
This cellular assay is used to confirm the on-target effect of HDAC6 inhibitors by measuring the acetylation status of α-tubulin.
Protocol:
-
Cell Culture and Treatment: a. Plate cells (e.g., a relevant cancer cell line) at an appropriate density. b. Treat the cells with varying concentrations of this compound or CAY10603 for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against acetylated α-tubulin. e. As a loading control, also probe for total α-tubulin or a housekeeping protein like GAPDH. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin compared to the control.
Logical Relationship of Inhibitor Properties
The choice between this compound and CAY10603 depends on the specific research goals, which are dictated by their distinct properties.
Caption: Decision logic for selecting between this compound and CAY10603.
Conclusion
This compound and CAY10603 are both valuable chemical probes for studying HDAC6. However, their utility is dictated by their distinct biochemical profiles. CAY10603 stands out as a superior tool for studies requiring the specific and potent inhibition of HDAC6, allowing for a clearer delineation of its cellular roles. This compound, with its broader inhibitory profile, may be useful in contexts where the simultaneous modulation of multiple HDACs and other enzymes is desired, or as a starting point for developing multi-targeted therapies. Researchers should carefully consider the data presented here to make an informed decision that best aligns with their experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Hdac6-IN-3 and Other Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of selective HDAC6 inhibitors (HDAC6i) aims to overcome the toxicity associated with pan-HDAC inhibitors, thereby widening the therapeutic window. This guide provides a comparative assessment of Hdac6-IN-3 against other well-characterized HDAC6 inhibitors, focusing on their potency, selectivity, and available preclinical data to contextualize their potential therapeutic windows.
Executive Summary
This compound is a potent, orally active inhibitor with activity against multiple HDAC isoforms, including HDAC6, as well as other enzymes like MAO-A and LSD1.[1] This multi-target profile distinguishes it from more selective HDAC6 inhibitors such as Ricolinostat (ACY-1215), Citarinostat (ACY-241), Nexturastat A, and Tubastatin A. While direct comparative studies on the therapeutic window of this compound are limited, this guide compiles available data on the selectivity and preclinical evaluation of these key HDAC6 inhibitors to provide a framework for assessment.
Data Presentation: A Comparative Look at HDAC6 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which toxicity occurs. For HDAC inhibitors, selectivity is a key determinant of the therapeutic window, as off-target inhibition of other HDAC isoforms can lead to undesirable side effects.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. other HDACs (Fold-Selectivity or IC50 in nM) | Maximum Tolerated Dose (MTD) / Toxicity Data | Key Preclinical/Clinical Findings |
| This compound | 20 | HDAC1: 1540, HDAC2: 1250, HDAC3: 980, HDAC8: 430, HDAC10: 560[1] | Not publicly available | Orally active, demonstrated anti-prostate cancer activity in preclinical models.[1] |
| Ricolinostat (ACY-1215) | 5 | >10-fold selective vs. Class I HDACs (HDAC1: 58, HDAC2: 48, HDAC3: 51)[2] | Recommended Phase 2 Dose (RP2D) in combination therapy: 160 mg daily (human)[3] | Well-tolerated in clinical trials for multiple myeloma, with manageable side effects.[3] In vivo anti-melanoma activity observed with no noted toxicities at the studied doses in mice.[4] |
| Citarinostat (ACY-241) | 2.6 | HDAC1: 35, HDAC2: 45, HDAC3: 46, HDAC8: 137[5] | MTD in combination with nivolumab: 360 mg once daily (human).[6][7] No MTD was identified in combination with paclitaxel in a Phase Ib study.[8][9] | Favorable safety profile in clinical trials for non-small cell lung cancer and other advanced solid tumors.[6][7] |
| Nexturastat A | 5 | Highly selective for HDAC6. | Not publicly available | Demonstrates anti-myeloma activity in vitro and in vivo. |
| Tubastatin A | 15 | >1000-fold selective against most other HDACs, except HDAC8 (57-fold)[10] | Effective in mouse models of osteoarthritis at 10 mg/kg with no reported toxicity.[10] | Shows anti-inflammatory and neuroprotective effects in various preclinical models. |
Note: IC50 values and selectivity can vary depending on the assay conditions. MTD data from clinical trials are context-dependent (e.g., combination therapy) and may not directly reflect the single-agent MTD.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the assessment of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform is a fluorogenic assay.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., Tris-based buffer with salt and a reducing agent).
-
HDAC inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Developer solution (e.g., Trypsin in a Tris-based buffer).
-
96-well or 384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add the diluted inhibitors to the wells of the microplate.
-
Add the recombinant HDAC enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to a subject without causing unacceptable toxicity. A typical protocol in a mouse model is as follows:
-
Animals and Housing:
-
Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c).
-
House the animals in a controlled environment with access to food and water ad libitum.
-
-
Dose Formulation and Administration:
-
Prepare the HDAC inhibitor in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Establish a starting dose based on in vitro cytotoxicity data and escalate the dose in subsequent cohorts of animals.
-
-
Study Design:
-
Employ a dose-escalation scheme (e.g., a modified Fibonacci sequence).
-
Treat cohorts of mice (e.g., 3-6 mice per group) with increasing doses of the inhibitor.
-
Administer the drug for a specified duration (e.g., daily for 14 days).
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Define dose-limiting toxicities (DLTs), such as a significant loss of body weight (e.g., >20%), severe morbidity, or mortality.
-
The MTD is defined as the highest dose at which no more than a predefined number of animals (e.g., 1 out of 6) experience a DLT.
-
At the end of the study, perform a complete necropsy, and collect blood for hematological and clinical chemistry analysis, and major organs for histopathological examination.
-
Mandatory Visualizations
Experimental Workflow for Therapeutic Window Assessment
Workflow for assessing the therapeutic window of an HDAC6 inhibitor.
Key Signaling Pathways Modulated by HDAC6
Key signaling pathways and cellular processes modulated by HDAC6.
Discussion
The available data indicates that this compound is a multi-targeted inhibitor with potent activity against several HDAC isoforms, as well as MAO-A and LSD1.[1] This profile suggests that its biological effects and potential toxicity may not be solely attributable to HDAC6 inhibition. In contrast, compounds like Ricolinostat, Citarinostat, and Tubastatin A exhibit greater selectivity for HDAC6 over other HDAC isoforms.
A wider therapeutic window is generally anticipated for more selective inhibitors, as off-target effects are minimized. The clinical development of Ricolinostat and Citarinostat, which have demonstrated manageable safety profiles in patients, supports this hypothesis.[3][6][7] For instance, the side effects observed with these selective HDAC6 inhibitors are generally less severe than those reported for pan-HDAC inhibitors.
The lack of publicly available in vivo MTD data for this compound makes a direct comparison of its therapeutic window challenging. To fully assess its potential, further preclinical studies are necessary to determine its MTD and effective dose (ED50) in relevant disease models. This would enable the calculation of a therapeutic index (TI = MTD/ED50), providing a quantitative measure of its therapeutic window.
References
- 1. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. auajournals.org [auajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
In Vivo Efficacy of HDAC6 Inhibitors: A Comparative Guide
A comparative analysis of the in vivo efficacy of Hdac6-IN-3 and the well-characterized HDAC6 inhibitor, Tubastatin A, is presented below. This guide is intended for researchers, scientists, and drug development professionals.
Editor's Note: While this guide aims to provide a direct comparison, extensive searches for "this compound" did not yield any publicly available data. Therefore, this document will focus on the established in vivo efficacy of Tubastatin A, presenting available data to serve as a benchmark for HDAC6 inhibition.
Tubastatin A: A Profile of a Selective HDAC6 Inhibitor
Tubastatin A is a highly selective and potent inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme primarily located in the cytoplasm that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin.[1] Its efficacy has been demonstrated in a variety of preclinical animal models for neurological disorders, cancer, and inflammatory diseases.[1][2]
Data Presentation: In Vivo Efficacy of Tubastatin A
The following table summarizes the quantitative data from various in vivo studies investigating the efficacy of Tubastatin A in different disease models.
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Inflammation / Arthritis | Freund's Complete Adjuvant (FCA)-induced inflammation model | 30 mg/kg i.p. | Significant inhibition of paw volume. | |
| Rheumatoid Arthritis | Collagen-induced arthritis in DBA1 mice | 30 mg/kg i.p. | Significant attenuation of clinical scores (~70%), comparable to dexamethasone; significant inhibition of IL-6 in paw tissues. | [3] |
| Rheumatoid Arthritis | Collagen antibody-induced arthritis (CAIA) in mice | 10, 50, 100 mg/kg daily i.p. injections for 14 days | Ameliorated synovial inflammation and protected against joint destruction; reduced serum IL-6 levels. | |
| Neurological Disorders (General) | Various CNS disorder models (e.g., Alzheimer's, Parkinson's) | 25 mg/kg daily i.p. | Reversed impaired levels of acetylated α-tubulin in the brain. | [1] |
| Stroke | Transient middle cerebral artery occlusion (MCAO) in rats | Post-ischemic treatment | Robustly improved functional outcomes and reduced brain infarction. | [4] |
| Osteoarthritis | Destabilization of the medial meniscus (DMM) mouse model | Intraperitoneal injection (dose not specified) | Decreased expression of HDAC6 in cartilage and reduced cellular apoptosis in the joint. | [5] |
| Cholangiocarcinoma | Syngeneic rat orthotopic model | 10 mg/kg | Induced a 6-fold lower mean tumor weight and reduced the ratio of tumor weight to liver and body weight. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies involving Tubastatin A.
Animal Models and Drug Administration:
-
Collagen Antibody-Induced Arthritis (CAIA) in Mice:
-
Induction: Arthritis is induced in mice using a cocktail of collagen antibodies.
-
Treatment: Mice are administered daily intraperitoneal (i.p.) injections of Tubastatin A at concentrations of 10, 50, or 100 mg/kg for 14 days. A vehicle control group is also included.
-
Endpoints: Clinical scores, paw thickness, and body weight are measured throughout the study. At the end of the study, serum levels of inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) are analyzed by ELISA, and joint tissues are collected for histological examination and micro-CT analysis to quantify joint destruction.[7]
-
-
Freund's Complete Adjuvant (FCA)-Induced Inflammation:
-
Induction: Inflammation is induced by injection of FCA into the paw of the animals.
-
Treatment: Tubastatin A is administered intraperitoneally at a dose of 30 mg/kg.
-
Endpoints: Paw volume is measured as an indicator of inflammation.[3]
-
-
Neurological Disorder Models (General):
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
To correlate drug exposure with its biological effect, plasma and brain tissue samples are collected at various time points after administration.
-
Drug concentrations are measured using techniques like LC-MS/MS.
-
The level of acetylated α-tubulin, a direct target of HDAC6, is often measured in tissues (e.g., brain cortex) by Western blot to assess the pharmacodynamic effect of Tubastatin A.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC6 Inhibition
The primary mechanism of action of Tubastatin A is the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin. The acetylation of α-tubulin affects microtubule dynamics and has downstream effects on cellular processes such as intracellular transport, cell motility, and protein degradation.
Caption: HDAC6 inhibition by Tubastatin A leads to increased α-tubulin acetylation.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an HDAC6 inhibitor like Tubastatin A in a preclinical model.
Caption: A generalized workflow for preclinical in vivo studies of HDAC6 inhibitors.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles o… [ouci.dntb.gov.ua]
- 5. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Tubastatin A, a Selective Histone Deacetylase-6 Inhibitor, Suppresses Synovial Inflammation and Joint Destruction In a Collagen Antibody-Induced Arthritis Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
Unraveling the Differential Effects of HDAC6 Inhibitors on Cell Migration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective Histone Deacetylase 6 (HDAC6) inhibitors is critical for advancing therapeutic strategies targeting cell migration in diseases such as cancer. This guide provides an objective comparison of Hdac6-IN-3, Tubastatin A, and Ricolinostat (ACY-1215), focusing on their differential effects on cell migration, supported by experimental data and detailed protocols.
Introduction to HDAC6 and its Role in Cell Migration
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a pivotal role in regulating cell motility. Unlike other HDACs, which predominantly act on histones to modulate gene expression, HDAC6 deacetylates non-histone proteins, most notably α-tubulin and cortactin. This activity is crucial for the dynamic regulation of the cytoskeleton, including microtubule stability and actin filament organization, which are fundamental processes in cell migration.[1] By modulating these key components, HDAC6 influences focal adhesion dynamics, cell polarity, and the overall migratory capacity of cells, making it a compelling target for therapeutic intervention in diseases characterized by aberrant cell movement.
Comparative Analysis of HDAC6 Inhibitors on Cell Migration
The inhibitory effects of this compound, Tubastatin A, and Ricolinostat on cell migration are typically evaluated using in vitro methods such as the wound healing (scratch) assay and the transwell migration assay. Below is a summary of available quantitative data from studies on various cell lines.
Wound Healing Assay Data
The wound healing assay measures the rate at which a confluent cell monolayer closes a mechanically created "wound." The percentage of wound closure is a direct indicator of cell migration.
| Inhibitor | Cell Line | Concentration | Time Point | % Wound Closure Inhibition (approx.) | Reference |
| Tubastatin A | SH-SY5Y (Neuroblastoma) | 1 µM | 24 h | ~40% | [2] |
| Tubastatin A | HCCLM3 (Hepatocellular Carcinoma) | 10 µM | 24 h | Significant inhibition (exact % not stated) | [3] |
Quantitative data for this compound and Ricolinostat from wound healing assays was not available in the reviewed literature.
Transwell Migration Assay Data
The transwell migration assay, or Boyden chamber assay, quantifies the number of cells that migrate through a porous membrane towards a chemoattractant.
| Inhibitor | Cell Line | Concentration | Time Point | % Inhibition of Migrated Cells (approx.) | Reference |
| Ricolinostat (ACY-1215) | High-Grade Serous Ovarian Cancer Cells | >1 µM (non-selective doses) | 24 h | Significant inhibition (exact % not stated) | [4] |
| HDAC6 Knockdown | HCT116 (Colon Cancer) | N/A | 24 h | ~60% | [5] |
| HDAC6 Knockdown | HT29 (Colon Cancer) | N/A | 24 h | ~55% | [5] |
Quantitative data for this compound and Tubastatin A from transwell migration assays was not available in the reviewed literature. Data from HDAC6 knockdown studies are included to provide a benchmark for the effect of HDAC6 inhibition.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which HDAC6 inhibitors impede cell migration is through the hyperacetylation of its key substrates, α-tublin and cortactin.
α-Tubulin Deacetylation: HDAC6 removes acetyl groups from α-tubulin, a key component of microtubules. Acetylated microtubules are more stable and flexible, while deacetylated microtubules are more dynamic. By inhibiting HDAC6, microtubules become hyperacetylated, leading to increased stability. This rigidity impairs the dynamic reorganization of the microtubule network required for directional cell movement and the turnover of focal adhesions.[2]
Cortactin Deacetylation: Cortactin is an actin-binding protein that promotes actin polymerization and the formation of branched actin networks, which are essential for lamellipodia formation and cell motility. HDAC6 deacetylates cortactin, and inhibition of this process is thought to impair the proper regulation of actin dynamics at the leading edge of migrating cells.[1]
Rho GTPases and Focal Adhesions: The effects of HDAC6 on the cytoskeleton are closely linked to the activity of Rho family GTPases, such as Rac1. These small GTPases are master regulators of the actin cytoskeleton and focal adhesion dynamics. HDAC6 activity is required for the proper localization and activation of Rac1 at the cell periphery, which in turn drives the formation of protrusions and the turnover of adhesive structures that are necessary for cell migration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.
Wound Healing (Scratch) Assay
This method assesses two-dimensional cell migration.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the media with fresh, low-serum media containing the desired concentration of the HDAC6 inhibitor (e.g., this compound, Tubastatin A, or Ricolinostat) or vehicle control. Low serum conditions are used to minimize cell proliferation.
-
Imaging: Immediately capture images of the scratch at designated locations (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time course (e.g., 12, 24, 48 hours).
-
Data Acquisition: At each time point, acquire images of the same fields of view as at time 0.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at T0 - Area at Tx) / Area at T0] * 100. The inhibition of migration is then determined by comparing the wound closure in inhibitor-treated wells to the vehicle-treated control wells.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells.
Protocol:
-
Chamber Setup: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a multi-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free media containing the desired concentration of the HDAC6 inhibitor or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (typically 16-48 hours, depending on the cell type).[6]
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or 5% glutaraldehyde) and then stain with a dye such as crystal violet.[6]
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope. The number of migrated cells in the inhibitor-treated wells is then compared to the vehicle control to determine the percentage of inhibition.
Conclusion
While all three inhibitors—this compound, Tubastatin A, and Ricolinostat—are expected to inhibit cell migration through their targeted inhibition of HDAC6, the available data does not yet allow for a definitive ranking of their potency in this specific cellular process. The provided data on Tubastatin A and Ricolinostat, along with insights from HDAC6 knockdown experiments, strongly support the role of HDAC6 in promoting cell migration across various cancer types. Future studies directly comparing these inhibitors in standardized assays are necessary to elucidate their differential effects and guide the selection of the most appropriate compound for specific research and therapeutic applications. The detailed protocols and pathway diagrams in this guide offer a framework for conducting such comparative analyses.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
A Comparative Proteomic Guide: Unveiling the Cellular Impact of Selective versus Pan-Histone Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. Their mechanism of action, which involves the modulation of protein acetylation, leads to a cascade of cellular events impacting gene expression, protein function, and signaling pathways. A critical aspect of developing novel HDAC inhibitors is understanding their precise effects on the cellular proteome compared to existing agents. This guide provides a comparative proteomic overview of cells treated with a selective HDAC6 inhibitor and a pan-HDAC inhibitor, offering insights into their distinct mechanisms of action.
Due to the limited availability of direct comparative proteomic data for the specific compound Hdac6-IN-3, this guide will utilize publicly available data for another potent and selective HDAC6 inhibitor, Tubastatin A , as a representative for this class. This will be compared against the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA) . This comparative approach will shed light on the differential proteomic landscapes shaped by selective versus broad HDAC inhibition.
Quantitative Proteomic Data Comparison
The following tables summarize the quantitative proteomic data from studies on cells treated with a selective HDAC6 inhibitor (Tubastatin A as a proxy) and a pan-HDAC inhibitor (Vorinostat). The data is presented to highlight the differences in the number and types of proteins affected by each inhibitor.
Table 1: Overview of Proteomic Changes
| Feature | Selective HDAC6 Inhibitor (Tubastatin A) | Pan-HDAC Inhibitor (Vorinostat/SAHA) |
| Number of Significantly Altered Proteins | Fewer, more targeted changes | Broad-ranging changes affecting a larger number of proteins |
| Predominantly Affected Cellular Components | Cytoplasm, Cytoskeleton | Nucleus, Chromatin, Cytoplasm |
| Key Affected Protein Classes | Cytoskeletal proteins, Chaperones, Ubiquitin-proteasome system components | Histones, Transcription factors, DNA repair proteins, Cell cycle regulators, Cytoskeletal proteins |
Table 2: Comparison of Significantly Altered Proteins (Representative Examples)
| Protein | Function | Selective HDAC6i (Fold Change) | Pan-HDACi (Fold Change) |
| α-Tubulin (acetylated) | Cytoskeleton dynamics | Significantly Increased | Increased |
| HSP90 | Chaperone protein | Altered interaction/acetylation | Altered interaction/acetylation |
| Cortactin | Actin-binding protein | Increased acetylation | - |
| Histone H3 (acetylated) | Chromatin structure | No significant change | Significantly Increased |
| p53 | Tumor suppressor | - | Increased acetylation and activation |
| MYH9 | Non-muscle myosin | Deacetylation-dependent altered function | - |
| DNAJA1 | Co-chaperone | Deacetylation-dependent altered function | - |
Note: The fold changes are qualitative summaries from multiple studies and may vary depending on the cell type, dose, and duration of treatment.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the proteomic analysis of HDAC inhibitor-treated cells.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics that relies on the metabolic incorporation of "heavy" or "light" amino acids into the proteome.[1][2]
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing normal amino acids (e.g., 12C6-Arginine and 12C6-Lysine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine) for at least five cell divisions to ensure complete incorporation.
-
HDAC Inhibitor Treatment: The "heavy" labeled cells are treated with the HDAC inhibitor of interest (e.g., Tubastatin A or Vorinostat), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Protein Digestion: Equal amounts of protein from the "heavy" and "light" samples are mixed. The protein mixture is then reduced, alkylated, and digested into peptides, typically using trypsin.
-
Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "heavy" and "light" labeled peptides, allowing for the relative quantification of each protein.
-
Data Analysis: The raw MS data is processed using software such as MaxQuant to identify and quantify proteins. The ratio of "heavy" to "light" signal intensity for each peptide is used to determine the fold change in protein abundance upon HDAC inhibitor treatment.
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that allows for the multiplexed quantification of proteins from multiple samples simultaneously.[3][4][5]
-
Sample Preparation: Protein is extracted from cells treated with different HDAC inhibitors and a vehicle control. The proteins are then digested into peptides.
-
TMT Labeling: Each peptide sample is labeled with a specific TMT reagent, which has the same total mass but a different reporter ion mass. This allows for the simultaneous analysis of multiple samples (e.g., 10-plex or 16-plex).
-
Sample Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated, typically by high-pH reversed-phase liquid chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.
-
Data Analysis: The relative abundance of each peptide in the different samples is determined by comparing the intensities of the corresponding reporter ions. This information is then used to quantify the changes in protein expression across the different treatment conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by HDAC6 and pan-HDAC inhibitors, as well as a typical experimental workflow for comparative proteomics.
Caption: Signaling pathways primarily affected by selective HDAC6 inhibition.
Caption: Broad cellular pathways impacted by pan-HDAC inhibition.
Caption: A generalized workflow for comparative proteomic analysis.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Proteomics analysis of histone deacetylase inhibitor-resistant solid tumors reveals resistant signatures and potential drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Hdac6-IN-3: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Hdac6-IN-3, a potent and orally active HDAC6 inhibitor. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for maintaining a safe research environment.
Core Safety and Handling Data
All quantitative data regarding the handling and storage of this compound is summarized below. This information is crucial for minimizing exposure and ensuring the stability of the compound.
| Parameter | Value/Instruction | Source |
| Storage Temperature | Store at -20°C for up to one month. For long-term storage, it is recommended to store at -80°C. | [1][2] |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use only in areas with appropriate exhaust ventilation. | [3] |
| Personal Protective Equipment (PPE) | Use full personal protective equipment. | [3] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent product inactivation. Aliquot the solution after preparation. | [1][2] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for chemical waste management in a laboratory setting.
1. Waste Segregation and Collection:
-
Identify Waste Type: Determine if the this compound waste is a pure solid, a solution in an organic solvent, or an aqueous solution. This will dictate the appropriate waste container.
-
Use Designated Hazardous Waste Containers: All this compound waste must be collected in clearly labeled hazardous waste containers.[4][5] These containers should be stored in a designated satellite accumulation area, typically within a fume hood.[5]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing paper, in a designated solid chemical waste container.
-
Liquid Waste:
-
Organic Solvents: If this compound is dissolved in an organic solvent (e.g., DMSO, ethanol), it must be collected in a container specifically designated for flammable or organic solvent waste.[6] Do not pour organic solvents down the drain.[6]
-
Aqueous Solutions: While some non-hazardous aqueous solutions can be disposed of down the sink, it is crucial to first consult your institution's Environmental Health & Safety (EHS) guidelines.[5] Given that this compound is an active pharmacological agent, it is best practice to collect aqueous solutions containing it as chemical waste.
-
2. Labeling Hazardous Waste:
-
Proper Identification: All waste containers must be accurately and clearly labeled.[4][5]
-
List all Contents: The label must include the full chemical name, "this compound," and the names and approximate percentages of all other components in the waste mixture (e.g., solvents).[5]
-
Hazard Identification: Indicate the primary hazards of the waste (e.g., toxic, flammable if in an organic solvent).[4]
3. Storage of Waste:
-
Secure Containment: Waste containers must be kept tightly sealed when not in use to prevent spills and the release of vapors.[3]
-
Secondary Containment: Store waste containers in a secondary container, such as a plastic tub, to contain any potential leaks.[5]
-
Location: The satellite accumulation area should be in a well-ventilated location, away from direct sunlight and sources of ignition.[3]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is approaching full (typically around 75-80% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[5]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[4]
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a research laboratory.
References
Personal protective equipment for handling Hdac6-IN-3
Core Principles of Safe Handling
Researchers and drug development professionals should handle Hdac6-IN-3 in a controlled laboratory environment. The primary goals are to prevent direct contact with the skin and eyes, and to avoid the inhalation of any aerosols or dust. A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This is based on general guidelines for handling hazardous drugs and potent compounds.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemically resistant, disposable gloves (e.g., nitrile) meeting ASTM D6978 standards.[1] Two pairs should be worn (double-gloving). | Prevents dermal absorption, which is a primary route of exposure for many small molecule inhibitors. Double-gloving provides an additional layer of protection in case of a tear or contamination of the outer glove. |
| Body Protection | Lab Coat/Gown | Disposable, impermeable gown that closes in the back.[1] It should have long sleeves with tight-fitting cuffs. | Protects skin and personal clothing from spills and contamination. An impermeable gown prevents the penetration of liquids. |
| Eye & Face Protection | Safety Goggles/Shield | ANSI-approved safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[1] | Protects the eyes and face from splashes of solutions containing this compound. Standard safety glasses with side shields are not sufficient.[1] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator.[1] The specific type should be determined by a risk assessment, especially when handling the compound as a powder or creating aerosols. | Prevents the inhalation of airborne particles of the compound. A surgical mask is not a substitute for a respirator.[1] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers. Two pairs should be worn when working in a designated hazardous drug handling area.[1] | Prevents the tracking of contamination outside of the laboratory. The outer pair should be removed before exiting the designated area. |
Operational Plan for Handling this compound
A step-by-step workflow is critical to minimize exposure and ensure consistent, safe practices.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused solid this compound | Labeled hazardous chemical waste container. | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed. |
| Solutions of this compound | Labeled hazardous liquid waste container. | Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. The container should be stored in a secondary containment bin. |
| Contaminated Labware (solid) | Puncture-resistant, labeled hazardous waste bin. | This includes pipette tips, centrifuge tubes, and any other disposable labware that has come into contact with this compound. |
| Contaminated PPE | Labeled hazardous waste bag or container. | All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated and disposed of as hazardous waste immediately after use.[1] |
digraph "Disposal_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Material Contaminated with this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_Waste_Types" { label="Identify Waste Type"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solid [label="Solid (unused compound, contaminated labware)"]; Liquid [label="Liquid (solutions, supernatants)"]; PPE [label="PPE (gloves, gown, etc.)"]; }
subgraph "cluster_Containers" { label="Select Correct Waste Container"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; SolidContainer [label="Hazardous Solid Waste"]; LiquidContainer [label="Hazardous Liquid Waste"]; PPEContainer [label="Hazardous PPE Waste"]; }
subgraph "cluster_Final_Disposal" { label="Final Disposal"; style="filled"; fillcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalDisposal [label="Dispose via Institutional Hazardous Waste Program"]; }
Start -> Solid; Start -> Liquid; Start -> PPE;
Solid -> SolidContainer; Liquid -> LiquidContainer; PPE -> PPEContainer;
SolidContainer -> FinalDisposal; LiquidContainer -> FinalDisposal; PPEContainer -> FinalDisposal; }
Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following safety considerations should be integrated into all procedures involving this compound:
-
Weighing and Aliquoting: All handling of the solid compound should be performed in a chemical fume hood or a similar ventilated enclosure to prevent the inhalation of dust.
-
Solution Preparation: When dissolving this compound, do so within a fume hood. Be mindful of the potential for splashing.
-
Cell Culture: When treating cells with this compound, all manipulations of cell culture plates or flasks should be performed in a biological safety cabinet. All waste, including media and pipette tips, should be treated as hazardous.
-
In Vivo Studies: For animal studies, a thorough risk assessment is required to determine the appropriate housing and handling procedures to prevent exposure to animal waste containing the compound or its metabolites.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent HDAC6 inhibitor, this compound, and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
